molecular formula C4H7NO2 B014582 (R)-azetidine-2-carboxylic acid CAS No. 7729-30-8

(R)-azetidine-2-carboxylic acid

Cat. No.: B014582
CAS No.: 7729-30-8
M. Wt: 101.1 g/mol
InChI Key: IADUEWIQBXOCDZ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Azetidine-2-carboxylic acid (A2C) is a non-proteinogenic amino acid that serves as a potent proline mimic in biochemical research. This strained, four-membered heterocycle is a natural product found in certain plants like sugar beets and Lily of the Valley, where it functions as a defense metabolite . Its high structural similarity to proline allows it to be mistakenly incorporated into proteins by cellular machinery, particularly prolyl-tRNA synthetase, leading to the synthesis of non-functional proteins with altered conformation and stability . This misincorporation disrupts essential cellular processes, making A2C a valuable tool for studying protein folding, cellular stress, and neurotoxicity. Key Research Applications: Proline Mimicry Studies: As a conformationally constrained proline analog, A2C is used to investigate the role of proline residues in protein structure, function, and stability. Inducer of Cellular Stress: A2C is a well-characterized chemical inducer of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) . Researchers use it to model and study ER stress-related pathologies. Neurotoxicity and Autoimmunity Research: Evidence suggests that dietary misincorporation of A2C may be linked to disorders of neurodevelopment and autoimmunity, positioning it as a compound of interest for studying diseases like multiple sclerosis . Natural Product Biosynthesis: Recent studies have identified A2C synthases in bacterial natural product pathways, revealing the molecular basis of its biosynthesis and opening avenues for its use in combinatorial biosynthesis to engineer novel azabicyclene analogs . Handling and Safety: For Research Use Only.** Not intended for diagnostic or therapeutic purposes, or for human consumption. Azetidine-2-carboxylic acid is a known plant toxin and appropriate safety precautions should be taken during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUEWIQBXOCDZ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7729-30-8
Record name 2-Azetidinecarboxylic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-azethidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AZETIDINECARBOXYLIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6H985U0M8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-azetidine-2-carboxylic acid, the R-enantiomer of azetidine-2-carboxylic acid (Aze), is a non-proteinogenic amino acid.[1][2] It serves as a structural analog of the proteinogenic amino acid L-proline, differing by the presence of a four-membered azetidine (B1206935) ring instead of proline's five-membered pyrrolidine (B122466) ring.[1][2] This structural mimicry allows it to be mistakenly incorporated into proteins during synthesis, making it a valuable tool for studying protein folding, stability, and cellular stress responses.[3][4] Found naturally in plants like lily of the valley and common beets, it exhibits toxic and teratogenic properties due to its ability to disrupt protein structure and function.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological mechanism of action.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[2] Its core structure consists of a strained four-membered nitrogen-containing heterocycle with a carboxylic acid group at the 2-position.[2] The quantitative physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₄H₇NO₂[1][2][5][6]
Molecular Weight 101.10 g/mol [1][2][3][4]
Appearance Crystalline solid, powder[2][5]
Melting Point 212 °C (decomposes)
Boiling Point 242 °C[2]
Density 1.186 - 1.275 g/cm³[1][2]
Optical Rotation [α]²⁰D -118 (c=3.6, H₂O)
pKa Data not available in cited literature. As an amino acid, it is expected to have two pKa values, one for the carboxylic acid group and one for the secondary amine.
XLogP3 -2.9[4]

Solubility

The solubility profile of this compound is critical for its application in various experimental settings.

SolventSolubilityNotesReference
Water 50 mg/mL (494.56 mM)Sonication is recommended for dissolution. Also cited as 5.0 g/100 mL.[1][2][3]
DMSO Insoluble
Ethanol Practically insoluble (absolute)[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

TechniqueDataReference
¹H NMR (300 MHz, D₂O): δ 4.51−4.74 (m, 1H), 3.86 (q, J = 9.2 Hz, 1H), 3.45 (q, J = 8.5 Hz, 1H), 2.66 (quint, J = 8.1 Hz, 1H), 2.43 (quint, J = 8.2 Hz, 1H)
¹³C NMR (75 MHz, D₂O): δ 174.1, 59.0, 42.8, 23.3
Mass Spectrometry HRMS (CI, NH₃) m/z: Calculated for C₄H₈NO₂ [M+H]⁺ 102.055, Found 102.056
Infrared (IR) IR spectroscopy is a key method for identifying characteristic functional groups.

Experimental Protocols

Asymmetric Synthesis

A practical and straightforward asymmetric synthesis for enantiomerically pure this compound has been described. The methodology allows for the production of significant quantities starting from inexpensive chemicals.

Key Steps:

  • Chiral Auxiliary Introduction: An optically active α-methylbenzylamine is used as a chiral auxiliary to guide the stereochemistry.

  • Ring Construction: The core azetidine ring is constructed via an intramolecular alkylation reaction.

  • Deprotection: The final step involves the removal of protecting groups to yield the target amino acid hydrochloride salt.

Detailed Protocol for Final Deprotection Step: A 50 mL flask is charged with the protected this compound precursor (320 mg, 1.72 mmol) and 35% hydrochloric acid (30 mL). After complete dissolution, the resulting mixture is heated to 50 °C for 3 days. The solution is then cooled to room temperature, concentrated, and dried under high vacuum to yield this compound as its hydrochloride salt.

G Asymmetric Synthesis Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Product start Inexpensive Chemicals alkylation Intramolecular Alkylation start->alkylation Reaction chiral α-Methylbenzylamine (Chiral Auxiliary) chiral->alkylation Stereocontrol deprotection Acidic Deprotection (35% HCl, 50°C, 3 days) alkylation->deprotection Intermediate product This compound Hydrochloride deprotection->product Final Product G Mechanism of Action Pathway Aze This compound (Aze) ProRS Prolyl-tRNA Synthetase Aze->ProRS Binds as Proline Analog Pro L-Proline Pro->ProRS Ribosome Ribosome (Protein Synthesis) ProRS->Ribosome Charged tRNA Protein_Normal Correctly Folded Protein (e.g., Collagen) Ribosome->Protein_Normal Normal Translation Protein_Misfolded Misfolded Protein (Aze incorporated) Ribosome->Protein_Misfolded Misincorporation Event ER_Stress ER Stress & Unfolded Protein Response Protein_Misfolded->ER_Stress Accumulation leads to Inhibition Inhibition of Collagen Synthesis Protein_Misfolded->Inhibition Destabilization leads to

References

An In-depth Technical Guide on the Physical Properties of (R)-Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a proline analog. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document includes quantitative data, experimental methodologies, and a visualization of a key biological pathway associated with this compound.

Core Physical and Chemical Properties

This compound, also known as D-azetidine-2-carboxylic acid, is the (R)-enantiomer of azetidine-2-carboxylic acid.[1] It is a heterocyclic compound featuring a four-membered azetidine (B1206935) ring with a carboxylic acid substituent at the 2-position.[2] Its structural similarity to the proteinogenic amino acid proline allows it to be mistakenly incorporated into proteins, leading to altered protein structure and function.[3][4]

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₇NO₂[1][2]
Molecular Weight 101.10 g/mol [1][5]
Appearance Crystalline solid[2]
Melting Point 215-220 °C (decomposes)[2]
Boiling Point 242 °C (predicted)[2]
Solubility Soluble in water (5.0 g/100 mL at 25°C for the racemic mixture).[2] Slightly soluble in DMF. Insoluble in DMSO.[6]
pKa pKa1 (COOH) ~1.8, pKa2 (NH) ~10.8 (Predicted)N/A
Optical Rotation [α]D20 +108° (c=3.6 in water) (inferred from (S)-enantiomer)[7]
CAS Number 7729-30-8[1]

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties listed above.

2.1. Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes.

  • Procedure:

    • A small, dry sample of this compound is finely powdered.

    • The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For compounds that decompose, the temperature at which decomposition begins is noted.

2.2. Solubility Determination

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

  • Apparatus: Analytical balance, vials, constant temperature shaker/incubator, filtration device, analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMF, DMSO) in a sealed vial.

    • The mixture is agitated in a constant temperature shaker at a specified temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method. For amino acids, HPLC with a suitable detector is often employed.

    • The solubility is expressed in units such as g/100 mL or mg/mL.

2.3. Optical Rotation Measurement

The specific rotation of this compound is measured using a polarimeter.

  • Apparatus: Polarimeter, sodium D-line lamp (589 nm), polarimeter cell of a known path length.

  • Procedure:

    • A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., water).

    • The polarimeter is calibrated with the pure solvent (blank reading).

    • The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present in the light path.

    • The observed angle of rotation is measured.

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the cell in decimeters c = concentration of the solution in g/mL.

    • The temperature and wavelength of the light source are specified. The (S)-enantiomer has a reported specific rotation of -108° (c=3.6 in water), therefore the (R)-enantiomer is inferred to be +108°.[7]

2.4. pKa Determination

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.

  • Apparatus: pH meter with a calibrated electrode, burette, stirrer.

  • Procedure:

    • A solution of this compound of known concentration is prepared in water.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic amino acid, two pKa values will be determined, one for the carboxylic acid group and one for the amino group.

Spectral Data

The following is a summary of the expected spectral characteristics for this compound based on data for the racemic mixture and related compounds.

Table 2: Summary of Spectral Data

TechniqueKey Features
1H NMR Signals corresponding to the protons on the azetidine ring and the α-proton. The exact chemical shifts are dependent on the solvent and pH.
13C NMR Resonances for the carbonyl carbon, the α-carbon, and the two methylene (B1212753) carbons of the azetidine ring.
FT-IR Characteristic broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700-1750 cm⁻¹), and N-H bending and C-N stretching from the amine.
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of the compound (101.10 g/mol ) and characteristic fragmentation patterns.

Biological Context and Signaling Pathway

This compound, as a proline analog, can be misincorporated into newly synthesized proteins. This leads to protein misfolding and aggregation, which in turn induces the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress.[8] The UPR is a cellular stress response aimed at restoring protein homeostasis.

4.1. Unfolded Protein Response (UPR) Signaling Pathway

The accumulation of misfolded proteins in the ER is sensed by three transmembrane proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6).

UPR_Pathway Unfolded Protein Response (UPR) Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol Cytosol cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus MisfoldedProteins Misfolded Proteins (due to this compound incorporation) BiP BiP/GRP78 MisfoldedProteins->BiP binds IRE1 IRE1 BiP->IRE1 dissociates PERK PERK BiP->PERK dissociates ATF6 ATF6 BiP->ATF6 dissociates IRE1_active IRE1 (active) IRE1->IRE1_active dimerizes & autophosphorylates PERK_active PERK (active) PERK->PERK_active dimerizes & autophosphorylates ATF6_cleaved ATF6 (cleaved) ATF6->ATF6_cleaved translocates & is cleaved XBP1_mRNA_u XBP1 mRNA (unspliced) IRE1_active->XBP1_mRNA_u splices XBP1_mRNA_s XBP1 mRNA (spliced) XBP1_mRNA_u->XBP1_mRNA_s XBP1s XBP1s (transcription factor) XBP1_mRNA_s->XBP1s translates XBP1s_n XBP1s XBP1s->XBP1s_n translocates eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 preferential translation Translation_attenuation Global Translation Attenuation eIF2a_P->Translation_attenuation ATF4_n ATF4 ATF4->ATF4_n translocates ATF6_n ATF6 ATF6_cleaved->ATF6_n translocates UPR_genes UPR Target Genes (Chaperones, ERAD components) XBP1s_n->UPR_genes activates ATF4_n->UPR_genes activates Apoptosis_genes Apoptotic Genes (CHOP) ATF4_n->Apoptosis_genes activates (prolonged stress) ATF6_n->UPR_genes activates UPR_Workflow Experimental Workflow for UPR Induction Study cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_outcome Data Interpretation cell_culture Cell Culture (e.g., HeLa, SH-SY5Y) treatment This compound Treatment (various concentrations and times) cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction western_blot Western Blot (for p-IRE1, p-PERK, ATF6, CHOP) protein_extraction->western_blot qpcr qRT-PCR (for XBP1 splicing, BiP, CHOP mRNA) rna_extraction->qpcr data_analysis Data Analysis and Quantification western_blot->data_analysis qpcr->data_analysis conclusion Conclusion on UPR Induction and Pathway Activation data_analysis->conclusion

References

Elucidation of the Stereochemical Structure of (R)-azetidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a constrained analog of proline, has garnered significant interest in medicinal chemistry and drug development due to its unique conformational properties. This technical guide provides a comprehensive overview of the methodologies employed in the elucidation of its absolute stereochemical structure. We present a compilation of spectroscopic and crystallographic data, detailed experimental protocols for its synthesis and characterization, and a visualization of its mechanism of action as a proline surrogate in biological systems.

Introduction

This compound is the (R)-enantiomer of azetidine-2-carboxylic acid, a four-membered heterocyclic non-proteinogenic amino acid.[1][2] Its structural rigidity, conferred by the strained azetidine (B1206935) ring, makes it a valuable building block in the design of peptidomimetics and other bioactive molecules. The precise determination of its three-dimensional structure is paramount for understanding its biological activity and for its rational incorporation into novel therapeutic agents. This guide details the key experimental techniques and data interpretation used to unequivocally establish the structure of the (R)-enantiomer.

Synthesis and Stereochemical Control

The definitive assignment of the (R)-configuration to azetidine-2-carboxylic acid relies on a stereocontrolled synthetic route. An established method for the asymmetric preparation of both enantiomers of azetidine-2-carboxylic acid allows for their unambiguous production in a multi-step synthesis.[3][4] The synthesis of the (R)-enantiomer typically starts from readily available chiral precursors, ensuring the desired stereochemistry in the final product.

A key logical workflow for the asymmetric synthesis is outlined below:

G Asymmetric Synthesis Workflow Start Chiral Starting Material Step1 Introduction of Nitrogen Moiety Start->Step1 Step2 Formation of Azetidine Ring Precursor Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Deprotection Step3->Step4 End This compound Step4->End

Caption: Logical workflow for the asymmetric synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding its connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the hydrochloride salt of this compound, as reported in the literature.[3]

Table 1: ¹H NMR Data for this compound hydrochloride in D₂O

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.04t9.8H-2 (methine)
3.86q9.8H-4 (methylene)
3.45td9.9, 4.1H-4 (methylene)
2.38-2.62m-H-3 (methylene)

Table 2: ¹³C NMR Data for this compound hydrochloride in D₂O

Chemical Shift (δ) ppmAssignment
170.8C=O (carboxyl)
65.2C-2 (methine)
49.0C-4 (methylene)
20.0C-3 (methylene)
Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-resolution NMR spectra of this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or methanol-d₄. Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence, such as a standard proton-decoupled ¹³C experiment, is employed to obtain the carbon spectrum. This simplifies the spectrum by removing C-H coupling. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Crystallographic Analysis

General Experimental Protocol for X-ray Crystallography

The determination of the crystal structure of a small organic molecule like this compound follows a well-established protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is collected using a modern diffractometer equipped with a sensitive detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Biological Role as a Proline Analog

This compound acts as a proline analog and can be mistakenly incorporated into proteins during translation. This misincorporation can lead to altered protein structure and function, which is the basis of its biological activity, including its use as an inhibitor of collagen synthesis.

The following diagram illustrates the pathway of its interference with protein synthesis:

G Mechanism of Action as a Proline Analog Proline Proline tRNA_Pro Prolyl-tRNA Synthetase Proline->tRNA_Pro Correct substrate Azetidine This compound Azetidine->tRNA_Pro Mistakenly recognized Aminoacyl_tRNA Prolyl-tRNA tRNA_Pro->Aminoacyl_tRNA Charges tRNA Ribosome Ribosome Aminoacyl_tRNA->Ribosome Enters translation Protein Functional Protein Ribosome->Protein Incorporates Proline Misfolded_Protein Misfolded/Non-functional Protein Ribosome->Misfolded_Protein Incorporates Azetidine

Caption: Signaling pathway of this compound interfering with protein synthesis.

Conclusion

The structural elucidation of this compound is a multi-faceted process that combines stereocontrolled synthesis with powerful analytical techniques. The collective evidence from asymmetric synthesis, NMR spectroscopy, and by analogy to the crystallographic data of its enantiomer, provides an unambiguous assignment of its absolute configuration and three-dimensional structure. This foundational knowledge is critical for the continued exploration of this unique amino acid analog in the development of novel therapeutics and chemical probes.

References

(R)-Azetidine-2-carboxylic Acid: A Comprehensive Technical Guide to its Natural Occurrence, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a structural analog of proline, is a fascinating natural product with significant biological activities. Its presence in various plant species and select microorganisms has been a subject of scientific inquiry due to its toxic properties and potential ecological roles. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its distribution in the plant kingdom. It further presents a comprehensive summary of the current understanding of its biosynthesis, highlighting the differences between microbial and the yet-to-be-fully-elucidated plant pathways. Detailed experimental protocols for the extraction, purification, and quantification of this imino acid are provided, with a focus on chromatographic techniques. Furthermore, this guide delves into the molecular mechanism of its toxicity, which involves its misincorporation into proteins in place of proline, leading to the induction of the Unfolded Protein Response (UPR). This critical signaling pathway is visualized through a detailed diagram. This document aims to be a valuable resource for researchers in natural product chemistry, toxicology, and drug development, providing the necessary information to further investigate and potentially exploit the unique biological properties of this compound.

Natural Occurrence

This compound has been identified in a diverse range of plant species, where it can accumulate to significant levels. Its presence has also been noted in some microorganisms.

Plant Kingdom

The primary sources of this compound are plants, where it is found in various tissues, including rhizomes, foliage, and seeds. Notable plant families and species containing this compound are summarized in the table below.

FamilyGenusSpeciesCommon NamePlant Part(s)
AsparagaceaeConvallariamajalisLily of the ValleyRhizomes, Foliage
AsparagaceaePolygonatumofficinaleSolomon's SealRhizomes, Foliage
sibiricumSiberian Solomon's SealRhizomes
Fabaceae(Various)Bean FamilyGeneral
AmaranthaceaeBetavulgarisBeet (Table, Sugar)Roots

Table 1: Plant Species Containing this compound.

Microbial World

The occurrence of this compound in microorganisms is less documented than in plants. However, its biosynthesis has been characterized in some bacteria, suggesting a role in microbial metabolism or chemical defense.

Quantitative Data

The concentration of this compound can vary significantly between species and even within different parts of the same plant. The following table summarizes available quantitative data.

Plant SpeciesPlant PartConcentrationMethod of Analysis
Convallaria majalisLeavesCan be a major free amino acidPaper Chromatography
Beta vulgaris (Garden Beet)Root1-5% of L-proline contentNot specified
Polygonatum sibiricumRhizomeNot specifiedGC-MS

Table 2: Quantitative Analysis of this compound in Various Natural Sources.

Biosynthesis

The biosynthetic pathway of this compound has been elucidated in bacteria, while the corresponding pathway in plants remains a subject of investigation.

Microbial Biosynthesis

In bacteria, the formation of azetidine-2-carboxylic acid proceeds via an intramolecular cyclization of S-adenosyl-L-methionine (SAM). This reaction is catalyzed by a class of enzymes known as AZE synthases. The process involves a nucleophilic attack of the α-amino group on the γ-carbon of the methionine moiety within SAM, leading to the formation of the four-membered azetidine (B1206935) ring and the release of 5'-methylthioadenosine (MTA).

Microbial Biosynthesis of this compound SAM S-Adenosyl-L-methionine (SAM) AZE_Synthase AZE Synthase SAM->AZE_Synthase AZE This compound AZE_Synthase->AZE Intramolecular Cyclization MTA 5'-Methylthioadenosine (MTA) AZE_Synthase->MTA Release

Caption: Microbial biosynthesis of this compound from SAM.

Plant Biosynthesis

The biosynthetic pathway of this compound in plants has not yet been fully elucidated. While it is hypothesized to also originate from a precursor like S-adenosyl-L-methionine or a related amino acid, the specific enzymes and intermediate steps are still unknown. This represents a significant knowledge gap in understanding the metabolism of this compound in the plant kingdom.

Experimental Protocols

The isolation and quantification of this compound from natural sources require specific extraction, purification, and analytical procedures.

Extraction and Purification

A general workflow for the extraction and purification of non-protein amino acids like this compound from plant material is outlined below.

Extraction and Purification Workflow Plant_Material Fresh or Dried Plant Material (e.g., rhizomes, leaves) Grinding Grinding to a fine powder Plant_Material->Grinding Extraction Extraction with a suitable solvent (e.g., hot water, aqueous ethanol) Grinding->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification by Ion-Exchange Chromatography Crude_Extract->Purification Purified_AZE Purified this compound Purification->Purified_AZE

Caption: General workflow for extracting and purifying this compound.

Detailed Methodologies:

  • Extraction:

    • Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to prevent degradation. Dried material should be ground into a fine powder.

    • Solvent Extraction: A common method involves extraction with hot water (e.g., 80°C for 10-30 minutes) or aqueous ethanol (B145695) (e.g., 70-80% ethanol) with constant stirring. The choice of solvent may need to be optimized depending on the plant matrix.

    • Filtration and Centrifugation: The resulting slurry is filtered through cheesecloth or a similar material to remove large debris, followed by centrifugation to pellet finer particles. The supernatant contains the crude extract.

  • Purification:

    • Ion-Exchange Chromatography: The crude extract is typically loaded onto a cation-exchange resin (e.g., Dowex 50W-X8). Neutral and anionic compounds are washed off with deionized water.

    • Elution: this compound is then eluted from the column using a gradient of a weak base, such as aqueous ammonia (B1221849) (e.g., 2 M NH₄OH).

    • Solvent Removal: The fractions containing the compound of interest are pooled, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

Quantification by High-Performance Liquid Chromatography (HPLC)

A sensitive and reliable method for the quantification of this compound involves HPLC with post-column derivatization and fluorescence detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • Column: A cation-exchange resin column (e.g., 30 cm x 0.4 cm i.d.).

  • Mobile Phase: A gradient elution using two buffer solutions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 65°C.

  • Post-Column Derivatization: The column effluent is mixed with a derivatizing agent (e.g., o-phthalaldehyde, OPA) in a reaction coil.

  • Detection: Fluorescence detection with an excitation wavelength (λex) of 338 nm and an emission wavelength (λem) of 425 nm.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: The purified extract is dissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. The concentration of this compound in the samples can then be determined from this curve.

Mechanism of Toxicity: Induction of the Unfolded Protein Response (UPR)

The primary mechanism of toxicity of this compound stems from its structural similarity to the proteinogenic amino acid L-proline. This resemblance allows it to be mistakenly recognized and utilized by prolyl-tRNA synthetase during protein synthesis. The incorporation of azetidine-2-carboxylic acid into polypeptide chains, in place of proline, leads to conformational changes and protein misfolding. The accumulation of these misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).

The UPR is a complex signaling network that aims to restore ER homeostasis. It involves three main sensor proteins located in the ER membrane: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6). Upon sensing an accumulation of unfolded proteins, these sensors initiate downstream signaling cascades that lead to:

  • A transient attenuation of global protein synthesis to reduce the load on the ER.

  • An increased expression of chaperone proteins that assist in protein folding.

  • Enhanced degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

Unfolded Protein Response Pathway cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Downstream Effects AZE This compound Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase AZE->Prolyl_tRNA_Synthetase Misincorporation Proline L-Proline Proline->Prolyl_tRNA_Synthetase Ribosome Ribosome Prolyl_tRNA_Synthetase->Ribosome Misfolded_Protein Misfolded Protein Ribosome->Misfolded_Protein IRE1a IRE1α Misfolded_Protein->IRE1a PERK PERK Misfolded_Protein->PERK ATF6 ATF6 Misfolded_Protein->ATF6 ER_Lumen ER Lumen UPR_Activation UPR Activation IRE1a->UPR_Activation PERK->UPR_Activation ATF6->UPR_Activation Translation_Attenuation Translational Attenuation UPR_Activation->Translation_Attenuation Chaperone_Induction Chaperone Induction UPR_Activation->Chaperone_Induction ERAD_Upregulation ERAD Upregulation UPR_Activation->ERAD_Upregulation Apoptosis Apoptosis (prolonged stress) UPR_Activation->Apoptosis

Caption: Signaling pathway of the Unfolded Protein Response induced by this compound.

An In-Depth Technical Guide to the Biosynthesis of (R)-Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of (R)-azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid with significant interest in drug development due to its properties as a proline analogue. This document details the core biosynthetic pathway, the enzymes involved, quantitative kinetic data, and detailed experimental protocols for the study of this pathway.

Core Biosynthetic Pathway

This compound is synthesized from the ubiquitous primary metabolite S-adenosylmethionine (SAM). The biosynthesis is a direct cyclization reaction catalyzed by a class of enzymes known as AZE synthases. This enzymatic reaction is an intramolecular 4-exo-tet cyclization of SAM, which results in the formation of AZE and 5'-methylthioadenosine (MTA) as a byproduct.[1][2] This pathway has been identified and characterized in bacteria, particularly in the context of non-ribosomal peptide synthetase (NRPS) pathways.[1][2]

The overall reaction is as follows:

S-adenosylmethionine (SAM) → this compound (AZE) + 5'-methylthioadenosine (MTA)

A key feature of this biosynthesis is the remarkable catalytic efficiency of AZE synthases, which overcome the high activation energy barrier associated with the formation of a strained four-membered ring.[1]

Azetidine-2-carboxylic_Acid_Biosynthesis SAM S-Adenosylmethionine (SAM) Enzyme AZE Synthase (e.g., AzeJ, VioH) SAM->Enzyme Substrate AZE This compound (AZE) MTA 5'-Methylthioadenosine (MTA) Enzyme->AZE Product Enzyme->MTA Byproduct

Figure 1: Core biosynthetic pathway of this compound.

Key Enzymes in AZE Biosynthesis

The primary enzymes responsible for AZE biosynthesis are AZE synthases. Two well-characterized examples are AzeJ and VioH, found in the biosynthetic gene clusters for azetidomonamides and vioprolides, respectively.[1] These enzymes belong to the SAM-dependent methyltransferase superfamily but have evolved to catalyze a cyclization reaction instead of a methylation reaction.[1]

Structural and mechanistic studies of AzeJ have revealed that the enzyme binds SAM in a specific conformation that facilitates the nucleophilic attack of the α-amino group on the γ-carbon, leading to the formation of the azetidine (B1206935) ring.[1] Key amino acid residues in the active site play crucial roles in substrate binding and catalysis.

Quantitative Data

The following table summarizes the kinetic parameters for the AZE synthase AzeJ and some of its mutants. The data is derived from in vitro enzyme assays.

Enzyme VariantKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
AzeJ Wild-Type130 ± 200.015 ± 0.001115[1]
AzeJ F134Y110 ± 100.009 ± 0.00182[1]
AzeJ Y175F160 ± 200.001 ± 0.00016[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthesis pathway.

Heterologous Expression and Purification of AZE Synthase (AzeJ)

This protocol describes the expression of N-terminally His-tagged AzeJ in Escherichia coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) cells

  • pET expression vector containing the His-tagged azeJ gene

  • Luria-Bertani (LB) medium

  • Kanamycin (B1662678) (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 25 mM imidazole, 1 mM DTT)

  • Elution buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column (e.g., Superdex 200)

  • SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Transform the pET-azeJ plasmid into competent E. coli BL21(DE3) cells.

  • Inoculate a single colony into 50 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Incubate the culture overnight at 18°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 45 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer until the absorbance at 280 nm returns to baseline.

  • Elute the protein with elution buffer.

  • Concentrate the eluted protein and further purify it by size-exclusion chromatography using the SEC buffer.

  • Pool the fractions containing pure AzeJ, concentrate, flash-freeze in liquid nitrogen, and store at -80°C.

In Vitro AZE Synthase Enzyme Assay

This protocol is for determining the kinetic parameters of AZE synthase.

Materials:

  • Purified AZE synthase enzyme

  • S-adenosylmethionine (SAM) stock solution

  • Assay buffer (e.g., 50 mM HEPES pH 7.5)

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)

  • LC-MS system

Procedure:

  • Prepare a reaction mixture containing assay buffer and varying concentrations of SAM.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a known concentration of the purified AZE synthase.

  • Incubate the reaction for a specific time period during which the product formation is linear.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the quenched reaction to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS to quantify the amount of AZE and MTA produced.

  • Calculate the initial reaction velocity for each SAM concentration.

  • Determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

LC-MS Analysis of AZE and MTA

This protocol outlines a method for the detection and quantification of AZE and MTA.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).

  • Reversed-phase C18 column.

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample supernatant onto the column.

  • Elute the compounds using a gradient of mobile phase B (e.g., 5% to 95% B over 10 minutes).

  • Detect the compounds using the mass spectrometer in positive ion mode.

  • Monitor the specific m/z values for AZE and MTA.

  • Quantify the compounds by comparing their peak areas to a standard curve of known concentrations.

Visualizations of Pathways and Workflows

Enzymatic_Mechanism cluster_0 AZE Synthase Active Site SAM_bound SAM binds to the active site Cyclization Intramolecular 4-exo-tet cyclization SAM_bound->Cyclization Nucleophilic attack of α-amino group on γ-carbon E_SAM Enzyme-SAM complex Product_release Release of AZE and MTA Cyclization->Product_release Cleavage of C-S bond E_AZE_MTA Enzyme-Product complex

Figure 2: Simplified enzymatic mechanism of AZE synthase.

Experimental_Workflow Gene_Cloning Cloning of azeJ gene into expression vector Expression Heterologous expression in E. coli Gene_Cloning->Expression Purification Protein purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Enzyme_Assay In vitro enzyme assay with SAM Purification->Enzyme_Assay Analysis LC-MS analysis of products (AZE, MTA) Enzyme_Assay->Analysis Kinetics Determination of kinetic parameters (Km, kcat) Analysis->Kinetics

Figure 3: General experimental workflow for AZE synthase characterization.

References

Unveiling the Biological Activity of Azetidine-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive technical overview of the biological activity of azetidine-2-carboxylic acid (AZE). It is critical to note that the vast majority of published research has focused on the naturally occurring L-enantiomer, (S)-azetidine-2-carboxylic acid. Despite extensive searches, there is a significant lack of available data specifically detailing the biological activity of the (R)-azetidine-2-carboxylic acid enantiomer. Therefore, this guide primarily details the well-documented effects of the L-form, which serves as a potent proline analogue. The information presented herein should be interpreted with this context in mind.

Core Mechanism of Action: A Proline Analogue with Proteotoxic Consequences

(S)-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as a structural mimic of L-proline.[1][2][3] Its primary mechanism of toxicity stems from its misincorporation into nascent polypeptide chains during protein synthesis in place of proline.[2][3][4] This substitution is facilitated by prolyl-tRNA synthetase (ProRS), which recognizes L-AZE and attaches it to tRNAPro.[5] The smaller, four-membered ring of AZE, compared to proline's five-membered ring, introduces conformational constraints that lead to improperly folded and non-functional proteins.[3] This disruption of protein structure and function is the foundational event for the wide range of toxic and teratogenic effects observed.[1][3]

The accumulation of misfolded proteins triggers a cellular stress response, primarily centered in the endoplasmic reticulum (ER), known as the Unfolded Protein Response (UPR).[6] This response is a key aspect of AZE's biological activity and involves the activation of several signaling pathways aimed at restoring cellular homeostasis.

Key Biological Effects and Quantitative Data

The misincorporation of L-AZE into proteins leads to a variety of downstream biological effects, including cytotoxicity, induction of inflammatory responses, and teratogenicity. The following tables summarize the available quantitative data from various experimental systems.

Cell-Based Assays: Cytotoxicity and Pro-inflammatory Effects
Cell Line Assay Compound Concentration/Dose Observed Effect
BV2 Microglial CellsMTT AssayL-Azetidine-2-carboxylic acid> 1000 µMSignificant reduction in cell viability.[7][8]
BV2 Microglial CellsGriess AssayL-Azetidine-2-carboxylic acid> 1000 µMRobust increase in nitric oxide release.[7][8]
BV2 Microglial CellsAnnexin V-FITC/PI StainingL-Azetidine-2-carboxylic acid1000 µM for 24hIncreased percentage of early apoptotic and necrotic cells.[7]
450.1 Murine Mammary Cancer CellsGrowth Inhibition AssayL-Azetidine-2-carboxylic acidIC50 = 7.6 µg/mlInhibition of cell growth.[3]
In Vivo Studies: Teratogenicity
Animal Model Assay Compound Dose Observed Effect
Pregnant HamstersTeratogenicity StudyL-Azetidine-2-carboxylic acid300 mg/kg on gestational day 11Teratogenic effects and disrupted skeletal development in fetuses.[3]

Signaling Pathways Activated by (S)-Azetidine-2-Carboxylic Acid

The primary signaling cascade initiated by L-AZE is the Unfolded Protein Response (UPR), which is activated in response to ER stress. The UPR is mediated by three main ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.

The Unfolded Protein Response (UPR) Pathway

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Lumen ER Lumen (Accumulation of Misfolded Proteins) PERK_inactive PERK ER_Lumen->PERK_inactive BiP dissociation IRE1a_inactive IRE1α ER_Lumen->IRE1a_inactive BiP dissociation ATF6_inactive ATF6 ER_Lumen->ATF6_inactive BiP dissociation PERK_active PERK (dimerized, phosphorylated) PERK_inactive->PERK_active IRE1a_active IRE1α (dimerized, phosphorylated) IRE1a_inactive->IRE1a_active ATF6_cleaved ATF6 (cleaved) ATF6_inactive->ATF6_cleaved Transport to Golgi & Cleavage eIF2a eIF2α PERK_active->eIF2a Phosphorylation eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 Translation eIF2a_p->ATF4 Preferential Translation ATF4_n ATF4 ATF4->ATF4_n Nuclear Translocation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_n XBP1s XBP1s_mRNA->XBP1s_n Translation & Nuclear Translocation ATF6n ATF6n ATF6_cleaved->ATF6n Nuclear Translocation UPR_genes UPR Target Gene Expression (e.g., CHOP, GRP78/BiP) ATF4_n->UPR_genes XBP1s_n->UPR_genes ATF6n->UPR_genes

Caption: AZE-induced UPR signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of azetidine-2-carboxylic acid. Specific details may need to be optimized for different cell types and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow Diagram:

MTT_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h to allow attachment start->incubate1 treat Treat cells with varying concentrations of AZE incubate1->treat incubate2 Incubate for desired exposure time (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h at 37°C add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance at ~570nm solubilize->read end Analyze data and calculate IC50 read->end

Caption: General workflow for an MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Seed cells (e.g., BV2 microglia) into a 96-well plate at a density of 2 x 104 cells per well and incubate at 37°C with 5% CO2 until they reach approximately 80% confluency.[7]

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of L-azetidine-2-carboxylic acid (e.g., 0, 125, 250, 500, 1000, and 2000 µM).[7] Include a vehicle control (medium only).

  • Incubation: Incubate the cells for the desired exposure times (e.g., 3, 6, 12, 24 hours).[7]

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[9]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: Add 100 µl of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the crystals.[9]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value if applicable.

Western Blot Analysis of UPR Markers

This technique is used to detect and quantify the levels of specific proteins involved in the UPR pathway.

Detailed Methodology:

  • Cell Lysis: After treating cells with AZE, wash them with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the Bicinchoninic Acid (BCA) assay.[7]

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the proteins based on molecular weight by running the samples on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the UPR markers of interest (e.g., anti-phospho-PERK, anti-ATF6, anti-phospho-IRE1α, anti-CHOP, anti-GRP78/BiP) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[10]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression

qRT-PCR is used to measure the changes in mRNA levels of UPR target genes.

Detailed Methodology:

  • RNA Extraction: Treat cells with AZE, then isolate total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).[11]

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.

  • cDNA Synthesis: Reverse transcribe a specific amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[11]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., ATF4, XBP1s, CHOP, GRP78/BiP), and a SYBR Green or TaqMan-based master mix.[12][13]

  • qPCR Run: Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using a method such as the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).[14]

Conclusion

(S)-Azetidine-2-carboxylic acid is a potent biological effector due to its ability to be mistakenly incorporated into proteins in place of proline. This leads to widespread protein misfolding, triggering the Unfolded Protein Response and subsequent cellular dysfunctions, including cytotoxicity and apoptosis. While the molecular mechanisms of the L-enantiomer are increasingly understood, the biological activity of this compound remains a significant knowledge gap in the scientific literature. Future research should aim to characterize the activity of the (R)-enantiomer to provide a complete understanding of the stereospecific effects of this proline analogue. This will be crucial for any further development or risk assessment related to this compound.

References

(R)-Azetidine-2-carboxylic Acid: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-azetidine-2-carboxylic acid is the (R)-enantiomer of azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline.[1] While most of the existing research has focused on the L-enantiomer ((S)-azetidine-2-carboxylic acid) or the racemic mixture, the fundamental mechanism of action is understood to stem from its structural similarity to proline.[2][3] This guide synthesizes the current understanding of the mechanism of action, with the critical caveat that the vast majority of detailed experimental data pertains to the L-enantiomer. The biological activity of azetidine-2-carboxylic acid is highly dependent on its stereochemistry, but specific comparative studies detailing the potency and downstream effects of the (R)-enantiomer are not extensively available in the public domain.[4] The core mechanism involves its misincorporation into nascent polypeptide chains in place of proline, leading to protein misfolding, induction of the Unfolded Protein Response (UPR), and subsequent cellular stress pathways.[2][5]

Core Mechanism of Action: Proline Analogue and Protein Misfolding

The primary mechanism of toxicity for azetidine-2-carboxylic acid arises from its misincorporation into proteins during synthesis at positions that should be occupied by proline.[4] This process is initiated by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with proline.[4] Due to the high structural similarity between azetidine-2-carboxylic acid and proline, ProRS in many organisms cannot effectively discriminate between the two.[4]

The incorporation of the four-membered azetidine (B1206935) ring, in place of proline's five-membered pyrrolidine (B122466) ring, introduces a significant structural perturbation in the polypeptide backbone.[2] This alteration disrupts the unique conformational constraints imposed by proline residues, which are critical for proper protein folding and the formation of stable tertiary and quaternary structures.[2][6] The consequence is the production of misfolded and non-functional proteins, which accumulate within the cell, particularly in the endoplasmic reticulum (ER).[4][7]

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR).[5][8] The UPR is a complex signaling network that aims to restore ER homeostasis by reducing the load of unfolded proteins. This is primarily mediated by three ER-transmembrane sensor proteins:

  • IRE1α (Inositol-requiring enzyme 1α)

  • PERK (PKR-like ER kinase)

  • ATF6 (Activating transcription factor 6)

Treatment of cells with L-azetidine-2-carboxylic acid has been shown to activate the PERK and ATF6 arms of the UPR.[8] Activation of these pathways leads to a cascade of downstream events, including a transient attenuation of global protein synthesis and the upregulation of genes encoding ER chaperones and enzymes involved in protein folding and degradation.[9][10]

Signaling Pathway of Azetidine-2-Carboxylic Acid-Induced ER Stress

UPR_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects AZC (R)-Azetidine- 2-carboxylic Acid ProRS Prolyl-tRNA Synthetase AZC->ProRS Binds tRNA_Pro tRNA-Pro AZC_tRNA AZC-tRNA-Pro Ribosome Ribosome AZC_tRNA->Ribosome Incorporation Misfolded_Protein Misfolded Protein Ribosome->Misfolded_Protein BiP BiP Misfolded_Protein->BiP Sequesters PERK PERK eIF2a p-eIF2α PERK->eIF2a Phosphorylates ATF6 ATF6 ATF6n ATF6 (n) ATF6->ATF6n Cleavage & Translocation IRE1a IRE1α XBP1s XBP1s IRE1a->XBP1s Splicing BiP->PERK Dissociates BiP->ATF6 Dissociates BiP->IRE1a Dissociates ATF4 ATF4 eIF2a->ATF4 Translational Upregulation Translation_Attenuation Translation Attenuation eIF2a->Translation_Attenuation Chaperones Chaperone Upregulation ATF4->Chaperones Apoptosis Apoptosis ATF4->Apoptosis ATF6n->Chaperones XBP1s->Chaperones

Caption: Azetidine-2-carboxylic acid-induced Unfolded Protein Response pathway.

Inhibition of Collagen Synthesis

A significant and well-documented effect of azetidine-2-carboxylic acid is the inhibition of collagen synthesis.[4][11] Collagen is a protein exceptionally rich in proline and hydroxyproline (B1673980) residues, making its synthesis particularly sensitive to proline analogues. The misincorporation of azetidine-2-carboxylic acid into procollagen (B1174764) chains prevents them from folding into the stable triple-helical conformation necessary for their secretion and assembly into collagen fibrils.[1][12] This leads to an arrest of collagen accumulation.[12]

Downstream Cellular Consequences

Prolonged or severe ER stress induced by this compound can lead to apoptosis (programmed cell death).[7][13] The UPR, when unable to resolve the protein folding defect, can switch from a pro-survival to a pro-apoptotic response. This involves the upregulation of pro-apoptotic factors such as BAX.[13] Additionally, studies have shown that L-azetidine-2-carboxylic acid can induce pro-inflammatory responses in certain cell types, such as microglia.[7]

Quantitative Data

Quantitative data for this compound is scarce. The following tables summarize available data, primarily for the L-enantiomer, to provide a context for its biological activity.

Table 1: In Vitro Cellular Effects of L-Azetidine-2-carboxylic Acid

Cell LineConcentrationExposure TimeObserved EffectReference
BV2 microglia> 1000 µM12-24 hReduced cell viability, increased NO release[7]
BV2 microglia1000 µM6 hIncreased IL-1β and IL-6 gene expression[7]
HeLa5 mM9 hInduced ATF6 cleavage, upregulated BiP and phosphorylated eIF2α[13]
Rabbit reticulocytes1-10 mMNot specifiedReduced proline incorporation into hemoglobin (25-72%)[13]
Human skin fibroblastsNot specifiedNot specifiedReduced proliferation, inhibited procollagen triple-helix formation[1]

Table 2: In Vivo Effects of L-Azetidine-2-carboxylic Acid

Animal ModelDosageDurationObserved EffectReference
Hamster200-600 mg/kg (i.p.)Gestational days 7-12Teratogenic effects[13]
Rat300 mg/kg (i.p.)Day 8 of pregnancyTeratogenic effects on the skeletal system[13]
Fetal Rat200 mg/kg (twice daily)2 daysRetarded lung growth and surfactant synthesis[13]
Chick Embryo350 µ g/egg (daily)9 daysPrevented expression of the chondrogenic phenotype[13]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for studying the effects of azetidine-2-carboxylic acid.

Western Blot Analysis for UPR Markers

This protocol outlines the steps to detect changes in UPR-related proteins following treatment with azetidine-2-carboxylic acid.

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound for specified time points. Include a vehicle-treated control group.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[14][15]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against UPR markers (e.g., BiP, p-eIF2α, ATF6, CHOP) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.[14]

  • Detection and Analysis: Detect chemiluminescence using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[14]

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow A Cell Seeding B AZC Treatment A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Immunoblotting (Primary & Secondary Abs) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: A generalized workflow for Western blot analysis.

Real-Time Quantitative PCR (qPCR) for ER Stress Gene Expression

This protocol measures changes in the mRNA levels of UPR target genes.

  • Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

  • RNA Extraction: Isolate total RNA from cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and primers specific for UPR target genes (e.g., ATF4, CHOP, spliced XBP1).[16] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[16]

Collagen Synthesis Assay

This method assesses the impact of this compound on new collagen production.

  • Cell Culture and Treatment: Culture fibroblasts or other collagen-producing cells. Treat with this compound in the presence of a radiolabeled proline precursor (e.g., ³H-proline).

  • Protein Extraction: After incubation, harvest the cells and medium. Precipitate proteins using trichloroacetic acid.

  • Collagenase Digestion: Resuspend the protein pellet and divide it into two aliquots. Treat one aliquot with purified bacterial collagenase and the other with a buffer control.

  • Scintillation Counting: Measure the radioactivity in the supernatant and pellet of both aliquots using a scintillation counter. The difference in radioactivity between the collagenase-treated and control samples represents the amount of newly synthesized, radiolabeled collagen.

  • Alternative Method (Hydroxyproline Assay): Alternatively, total collagen can be estimated by hydrolyzing tissue or cell samples and measuring the hydroxyproline content, a major and relatively specific component of collagen, using a colorimetric or HPLC-based assay.[17][18]

Conclusion

This compound, as a proline analogue, exerts its biological effects primarily by being misincorporated into proteins, leading to protein misfolding and the induction of ER stress. This triggers the Unfolded Protein Response, which can ultimately lead to cellular dysfunction and apoptosis. Its potent inhibitory effect on collagen synthesis is a direct consequence of this mechanism. While the broad strokes of this mechanism are well-established for the L-enantiomer, further research is critically needed to delineate the specific stereochemical differences in the activity of the (R)-enantiomer, including its interaction with prolyl-tRNA synthetase, and to establish a comprehensive quantitative profile of its effects. Such studies will be invaluable for researchers in toxicology, drug development, and the study of protein folding diseases.

References

An In-depth Technical Guide to the Toxic Effects of Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid found in various plants, including sugar beets, poses a significant toxicological threat due to its structural mimicry of proline. This guide provides a comprehensive technical overview of the multifaceted toxic effects of Aze, with a focus on its molecular mechanisms of action, cellular and systemic consequences, and the experimental methodologies used to elucidate these effects. Through a detailed examination of current research, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to understand and investigate the toxicological implications of this proline analogue.

Introduction

Azetidine-2-carboxylic acid is a four-membered heterocyclic imino acid that acts as a potent proline antagonist. Its structural similarity to proline allows it to be mistakenly recognized by prolyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains. This misincorporation is the primary driver of Aze's toxicity, resulting in the synthesis of aberrant proteins with altered structures and functions. The consequences of this molecular deception are far-reaching, impacting a wide range of biological processes and leading to cellular dysfunction, developmental abnormalities, and systemic toxicity in various organisms, including mammals. This guide will delve into the core toxicological aspects of Aze, presenting key findings in a structured and accessible format for the scientific community.

Mechanism of Toxicity: Protein Misincorporation and Proteotoxic Stress

The central tenet of azetidine-2-carboxylic acid's toxicity lies in its misincorporation into proteins in place of proline. This event triggers a cascade of detrimental cellular responses, primarily centered around proteotoxic stress.

The Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress

The integration of Aze into proteins disrupts their proper folding, particularly in proline-rich proteins such as collagen and myelin basic protein. This leads to an accumulation of misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. To cope with this, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by:

  • Attenuating global protein synthesis: This is primarily mediated by the PERK (protein kinase RNA-like ER kinase) branch of the UPR, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).

  • Upregulating the expression of chaperone proteins: The ATF6 (activating transcription factor 6) branch is activated, leading to the increased production of chaperones like BiP (binding immunoglobulin protein) to aid in protein folding.

  • Promoting the degradation of misfolded proteins: The IRE1 (inositol-requiring enzyme 1) branch is activated, which, among other functions, can lead to the degradation of misfolded proteins.

However, prolonged or severe ER stress, as induced by Aze, can overwhelm the UPR's adaptive capacity, leading to the activation of apoptotic pathways.

UPR_Signaling_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Misfolded Proteins Misfolded Proteins BiP BiP Misfolded Proteins->BiP sequesters Aze Aze Protein Synthesis Protein Synthesis Aze->Protein Synthesis misincorporation in place of Proline Proline Proline Proline->Protein Synthesis Protein Synthesis->Misfolded Proteins leads to PERK PERK BiP->PERK dissociates from ATF6 ATF6 BiP->ATF6 dissociates from PERK->PERK p-eIF2a p-eIF2a PERK->p-eIF2a phosphorylates eIF2a ATF6n ATF6n ATF6->ATF6n translocates to Golgi, cleaved to active form (ATF6n) Translation Attenuation Translation Attenuation p-eIF2a->Translation Attenuation causes ATF4 ATF4 p-eIF2a->ATF4 preferential translation Apoptosis Apoptosis ATF4->Apoptosis can lead to (prolonged stress) Chaperone Upregulation Chaperone Upregulation ATF6n->Chaperone Upregulation upregulates chaperones (e.g., BiP)

Caption: Azetidine-2-carboxylic acid-induced UPR signaling pathway.

Cellular and Systemic Toxic Effects

The proteotoxic stress initiated by azetidine-2-carboxylic acid manifests in a variety of detrimental effects at both the cellular and systemic levels.

Cytotoxicity and Apoptosis

Aze exposure leads to a dose- and time-dependent decrease in cell viability. This cytotoxicity is, in large part, a consequence of apoptosis triggered by unresolved ER stress. Key apoptotic events observed include:

  • Increased BAX/Bcl2 ratio: An elevation in the pro-apoptotic protein BAX relative to the anti-apoptotic protein Bcl2 is a critical step in the intrinsic apoptotic pathway.

  • Mitochondrial Dysfunction: Aze treatment has been shown to alter mitochondrial morphology and lead to a significant decline in mitochondrial function. This can further exacerbate the apoptotic cascade.

  • Cell Death: Both apoptotic and necrotic cell death have been observed in mammalian cells following exposure to Aze.

Neurotoxicity and Inflammation

The central nervous system appears to be a significant target of Aze toxicity. In vitro studies using microglial cells have demonstrated that Aze can trigger a robust pro-inflammatory response. This includes:

  • Increased Nitric Oxide Release: A hallmark of microglial activation.

  • Upregulation of Pro-inflammatory Markers: Increased expression of cytokines such as IL-1β and IL-6, as well as markers like NOS2, CD68, and MHC-2a.

  • Induction of Matrix Metalloproteinase-9 (MMP-9) and Brain-Derived Neurotrophic Factor (BDNF): These molecules are involved in microglial motility and structural plasticity.

Furthermore, the misincorporation of Aze into myelin basic protein (MBP) has been hypothesized to be a contributing factor in the pathogenesis of multiple sclerosis. In vivo studies in mice have shown that Aze can induce an oligodendrogliopathy, characterized by oligodendrocyte apoptosis, myelin blistering, and the activation of microglia.

Effects on Collagen and Connective Tissue

Collagen, being a proline-rich protein, is particularly susceptible to the toxic effects of Aze. The misincorporation of Aze into collagen chains disrupts the formation of the stable triple helix, leading to:

  • Inhibition of Collagen Secretion: The improperly folded procollagen (B1174764) is retained within the cell.

  • Increased Glycosylation: The delay in triple helix formation can lead to excessive post-translational modification of collagen.

  • Reduced Tensile Strength: Studies in mice have demonstrated that the incorporation of Aze into skin collagen results in a significant decrease in its tensile strength.

  • Disturbed Fibrillogenesis: The reconstruction of native collagen fibers from solutions containing Aze-collagen is impaired.

Developmental Toxicity and Teratogenicity

Aze has been shown to be a potent teratogen in various animal models. Studies in hamsters have demonstrated that in utero exposure to Aze can lead to a range of developmental abnormalities, including:

  • Reduced Fetal Weight

  • Skeletal Anomalies: This includes retarded ossification and shortening of bones.

  • External Malformations: Cleft palate and subcutaneous hemorrhage have been observed.

These teratogenic effects are largely attributed to the disruption of collagen synthesis and other proline-rich proteins that are crucial for normal embryonic development.

Quantitative Toxicology Data

The following tables summarize key quantitative data from various studies on the toxic effects of azetidine-2-carboxylic acid.

Table 1: In Vitro Cytotoxicity of Azetidine-2-Carboxylic Acid

Cell LineEndpointConcentrationExposure TimeEffectReference
BV2 microgliaCell Viability (MTT)125-2000 µM24 hSignificant reduction
BV2 microgliaCell Viability (MTT)1000 µM12 hSignificant reduction
BV2 microgliaCell Viability (MTT)2000 µM6 hSignificant reduction
450.1 murine mammary cancerGrowth InhibitionIC50 = 7.6 µg/ml--

Table 2: In Vivo Toxicity of Azetidine-2-Carboxylic Acid

Animal ModelAdministration RouteDoseEndpointEffectReference
HamsterIntraperitoneal600 mg/kg (single dose on day 12 of gestation)Teratogenicity7.2% frequency of external anomalies
HamsterIntraperitoneal200 mg/kg/day (days 10-12 of gestation)Teratogenicity9.6% frequency of external anomalies
MouseIntraperitoneal600 mg/kg (5x/week for 4 weeks)NeurotoxicityClinical signs reminiscent of MBP-mutant mice, oligodendrocyte apoptosis
MouseOral (in drinking water)0.1% solution (for 5 weeks)Collagen EffectsReduced tensile strength of skin
Fetal RatIntraperitoneal (to pregnant dam)200 mg/kg (twice daily for 2 days)Developmental ToxicityRetarded lung growth and surfactant synthesis

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the toxic effects of azetidine-2-carboxylic acid.

In Vitro Toxicity Assays
  • Cell Culture and Treatment:

    • BV2 microglial cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are exposed to varying concentrations of Aze (e.g., 0-2000 µM) for different time periods (e.g., 3, 6, 12, 24 hours).

  • Cell Viability Assay (MTT):

    • After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining):

    • Treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

    • Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells.

    • PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane (late apoptotic and necrotic cells).

    • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Western Blotting for Protein Expression:

    • Proteins are extracted from treated cells and their concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against target proteins (e.g., BAX, Bcl2, p-eIF2α, ATF6).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate.

In Vivo Toxicity Studies
  • Teratogenicity Study in Hamsters:

    • Timed-pregnant hamsters are administered single or multiple intraperitoneal injections of Aze at specific gestational days (e.g., days 7-12).

    • On a later gestational day (e.g., day 14), the fetuses are collected.

    • Fetuses are examined for external malformations, weighed, and processed for skeletal analysis (e.g., alizarin (B75676) red and alcian blue staining) to assess ossification.

  • Neurotoxicity Study in Mice:

    • Adult mice are administered Aze via intraperitoneal injection or orally in their drinking water for a specified period.

    • Animals are monitored for clinical signs of neurotoxicity.

    • At the end of the study, brain tissue is collected and processed for histological and immunohistochemical analysis to examine for neuropathological changes, such as oligodendrocyte apoptosis and microglial activation.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell Culture Cell Culture Aze Treatment Aze Treatment Cell Culture->Aze Treatment Toxicity Assays Toxicity Assays Aze Treatment->Toxicity Assays Cell Viability (MTT) Cell Viability (MTT) Toxicity Assays->Cell Viability (MTT) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Toxicity Assays->Apoptosis (Annexin V/PI) Protein/Gene Expression Protein/Gene Expression Toxicity Assays->Protein/Gene Expression Western Blot Western Blot Protein/Gene Expression->Western Blot qPCR qPCR Protein/Gene Expression->qPCR Animal Model Animal Model Aze Administration Aze Administration Animal Model->Aze Administration Endpoint Analysis Endpoint Analysis Aze Administration->Endpoint Analysis Teratogenicity Assessment Teratogenicity Assessment Endpoint Analysis->Teratogenicity Assessment Neurotoxicity Assessment Neurotoxicity Assessment Endpoint Analysis->Neurotoxicity Assessment Collagen Analysis Collagen Analysis Endpoint Analysis->Collagen Analysis

Caption: General experimental workflow for studying Aze toxicity.

Conclusion

Azetidine-2-carboxylic acid exerts its toxic effects primarily through its misincorporation into proteins, leading to proteotoxic stress, the induction of the unfolded protein response, and subsequent cellular dysfunction and death. The wide-ranging consequences of Aze exposure, from neurotoxicity and inflammation to developmental abnormalities and connective tissue defects, underscore the importance of understanding its toxicological profile. This guide has provided a detailed overview of the current knowledge on Aze toxicity, including its mechanisms of action, quantitative toxicological data, and the experimental methodologies used for its investigation. This information serves as a valuable resource for researchers and professionals in the fields of toxicology, drug development, and environmental health, and highlights the need for continued research into the potential risks of human exposure to this proline analogue.

(R)-Azetidine-2-carboxylic Acid as a Proline Analogue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-azetidine-2-carboxylic acid, often abbreviated as (R)-Aze or Azc, is a non-proteinogenic amino acid that serves as a potent and structurally constrained analogue of L-proline.[1] Found naturally in plants like the lily of the valley, its key structural difference from proline is the presence of a four-membered azetidine (B1206935) ring instead of proline's five-membered pyrrolidine (B122466) ring.[1][2] This subtle change has profound biological consequences. Due to its structural mimicry, (R)-Aze is recognized by the cellular machinery responsible for protein synthesis and can be mistakenly incorporated into polypeptide chains in place of proline.[1][3] This misincorporation leads to the synthesis of faulty, misfolded proteins, inducing significant cellular stress and toxicity.[2] These properties make (R)-Aze an invaluable tool for studying protein folding, cellular stress responses, and a versatile scaffold in the development of novel therapeutics.[2][4]

Biochemical Mechanism and Cellular Consequences

The toxicity and biological effects of (R)-Aze stem from its misincorporation into proteins. The process is initiated by prolyl-tRNA synthetase, the enzyme that charges tRNA with proline, which erroneously recognizes and activates Aze.[1] Once incorporated, the smaller, more rigid four-membered ring of Aze imposes different conformational constraints on the polypeptide backbone compared to proline.[5]

This alteration disrupts the intended secondary and tertiary structures of proteins, particularly those rich in proline, such as collagen.[5] The consequences of this molecular sabotage are significant:

  • Protein Misfolding and Aggregation: The incorrect geometry induced by Aze residues leads to protein misfolding and the formation of non-functional protein aggregates.[2][6]

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR).[6]

  • Activation of the Unfolded Protein Response (UPR): Aze treatment activates key UPR signaling pathways. This includes the cleavage and activation of Activating Transcription Factor 6 (ATF6) and the activation of the PERK pathway, which leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[6] These events aim to reduce the load of misfolded proteins but can lead to apoptosis if the stress is prolonged.[6]

  • Induction of Autophagy: As a cellular mechanism to clear aggregated proteins, autophagy is upregulated, indicated by increased levels of the lipid autophagy marker LC3-II.[6]

Applications in Research and Drug Development

The unique properties of (R)-Aze make it a versatile molecule for both basic research and therapeutic development.

  • Research Tool: It is widely used as a reliable chemical inducer of ER stress and the UPR, allowing researchers to study these fundamental cellular pathways.[2] By substituting proline with Aze in recombinant proteins, scientists can investigate the role of specific proline residues in protein folding and stability.[5]

  • Drug Development: The rigid azetidine scaffold is an attractive component in medicinal chemistry. Derivatives of this compound have been developed as potent and selective small-molecule inhibitors. For instance, (R)-azetidine-2-carboxamide analogues have been identified as sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[4]

Quantitative Data Summary

The biological activity of (R)-Aze and its derivatives has been quantified in various assays. The following tables summarize key findings from the literature.

Table 1: Inhibition of Proline Incorporation by L-Azetidine-2-carboxylic acid This table demonstrates the dose-dependent ability of L-Aze to compete with and inhibit the incorporation of radiolabeled proline into newly synthesized proteins in rabbit reticulocytes.[6]

L-Aze Concentration (mM)Reduction of L-[U-14-C]proline Incorporation (%)
125%
558%
1072%

Table 2: STAT3 Inhibitory Activity of (R)-Azetidine-2-carboxamide Analogues This table shows the in vitro potency (IC50) of several (R)-Aze derivatives against the STAT3 protein, highlighting the potential of this scaffold in developing targeted therapies.[4]

CompoundSTAT3 IC50 (µM)
Analogue 5a0.52
Analogue 5o0.38
Analogue 8i0.34

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for a key synthesis and a representative cellular assay.

Synthesis of this compound

A practical asymmetric synthesis allows for the production of enantiomerically pure (R)-Aze. The following protocol is adapted from established methods.[7]

Protocol: Acid Hydrolysis for Deprotection

  • Reaction Setup: Charge a 50 mL flask with the protected precursor compound (e.g., compound 9 from the cited literature, 320 mg, 1.72 mmol).[7]

  • Acid Addition: Add 30 mL of 35% hydrochloric acid to the flask to dissolve the starting material completely.[7]

  • Heating: Heat the resulting mixture to 50 °C and maintain this temperature for 3 days to ensure complete hydrolysis and deprotection.[7]

  • Cooling and Concentration: After 3 days, cool the reaction mixture to room temperature.[7] Concentrate the solution using a rotary evaporator to remove the acid and solvent.[7]

  • Final Product: Dry the resulting solid under high vacuum to yield this compound as its hydrochloride salt.[7]

  • Characterization: The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[7]

Assay for Induction of ER Stress Markers

This protocol describes how to treat a cell line with L-Aze to induce ER stress and analyze the upregulation of key UPR markers by western blot. The protocol is based on methods used to study HeLa cells and BV2 microglial cells.[6]

Materials:

  • HeLa or BV2 microglial cells

  • Cell culture medium (e.g., DMEM) with supplements

  • L-Azetidine-2-carboxylic acid (Aze) stock solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-ATF6, anti-phospho-eIF2α, anti-BiP)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Plate cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat the cells with 5 mM L-Azetidine-2-carboxylic acid in fresh culture medium.[6] Incubate for the desired time points (e.g., 0, 3, 6, 9 hours).[6] A vehicle control (e.g., DMSO) should be run in parallel.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.

  • Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4 °C to pellet cell debris.

  • Quantification: Transfer the supernatant (containing the protein) to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blot:

    • Prepare protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., ATF6, p-eIF2α) overnight at 4 °C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescence substrate and an imaging system.

    • Analyze band intensities relative to a loading control (e.g., Vinculin or β-actin).

Conclusion

This compound is a powerful molecular probe and a promising therapeutic scaffold. Its ability to act as a proline mimic allows it to disrupt protein synthesis and folding, providing a direct method for inducing and studying proteotoxic stress. For drug development professionals, the conformationally constrained azetidine ring offers a unique starting point for designing potent and selective inhibitors for a range of biological targets. A thorough understanding of its synthesis, mechanism of action, and biological effects is essential for leveraging its full potential in both academic research and pharmaceutical development.

References

The Discovery and Analysis of Azetidine-2-Carboxylic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid, a four-membered ring analogue of proline, that has been identified in a variety of plant species since its initial discovery in the mid-20th century. Its presence in the food chain and its mechanism of toxicity, primarily through misincorporation into proteins in place of proline, have made it a subject of interest for researchers in toxicology, pharmacology, and drug development. This technical guide provides an in-depth overview of the discovery, quantification, and biosynthesis of azetidine-2-carboxylic acid in plants, presenting key data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Introduction

First isolated from the rhizomes and fresh foliage of Convallaria majalis (lily of the valley) in 1955, azetidine-2-carboxylic acid is a heterocyclic, non-protein amino acid.[1][2] It has since been identified in other species of the Asparagaceae family, such as Polygonatum (Solomon's seal), numerous plants within the Fabaceae (bean) family, and in table and sugar beets (Beta vulgaris).[1][2] The toxicity of azetidine-2-carboxylic acid stems from its structural similarity to proline, which can lead to its misincorporation during protein synthesis. This results in altered protein structures and functions, leading to a range of toxic and teratogenic effects in various organisms.[2]

This guide serves as a technical resource for professionals engaged in the study of natural products, toxicology, and drug discovery, providing a consolidated source of information on the detection and analysis of this intriguing plant metabolite.

Quantitative Distribution of Azetidine-2-Carboxylic Acid in Plants

The concentration of azetidine-2-carboxylic acid varies significantly among different plant species and tissues. While its presence is qualitatively noted in several species, comprehensive quantitative data remains somewhat limited in the scientific literature. The following tables summarize the available quantitative data.

Table 1: Concentration of Azetidine-2-Carboxylic Acid in Polygonatum Species [3]

Plant SpeciesPlant PartConcentration (mg/g dry weight)Analytical Method
Polygonatum sibiricumRhizome5.39 ± 1.67GC-MS
Polygonatum odoratumRhizome9.23 ± 3.67GC-MS

Table 2: Estimated and Measured Concentration of Azetidine-2-Carboxylic Acid in Beta vulgaris and its Byproducts [4][5]

ProductMatrixEstimated/Measured Concentration
Garden BeetsTuber0.49 - 2.45 mg per 246g (1 cup)
Sugar Beet ByproductsMolasses, PulpUp to 0.34 mg/100 mg

Experimental Protocols

The accurate quantification of azetidine-2-carboxylic acid in plant matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the two primary techniques employed for this purpose.

Quantification of Azetidine-2-Carboxylic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the methodology for analyzing azetidine-2-carboxylic acid in Polygonatum rhizomes.[3]

1. Sample Preparation and Extraction:

  • Lyophilize fresh plant material to a constant weight and grind into a fine powder.
  • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.
  • Add 10 mL of distilled water and vortex for 1 minute.
  • Extract the sample in an ultrasonic bath for 30 minutes at room temperature.
  • Centrifuge the mixture at 4000 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter.

2. Derivatization (Silylation):

  • Transfer 100 µL of the filtered extract to a clean vial and evaporate to dryness under a stream of nitrogen gas.
  • Add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
  • Add an internal standard (e.g., 1-octanol) for quantitative analysis.
  • Seal the vial and heat at 70°C for 30 minutes to facilitate the derivatization reaction.
  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent).
  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL in splitless mode.
  • Mass Spectrometer: Agilent 5975C MSD (or equivalent).
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 50-550.
  • Data Acquisition: Monitor for the characteristic ions of the silylated azetidine-2-carboxylic acid derivative.

Quantification of Azetidine-2-Carboxylic Acid by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol is a generalized procedure based on the analysis of amino acids, including a method for Convallaria majalis.[1]

1. Sample Preparation and Extraction:

  • Follow the same sample preparation and extraction procedure as described for the GC-MS method (Section 3.1, step 1).

2. Post-Column Derivatization and HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a fluorescence detector.
  • Column: Cation exchange resin column (e.g., 30 cm x 0.4 cm i.d.).
  • Mobile Phase A: 1.96% (w/v) sodium citrate (B86180) solution, pH 3.10.
  • Mobile Phase B: 2.1% (w/v) sodium nitrate (B79036) solution, pH 9.60.
  • Flow Rate: 0.4 mL/min.
  • Gradient Elution: A suitable gradient program to separate azetidine-2-carboxylic acid from other amino acids.
  • Column Temperature: 65°C.
  • Post-Column Derivatization:
  • The column effluent is mixed with a derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for primary amines, though a different reagent would be needed for the secondary amine of azetidine-2-carboxylic acid, or a method that detects it without derivatization). For the specific analysis in Convallaria majalis, the exact post-column reagent was not detailed in the abstract but would be a crucial parameter to optimize.
  • Fluorescence Detector:
  • Excitation Wavelength (λex): 338 nm.
  • Emission Wavelength (λem): 425 nm.
  • Injection Volume: 10 µL.
  • Quantification: Based on a calibration curve prepared with authentic standards of azetidine-2-carboxylic acid.

Visualization of Pathways and Workflows

Biosynthetic Pathway of Azetidine-2-Carboxylic Acid

The biosynthesis of L-azetidine-2-carboxylic acid in bacteria has been shown to proceed via the intramolecular cyclization of S-adenosylmethionine (SAM), a reaction catalyzed by AZE synthase. While the specific enzymes in plants have not been fully characterized, a similar pathway is presumed.

Biosynthesis_Azetidine_2_Carboxylic_Acid SAM S-Adenosylmethionine (SAM) Enzyme AZE Synthase SAM->Enzyme AZE Azetidine-2-Carboxylic Acid MTA 5'-Methylthioadenosine (MTA) Enzyme->AZE Intramolecular cyclization Enzyme->MTA

Caption: Biosynthesis of Azetidine-2-Carboxylic Acid from SAM.

Experimental Workflow for Quantification

The general workflow for the quantification of azetidine-2-carboxylic acid from plant material involves several key steps from sample collection to data analysis.

Experimental_Workflow Start Plant Material Collection Prep Sample Preparation (Lyophilization, Grinding) Start->Prep Extract Aqueous Extraction Prep->Extract Deriv Derivatization (for GC-MS) Extract->Deriv Analysis Instrumental Analysis Extract->Analysis Deriv->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC-FLD Analysis->HPLC Data Data Processing and Quantification GCMS->Data HPLC->Data End Results Data->End

Caption: General Workflow for Azetidine-2-Carboxylic Acid Analysis.

Conclusion

Azetidine-2-carboxylic acid remains a significant non-proteinogenic amino acid due to its presence in the human diet and its potential for toxicity. This guide has provided a comprehensive overview of its discovery, known distribution in plants, and detailed methodologies for its quantification. The provided experimental protocols for GC-MS and HPLC analysis offer a solid foundation for researchers aiming to investigate this compound in various plant matrices. The visualized biosynthetic pathway and experimental workflow serve to clarify these complex processes. Further research is warranted to expand the quantitative database of azetidine-2-carboxylic acid across a wider range of plant species and to fully elucidate its biosynthetic pathway in plants. Such knowledge will be invaluable for food safety assessments, toxicological studies, and the potential development of novel therapeutic agents.

References

Methodological & Application

Synthesis of Enantiopure (R)-Azetidine-2-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of enantiopure (R)-azetidine-2-carboxylic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development due to its role as a constrained proline analogue. Two primary synthetic routes are presented: an asymmetric synthesis employing a chiral auxiliary and a chiral pool synthesis starting from L-aspartic acid.

Introduction

This compound is a valuable building block in the design of peptidomimetics, constrained peptides, and small molecule therapeutics. Its rigid four-membered ring structure imparts unique conformational constraints on molecules, which can lead to enhanced biological activity, selectivity, and metabolic stability. The methods detailed below provide reliable pathways to access the enantiomerically pure (R)-isomer, crucial for stereospecific interactions with biological targets.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two featured synthetic methodologies, allowing for a direct comparison of their efficiency and stereochemical outcomes.

ParameterAsymmetric Synthesis via Chiral AuxiliaryChiral Pool Synthesis from L-Aspartic Acid
Starting Material Diethyl 2,4-dibromobutanoate & (R)-α-methylbenzylamineN-Boc-L-aspartic acid
Overall Yield ~35-40%~55-60%
Enantiomeric Excess (ee) >98%>99% (chirality conserved)
Number of Steps 45
Key Transformation Diastereoselective intramolecular cyclizationIntramolecular cyclization via mesylate
Stereochemistry Control Chiral auxiliaryChiral starting material

Method 1: Asymmetric Synthesis using (R)-α-Methylbenzylamine as a Chiral Auxiliary

This method relies on the use of a commercially available chiral amine to induce asymmetry during the formation of the azetidine (B1206935) ring. The key step is a diastereoselective intramolecular cyclization of a brominated amide precursor.

Experimental Workflow

cluster_0 Synthesis of this compound via Chiral Auxiliary A Diethyl 2,4-dibromobutanoate B Amidation with (R)-α-methylbenzylamine A->B 1. (R)-α-methylbenzylamine 2. NH3/MeOH C Diastereomeric Bromo-Amide B->C D Intramolecular Cyclization (NaH) C->D NaH, DMF E Protected (R)-Azetidine Diastereomer D->E F Separation of Diastereomers E->F Chromatography G Hydrogenolysis (Deprotection) F->G H2, Pd(OH)2/C H This compound G->H

Caption: Workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (R)-N-(1-Phenylethyl)-2,4-dibromobutanamide

  • To a solution of diethyl 2,4-dibromobutanoate (1.0 eq) in a suitable solvent, add (R)-α-methylbenzylamine (2.2 eq) at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in methanol (B129727) saturated with ammonia (B1221849) and stir for another 24 hours.

  • Remove the solvent in vacuo and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford the diastereomeric bromo-amide as a white solid.

Step 2: Intramolecular Cyclization to form Protected (R)-Azetidine

  • To a solution of the bromo-amide (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • The resulting diastereomeric mixture of the protected azetidine can be separated by column chromatography to isolate the desired (2R, 1'R)-diastereomer.

Step 3: Deprotection to this compound

  • Dissolve the isolated (2R, 1'R)-azetidine carboxamide (1.0 eq) in methanol.

  • Add Pearlman's catalyst (20% Pd(OH)₂/C, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously for 24 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield enantiopure this compound as a white solid.

Method 2: Chiral Pool Synthesis from N-Boc-L-Aspartic Acid

This approach utilizes the inherent chirality of L-aspartic acid to synthesize the target molecule. The stereocenter is established from the starting material and maintained throughout the synthetic sequence.

Logical Relationship Diagram

cluster_1 Synthesis of this compound from L-Aspartic Acid I N-Boc-L-aspartic acid J Anhydride (B1165640) Formation I->J Acetic Anhydride K N-Boc-L-aspartic anhydride J->K L Reduction to Amino Alcohol K->L NaBH4 M N-Boc-(4S)-4-amino- 3-hydroxybutanoic acid deriv. L->M N Mesylation of Hydroxyl Group M->N MsCl, Et3N O Mesylated Intermediate N->O P Base-mediated Cyclization O->P K2CO3, MeOH Q N-Boc-(R)-azetidine- 2-carboxylic acid P->Q R Acidic Deprotection Q->R TFA or HCl S This compound R->S

Caption: Chiral pool synthesis pathway from L-aspartic acid.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-L-aspartic anhydride

  • Suspend N-Boc-L-aspartic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add acetic anhydride (1.1 eq) to the suspension.

  • Stir the mixture at room temperature for 4-6 hours until a clear solution is obtained.

  • Remove the solvent under reduced pressure to obtain the crude anhydride, which is used in the next step without further purification.

Step 2: Reduction to N-Boc-(4S)-4-amino-3-hydroxybutanoic acid derivative

  • Dissolve the crude N-Boc-L-aspartic anhydride (1.0 eq) in a mixture of THF and water at 0 °C.

  • Add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully acidify the reaction mixture with 1 M HCl to pH ~3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amino alcohol, which may be carried forward or purified by chromatography.

Step 3: Mesylation of the Hydroxyl Group

  • Dissolve the amino alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C.

  • Add triethylamine (B128534) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 2 hours.

  • Wash the reaction mixture with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to afford the crude mesylate.

Step 4: Base-mediated Intramolecular Cyclization

  • Dissolve the crude mesylate (1.0 eq) in methanol.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate and purify the residue by column chromatography to yield N-Boc-(R)-azetidine-2-carboxylic acid ester.

  • Saponify the ester using LiOH in a THF/water mixture to obtain N-Boc-(R)-azetidine-2-carboxylic acid.

Step 5: N-Boc Deprotection

  • Dissolve N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq) in a solution of 4 M HCl in dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.

  • The free amino acid can be obtained by passing a solution of the salt through a short column of a basic ion-exchange resin.

These protocols provide robust and reproducible methods for the synthesis of enantiopure this compound, a critical component for advancing research and development in modern medicinal chemistry.

Asymmetric Synthesis of (R)-Azetidine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a valuable chiral building block in medicinal chemistry and drug development. Its constrained four-membered ring structure imparts unique conformational rigidity to peptide analogues and other bioactive molecules, often leading to enhanced potency, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for two distinct and effective methods for the asymmetric synthesis of this compound.

The protocols outlined below describe:

  • A diastereoselective synthesis employing a chiral auxiliary, (R)-(+)-α-methylbenzylamine, to direct the stereochemical outcome of the azetidine (B1206935) ring formation.

  • A resolution-based approach involving the synthesis of a racemic mixture of a key intermediate followed by classical resolution to isolate the desired (R)-enantiomer.

These methods offer robust and scalable routes to enantiomerically pure this compound, suitable for applications in pharmaceutical research and development.

Method 1: Asymmetric Synthesis via Chiral Auxiliary

This method utilizes the chiral amine (R)-(+)-α-methylbenzylamine to introduce stereochemistry early in the synthetic sequence. The key step is the diastereoselective formation of an N-substituted azetidine intermediate, followed by removal of the chiral auxiliary to yield the target compound.

Synthetic Pathway Overview

Asymmetric_Synthesis_via_Chiral_Auxiliary start Ethyl 2,4-dibromobutanoate + (R)-α-methylbenzylamine intermediate1 Ethyl 1-((R)-1-phenylethyl)azetidine-2-carboxylate (diastereomeric mixture) start->intermediate1 Cyclization intermediate2 Separation of Diastereomers intermediate1->intermediate2 Chromatography intermediate3 Ethyl (R)-1-((R)-1-phenylethyl)azetidine-2-carboxylate intermediate2->intermediate3 intermediate4 Hydrolysis intermediate3->intermediate4 LiOH intermediate5 (R)-1-((R)-1-phenylethyl)azetidine-2-carboxylic acid intermediate4->intermediate5 final_product This compound intermediate5->final_product Hydrogenolysis (Pd/C, H2)

Caption: Asymmetric synthesis of this compound using a chiral auxiliary.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-((R)-1-phenylethyl)azetidine-2-carboxylate (Diastereomeric Mixture)

  • To a solution of ethyl 2,4-dibromobutanoate (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Add (R)-(+)-α-methylbenzylamine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of diastereomers.

Step 2: Separation of Diastereomers

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to separate the two diastereomers. The (R,R)-diastereomer is typically the less polar of the two.

Step 3: Hydrolysis of Ethyl (R)-1-((R)-1-phenylethyl)azetidine-2-carboxylate

  • Dissolve the isolated (R,R)-diastereomer (1.0 eq) in a mixture of tetrahydrofuran (B95107) and water.

  • Add lithium hydroxide (B78521) (LiOH) (1.5 eq) and stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-((R)-1-phenylethyl)azetidine-2-carboxylic acid.

Step 4: Deprotection to this compound

  • Dissolve the product from Step 3 in methanol (B129727).

  • Add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Recrystallize the crude product from a mixture of methanol and ether to afford the pure product.

Data Summary
StepProductTypical Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1. CyclizationEthyl 1-((R)-1-phenylethyl)azetidine-2-carboxylate70-80~1:1N/A
2. SeparationEthyl (R)-1-((R)-1-phenylethyl)azetidine-2-carboxylate35-45 (of R,R)>98:2N/A
3. Hydrolysis(R)-1-((R)-1-phenylethyl)azetidine-2-carboxylic acid90-95>98:2N/A
4. DeprotectionThis compound85-95N/A>99

Method 2: Synthesis via Resolution of a Racemic Intermediate

Synthetic Pathway Overview

Synthesis_via_Resolution start γ-Butyrolactone intermediate1 2,4-Dibromobutanoic acid start->intermediate1 Br2, PBr3 intermediate2 Ethyl 2,4-dibromobutanoate intermediate1->intermediate2 Ethanol (B145695), H2SO4 intermediate3 Racemic Ethyl 1-benzylazetidine-2-carboxylate intermediate2->intermediate3 Benzylamine (B48309), K2CO3 intermediate4 Racemic 1-benzylazetidine-2-carboxylic acid intermediate3->intermediate4 LiOH intermediate5 Diastereomeric Salt Formation with (R)-α-methylbenzylamine intermediate4->intermediate5 intermediate6 Fractional Crystallization intermediate5->intermediate6 intermediate7 (R)-1-benzylazetidine-2-carboxylic acid • (R)-α-methylbenzylamine salt intermediate6->intermediate7 intermediate8 Acidification and Deprotection intermediate7->intermediate8 1. HCl 2. H2, Pd/C final_product This compound intermediate8->final_product

Caption: Synthesis of this compound via resolution of a racemic intermediate.

Experimental Protocol

Step 1: Synthesis of Racemic 1-benzylazetidine-2-carboxylic acid

  • Bromination of γ-Butyrolactone: To γ-butyrolactone (1.0 eq), add bromine (2.2 eq) and a catalytic amount of red phosphorus. Heat the mixture at 100-110 °C for 12 hours. Cool to room temperature and carefully quench with water.

  • Esterification: To the crude 2,4-dibromobutanoic acid, add ethanol and a catalytic amount of sulfuric acid. Reflux for 4 hours. After cooling, pour the mixture into water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure to give ethyl 2,4-dibromobutanoate.

  • Cyclization: Dissolve the ethyl 2,4-dibromobutanoate (1.0 eq) in acetonitrile. Add potassium carbonate (3.0 eq) and benzylamine (1.1 eq). Reflux the mixture for 24 hours. After cooling, filter the mixture and concentrate the filtrate. Purify by column chromatography to obtain racemic ethyl 1-benzylazetidine-2-carboxylate.

  • Hydrolysis: Dissolve the racemic ester (1.0 eq) in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature for 12 hours. Acidify with 1M HCl to pH 2-3 and extract with ethyl acetate. Dry the combined organic layers and concentrate to give racemic 1-benzylazetidine-2-carboxylic acid.

Step 2: Resolution of Racemic 1-benzylazetidine-2-carboxylic acid

  • Dissolve the racemic acid (1.0 eq) in hot ethanol.

  • Add a solution of (R)-(+)-α-methylbenzylamine (0.5 eq) in ethanol.

  • Allow the solution to cool slowly to room temperature, then place in a refrigerator overnight to facilitate crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with cold ethanol.

  • To check for optical purity, a small sample of the salt can be acidified and the free acid analyzed by chiral HPLC. If necessary, the salt can be recrystallized from ethanol to improve diastereomeric purity.

Step 3: Liberation and Deprotection of this compound

  • Suspend the diastereomerically pure salt in water and acidify with 1M HCl to pH 2.

  • Extract the liberated (R)-1-benzylazetidine-2-carboxylic acid with ethyl acetate. Dry the organic layer and concentrate under reduced pressure.

  • Dissolve the N-benzyl protected acid in methanol and add 10% Pd/C (10 mol%).

  • Hydrogenate under a hydrogen atmosphere for 24 hours.

  • Filter through Celite and concentrate the filtrate.

  • Recrystallize the crude product from methanol/ether to obtain pure this compound.

Data Summary
StepProductTypical Yield (%)Enantiomeric Excess (ee) of Final Product (%)
1. Synthesis of Racemic AcidRacemic 1-benzylazetidine-2-carboxylic acid40-50 (overall)N/A
2. Resolution(R)-1-benzylazetidine-2-carboxylic acid • (R)-α-methylbenzylamine salt15-25 (after cryst.)N/A
3. Liberation and DeprotectionThis compound80-90>99

Conclusion

Both the chiral auxiliary and the resolution-based methods provide reliable access to high-purity this compound. The choice of method will depend on factors such as the availability and cost of starting materials, scalability requirements, and the desired overall efficiency. The detailed protocols provided herein should enable researchers to successfully synthesize this important chiral building block for their drug discovery and development programs.

Chiral Resolution of Azetidine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline, is a crucial chiral building block in medicinal chemistry and drug development. Its constrained four-membered ring structure imparts unique conformational properties to peptides and small molecule therapeutics. The biological activity of pharmaceuticals containing this motif is often enantiomer-dependent, necessitating the preparation of enantiomerically pure forms. This document provides detailed application notes and experimental protocols for the chiral resolution of racemic azetidine-2-carboxylic acid, focusing on classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation methods.

Methods Overview

The chiral resolution of azetidine-2-carboxylic acid can be broadly categorized into three main strategies. The selection of the most suitable method depends on factors such as the scale of the resolution, the required enantiomeric purity, and the available resources.

Chiral_Resolution_Methods Overview of Chiral Resolution Strategies for Azetidine-2-carboxylic Acid racemic Racemic Azetidine-2-carboxylic Acid classical Classical Resolution racemic->classical Diastereomeric Salt Formation enzymatic Enzymatic Resolution racemic->enzymatic Kinetic Resolution chromatographic Chromatographic Separation racemic->chromatographic Direct or Indirect Separation enantiomers Enantiopure (R)- and (S)-Azetidine-2-carboxylic Acid classical->enantiomers enzymatic->enantiomers chromatographic->enantiomers

Caption: Logical workflow of the principal chiral resolution methods for azetidine-2-carboxylic acid.

Data Summary

The following table summarizes the quantitative data for the different chiral resolution methods described in the subsequent protocols.

MethodSubstrateResolving Agent/EnzymeSolvent/MediumYieldEnantiomeric Excess (e.e.)Reference
Classical Resolution 1-Benzyl-azetidine-2-carboxylic acidD-α-PhenylethylamineEthanol (B145695)81.9% (S-enantiomer)>99.0% (HPLC)CN103467350A[1]
N-Cbz-azetidine-2-carboxylic acidD- or L-Tyrosine hydrazideAlcohols/WaterHigh99%ResearchGate Article[1]
Enzymatic Resolution Racemic 1-benzylazetidine-2-carbonitrilesRhodococcus erythropolis AJ270Neutral aqueous bufferHigh>99.5% for the acidPubMed Article[2]
(S)-Azetidine-2-carboxylic acid ester derivativeCandida antarctica lipase (B570770) B (CALB)Water91% (S-enantiomer)>99.9% (HPLC)Biosci. Biotechnol. Biochem.[3]
Chromatographic Method N-Benzoyl methyl ester of azetidine-2-carboxylic acid- (Daicel Chiralcel OD column)Hexane/IsopropanolN/ABaseline separationBiosci. Biotechnol. Biochem.[3]

Application Note 1: Classical Resolution via Diastereomeric Salt Formation

Principle: This method involves the reaction of a racemic N-protected azetidine-2-carboxylic acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered from the separated diastereomeric salt.

Classical_Resolution_Workflow Workflow for Classical Chiral Resolution cluster_0 Salt Formation & Separation cluster_1 Enantiomer Recovery racemic_protected Racemic N-Protected Azetidine-2-carboxylic Acid salt_formation Salt Formation in Solvent racemic_protected->salt_formation resolving_agent Chiral Resolving Agent (e.g., D-α-Phenylethylamine) resolving_agent->salt_formation diastereomeric_salts Diastereomeric Salt Mixture salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salt Separated Diastereomeric Salt crystallization->separated_salt mother_liquor Mother Liquor with other Diastereomer crystallization->mother_liquor acidification Acidification/Basification separated_salt->acidification pure_enantiomer_protected Enantiopure N-Protected Azetidine-2-carboxylic Acid acidification->pure_enantiomer_protected deprotection Deprotection pure_enantiomer_protected->deprotection final_product Enantiopure Azetidine-2-carboxylic Acid deprotection->final_product

Caption: Step-by-step workflow of classical chiral resolution.

Protocol 1.1: Resolution of (±)-1-Benzyl-azetidine-2-carboxylic Acid with D-α-Phenylethylamine[1]

Materials:

  • (±)-1-Benzyl-azetidine-2-carboxylic acid

  • D-α-Phenylethylamine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Salt Formation:

    • Dissolve 500 g of (±)-1-benzyl-azetidine-2-carboxylic acid in 3 L of ethanol by heating.

    • Slowly add 200 g of D-α-phenylethylamine to the hot solution.

    • Reflux the mixture for 30 minutes.

  • Fractional Crystallization:

    • Allow the solution to cool gradually to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the precipitated solid (the diastereomeric salt of (S)-1-benzyl-azetidine-2-carboxylic acid and D-α-phenylethylamine) by filtration.

    • Wash the solid with a small amount of cold ethanol.

  • Recovery of (S)-1-Benzyl-azetidine-2-carboxylic Acid:

    • Dissolve the collected solid in water.

    • Adjust the pH of the solution to 8-10 with NaOH to recover the D-α-phenylethylamine by extraction with a suitable organic solvent.

    • Adjust the pH of the aqueous layer to 1-3 with HCl.

    • Extract the (S)-1-benzyl-azetidine-2-carboxylic acid crude product with ethyl acetate.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetone, acetonitrile, or isopropanol) to obtain pure (S)-1-benzyl-azetidine-2-carboxylic acid.

  • Debenzylation to obtain (S)-Azetidine-2-carboxylic Acid:

    • In a 2 L autoclave, combine 150 g of (S)-1-benzyl-azetidine-2-carboxylic acid, 20 g of 10% Pd/C, and 1 L of methanol.

    • Pressurize the autoclave with hydrogen gas to 2 MPa.

    • Heat the reaction to 35°C and stir for 20 hours.

    • Monitor the reaction by TLC until completion.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate to approximately one-third of its volume.

    • Collect the precipitated solid by filtration and wash with a small amount of cold alcohol to yield (S)-azetidine-2-carboxylic acid.

Expected Outcome:

  • Yield of (S)-azetidine-2-carboxylic acid: 81.9%

  • Purity (HPLC): >99.0%

Application Note 2: Enzymatic Kinetic Resolution

Principle: Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is highly efficient, operates under mild conditions, and is environmentally friendly. For azetidine-2-carboxylic acid derivatives, lipases and amidases are commonly employed.

Enzymatic_Resolution_Workflow Workflow for Enzymatic Kinetic Resolution racemic_substrate Racemic Substrate (e.g., Azetidine-2-carbonitrile) reaction Enzymatic Reaction racemic_substrate->reaction enzyme Enzyme (e.g., Rhodococcus erythropolis) enzyme->reaction mixture Mixture of Product and Unreacted Enantiomer reaction->mixture separation Separation (e.g., Extraction, Chromatography) mixture->separation product Enantiopure Product (e.g., (R)-Azetidine-2-carboxylic acid) separation->product unreacted Unreacted Enantiomer (e.g., (S)-Azetidine-2-carbonitrile) separation->unreacted

Caption: General workflow for enzymatic kinetic resolution.

Protocol 2.1: Biotransformation of Racemic 1-Benzylazetidine-2-carbonitriles using Rhodococcus erythropolis AJ270[2]

Materials:

  • Racemic 1-benzylazetidine-2-carbonitrile (or other derivatives)

  • Rhodococcus erythropolis AJ270 whole-cell catalyst

  • Phosphate (B84403) buffer (pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Acid and base for pH adjustment

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, suspend the racemic 1-benzylazetidine-2-carbonitrile in a neutral aqueous buffer (e.g., phosphate buffer, pH 7.0).

    • Add the Rhodococcus erythropolis AJ270 whole-cell catalyst. The optimal substrate to catalyst ratio should be determined empirically.

    • Incubate the reaction mixture at 30°C with agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the product and remaining substrate.

  • Work-up and Separation:

    • Once the desired conversion is reached (typically around 50% for maximum enantiomeric excess of both product and remaining substrate), stop the reaction.

    • Separate the cells from the reaction mixture by centrifugation or filtration.

    • Adjust the pH of the supernatant to an acidic value (e.g., pH 2-3) to protonate the carboxylic acid product.

    • Extract the (R)-1-benzylazetidine-2-carboxylic acid with an organic solvent like ethyl acetate.

    • To recover the unreacted (S)-1-benzylazetidine-2-carbonitrile, the aqueous layer can be basified and extracted, or the initial organic extract can be subjected to further purification.

Expected Outcome:

  • The corresponding (R)-azetidine-2-carboxylic acids are obtained with excellent yields and enantiomeric excess up to >99.5%.

Application Note 3: Chromatographic Separation

Principle: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.

Chromatographic_Separation_Workflow Workflow for Chiral HPLC Separation racemic_sample Racemic Azetidine-2-carboxylic Acid (or derivative) derivatization Optional Derivatization racemic_sample->derivatization injection Injection onto HPLC racemic_sample->injection derivatization->injection chiral_column Chiral Stationary Phase injection->chiral_column separation Separation in Column chiral_column->separation detection Detection (UV, etc.) separation->detection enantiomer_1 Eluted Enantiomer 1 detection->enantiomer_1 enantiomer_2 Eluted Enantiomer 2 detection->enantiomer_2

References

(R)-Azetidine-2-carboxylic Acid: A Versatile Tool in Peptide Synthesis for Modulating Conformation and Function

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Azetidine-2-carboxylic acid (Aze) , a four-membered ring analogue of proline, has emerged as a valuable non-proteinogenic amino acid in peptide chemistry. Its incorporation into peptide chains offers a unique strategy to influence secondary structure, enhance biological activity, and introduce novel functionalities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the unique properties of Aze in peptide synthesis.

Introduction

As a conformationally constrained amino acid, this compound provides a smaller ring structure compared to its five-membered counterpart, proline. This structural difference leads to distinct stereochemical constraints that can significantly alter peptide backbone geometry.[1] Peptides containing Aze are generally more flexible than those containing proline, which can be advantageous for modulating receptor binding and enzymatic activity.[1] Furthermore, the azetidine (B1206935) ring can serve as a scaffold for further chemical modifications, expanding the chemical space of peptide-based therapeutics.[2]

Key Applications

The unique structural and chemical properties of this compound lend themselves to a variety of applications in peptide science:

  • Conformational Control: The incorporation of Aze can induce specific secondary structures, such as γ-turns, which are less commonly observed with proline that tends to favor β-turns.[3] This allows for the fine-tuning of peptide conformation to optimize biological activity.

  • Enhanced Proteolytic Stability: The modification of the peptide backbone with Aze can increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide drugs.

  • Synthesis of Cyclic Peptides: The introduction of an azetidine-based residue has been shown to significantly improve the efficiency of macrocyclization for small peptides.[2]

  • Development of Novel Bioactive Peptides: By replacing proline with Aze, researchers can create novel peptide analogues with altered binding affinities and selectivities for biological targets. The misincorporation of Aze for proline in proteins has been linked to certain disorders, highlighting its potent biological effects.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of peptides containing this compound and related derivatives.

Table 1: Dipeptide and Tripeptide Synthesis Yields

Peptide SequenceCoupling MethodYield (%)Reference
(-)-6a (dipeptide)Peptide coupling with l-Phe-O-i-Pr72[3]
(+)-7 (tripeptide)Amide coupling with l-Ser-N-Boc92[3]

Table 2: Improved Macrocyclization Yields with Azetidine-Containing Peptides

Peptide SizeAzetidine-Modified Peptide Yield (%)Homodetic Peptide Yield (%)Reference
TetrapeptideImprovedLower[4]
PentapeptideImprovedLower[4]
HexapeptideImprovedLower[4]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its incorporation into peptides using solution-phase methods.

Protocol 1: Synthesis of this compound

This protocol is based on an improved synthesis of an essential intermediate, N-benzhydryl-2-carbobenzyloxy azetidine.[5][6]

Materials:

  • N-benzhydryl-2-carbobenzyloxyazetidine

  • Methanol (B129727)

  • 1% Palladized charcoal (Pd/C) catalyst

  • Nitrogen gas

Procedure:

  • Dissolve N-benzhydryl-2-carbobenzyloxyazetidine (0.018 mol) in 150 mL of methanol.

  • Under a nitrogen atmosphere, add 0.2 g of 1% Pd/C catalyst to the solution.

  • Stir the mixture under mild hydrogenation conditions to selectively cleave the benzyl (B1604629) group.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the catalyst and remove the solvent under reduced pressure to obtain N-benzhydryl-azetidine-2-carboxylic acid.

  • The final this compound can be obtained by further deprotection steps.[5] Recrystallization from 90% methanol can be performed for purification.[5]

Protocol 2: Solution-Phase Synthesis of a Tetrapeptide Containing this compound

This protocol describes the synthesis of Boc-(L-Pro)₃-L-Aze-Opcp.[5][6]

Materials:

  • Boc-(L-Pro)₃-OH

  • Chloroform (B151607)

  • N-methylmorpholine (NMM)

  • Isobutylchloroformate

  • L-Aze-Opcp HCl (Aze: azetidine-2-carboxylic acid; pcp: pentachlorophenyl)

  • Ethyl acetate

  • n-hexane

  • Florisil

Procedure:

  • Dissolve Boc-(L-Pro)₃-OH (2.44 mmol) in 26 mL of chloroform and cool the solution to -23°C with stirring.

  • Add N-methylmorpholine (2.44 mmol) followed by isobutylchloroformate (2.44 mmol).

  • After 30 minutes, add L-Aze-Opcp HCl (2.44 mmol).

  • Add an additional equivalent of N-methylmorpholine (2.44 mmol) in 10 mL of chloroform dropwise.

  • Remove the cooling bath and stir the reaction at room temperature for an additional 18 hours.

  • Work up the reaction by removing the solvent on a rotary evaporator.

  • Dissolve the residue in ether to precipitate triethylamine (B128534) hydrochloride.

  • Filter the solution to remove the salt and evaporate the ether.

  • Dissolve the final residue in a mixture of ethyl acetate/n-hexane (1:3 v/v) and filter through a 20 g pad of Florisil for purification.[5]

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in peptide synthesis.

Peptide_Synthesis_Workflow cluster_synthesis Aze Synthesis cluster_peptide_synthesis Peptide Synthesis Aze_Intermediate N-benzhydryl-2- carbobenzyloxyazetidine Aze_Product (R)-Azetidine-2- carboxylic Acid Aze_Intermediate->Aze_Product Hydrogenation Aze_Residue Protected Aze Aze_Product->Aze_Residue Protection Protected_Peptide N-Protected Peptide Coupling Coupling Reaction Protected_Peptide->Coupling Aze_Residue->Coupling Coupled_Peptide Aze-Containing Peptide Coupling->Coupled_Peptide Deprotection Deprotection Coupled_Peptide->Deprotection Final_Peptide Final Peptide Deprotection->Final_Peptide

Caption: General workflow for the synthesis and incorporation of this compound into peptides.

Conformational_Effects cluster_proline Proline-Containing Peptide cluster_azetidine Azetidine-Containing Peptide Proline Proline Residue (5-membered ring) Beta_Turn β-Turn Conformation Proline->Beta_Turn Induces Azetidine This compound (4-membered ring) Gamma_Turn γ-Turn Conformation Azetidine->Gamma_Turn Favors Increased_Flexibility Increased Flexibility Azetidine->Increased_Flexibility Leads to Peptide_Backbone Peptide Backbone Peptide_Backbone->Proline Peptide_Backbone->Azetidine

Caption: Conformational influence of Proline versus this compound in a peptide backbone.

References

Application Notes: Incorporation of (R)-Azetidine-2-Carboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, serves as a unique non-proteinogenic amino acid for modifying peptide structures.[1][2] Its incorporation into a peptide chain introduces significant conformational constraints that differ from those imposed by proline, its five-membered ring counterpart.[2] This structural perturbation can alter the secondary and tertiary structure of peptides and proteins, making Aze a valuable tool for researchers in drug discovery and chemical biology.[1][3] The primary applications stem from its ability to influence peptide bond orientation and overall molecular shape, thereby modulating biological activity and stability.[2][3]

Key Applications

  • Conformational Constraint and Structural Biology: The smaller, more rigid four-membered ring of Aze restricts the peptide backbone's flexibility more than proline.[2] This property is utilized to study protein folding, stabilize specific secondary structures like β-turns, or disrupt others, such as the polyproline helix.[1][3] For example, introducing an Aze residue into a peptide containing consecutive prolines can perturb the normal secondary structure by inducing a mix of cis and trans peptide bonds.[1][3]

  • Peptide Mimetics and Drug Design: By replacing proline with Aze, researchers can develop peptide mimetics with altered receptor binding affinities, modified enzymatic stability, and improved pharmacokinetic profiles. The unique geometry of the Aze ring can lead to novel interactions with biological targets.

  • Probing Protein Structure and Function: The substitution of proline with Aze can lead to proteins with altered properties. This technique can be used to investigate the role of specific proline residues in protein structure, stability, and function, particularly in proline-rich proteins like collagen.[2]

Visualized Workflows and Concepts

A critical aspect of incorporating this compound is understanding the synthetic workflow and the structural consequences. The following diagrams illustrate these processes.

spsp_workflow cluster_resin Solid Support cluster_cycle SPPS Cycle for (R)-Aze Incorporation resin Resin with Rink Amide Linker deprotection 1. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling Fmoc-(R)-Aze-OH + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Next Cycle cleavage Final Cleavage (e.g., TFA Cocktail) wash2->cleavage Final Cycle peptide Purified Aze-Peptide cleavage->peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating (R)-Aze.

solution_phase_workflow cluster_coupling Coupling & Deprotection start Start Materials p1 1. N-Terminus Protection (e.g., Boc-Anhydride) start->p1 p2 2. C-Terminus Activation (e.g., Esterification) start->p2 coupling 3. Peptide Bond Formation (e.g., DCC or EDC) p1->coupling p2->coupling deprotect 4. Selective Deprotection (Remove Boc or Ester Group) coupling->deprotect extend Chain Extension (Repeat Steps 3-4) deprotect->extend extend->coupling final_deprotect 5. Final Deprotection extend->final_deprotect purify Purification (Chromatography) final_deprotect->purify

Caption: General workflow for solution-phase synthesis of an Aze-containing peptide.

structural_comparison cluster_pro Proline (Pro) cluster_aze This compound (Aze) pro 5-Membered Ring (Pyrrolidine) pro_conf Favors specific φ torsion angles Promotes Polyproline II Helix pro->pro_conf outcome Altered 3D Structure & Biological Function pro_conf->outcome aze 4-Membered Ring (Azetidine) aze_conf Greater ring strain Alters φ torsion angles Perturbs PPII Helix aze->aze_conf aze_conf->outcome peptide Peptide Backbone peptide->pro Incorporation peptide->aze Incorporation

Caption: Structural comparison of Proline and (R)-Aze and their impact on peptides.

Experimental Protocols

The incorporation of this compound requires careful selection of protecting groups and coupling reagents, as its secondary amine structure makes it sterically hindered, similar to proline.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the incorporation of an Fmoc-protected (R)-Aze-OH residue into a growing peptide chain on a solid support.

1. Materials and Equipment:

  • Resin: Rink Amide or Wang resin.

  • Protected Amino Acids: Fmoc-protected amino acids, including Fmoc-(R)-Aze-OH.

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU.[4]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: DMF, Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM, Methanol (B129727).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Equipment: Automated or manual peptide synthesizer, reaction vessel, HPLC system, lyophilizer.

2. Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Coupling of (R)-Aze:

    • Prepare the coupling solution: Dissolve Fmoc-(R)-Aze-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Double coupling may be necessary for this hindered amino acid.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter to separate the resin and collect the filtrate containing the peptide.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC and characterize by mass spectrometry. Lyophilize the pure fractions.

Protocol 2: Solution-Phase Synthesis of a Dipeptide

This protocol is adapted from methods used for synthesizing short peptides containing Aze.[1][5]

1. Materials:

  • Protected Amino Acids: Boc-(R)-Aze-OH, H-Xaa-OR (where Xaa is another amino acid and R is a carboxyl protecting group, e.g., Methyl or Benzyl (B1604629) ester).

  • Coupling Reagent: Dicyclohexylcarbodiimide (DCC) or Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC).[5][6]

  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF).[7]

  • Deprotection Reagents: For Boc: TFA or HCl in dioxane. For Benzyl ester: H₂/Pd for hydrogenolysis.[7]

2. Procedure:

  • Activation/Coupling:

    • Dissolve Boc-(R)-Aze-OH (1.0 eq.) and H-Xaa-OR (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq.) to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide, Boc-Aze-Xaa-OR.

  • N-terminal Deprotection (Boc Removal):

    • Dissolve the protected dipeptide in a solution of 25-50% TFA in DCM.

    • Stir for 30-60 minutes at room temperature.

    • Evaporate the solvent to obtain the dipeptide with a free N-terminus, H-Aze-Xaa-OR.

  • C-terminal Deprotection (Ester Removal):

    • To remove a benzyl ester, dissolve the protected peptide in methanol and hydrogenate in the presence of a Pd/C catalyst.

    • To remove a methyl ester, perform saponification using aqueous NaOH followed by careful acidification.[5]

  • Purification: Purify the final dipeptide product by recrystallization or column chromatography.

Quantitative Data

The efficiency of incorporating this compound can be influenced by the chosen synthetic method and reagents.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassKey AdvantagesConsiderations
HATU / HCTU Aminium SaltHighly efficient, fast reaction times, low racemization.[4][6]Higher cost. HATU is based on the HOAt leaving group, providing anchimeric assistance.[4]
PyAOP / PyBOP Phosphonium SaltVery effective for hindered couplings and cyclization.[4][8] Generates highly reactive active species.[4]Byproducts can be difficult to remove.
DIC / Oxyma Carbodiimide + AdditiveCost-effective, low risk of guanidinylation side reactions. Oxyma is a safer alternative to HOBt/HOAt.[4]Slower reaction rates compared to aminium/phosphonium reagents.[8]
DCC CarbodiimideStandard reagent for solution-phase synthesis.[5][9]Forms an insoluble DCU byproduct, making it unsuitable for SPPS.[6]

Table 2: Representative Yields in Azetidine Chemistry

Synthesis StepProductMethodReported YieldReference
Peptide CouplingEnantiopure Dipeptide (Aze-Phe)Solution-Phase72%[10]
Peptide CouplingEnantiopure Tripeptide (Ser-Aze-Phe)Solution-Phase92%[10]
N-ProtectionN-Benzhydryl-Azetidine-2-Carboxylic AcidHydrogenation~95%[1]
C-ProtectionN-Benzhydryl-2-Carbobenzyloxy AzetidineEsterification~85%[1]

References

Applications of (R)-Azetidine-2-Carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-azetidine-2-carboxylic acid, a conformationally constrained non-proteinogenic amino acid and a proline analogue, has emerged as a valuable scaffold in medicinal chemistry. Its rigid four-membered ring structure offers a unique conformational constraint that can enhance binding affinity, selectivity, and metabolic stability of drug candidates. This document provides detailed application notes and experimental protocols for key applications of this compound in drug discovery and development.

Application Note 1: (R)-Azetidine-2-Carboxamides as Potent Inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3)

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is a hallmark of many human cancers, making it a prime target for cancer therapy. (R)-azetidine-2-carboxamides have been identified as a promising class of small-molecule STAT3 inhibitors, demonstrating sub-micromolar potency in preclinical studies.[1]

Mechanism of Action

(R)-azetidine-2-carboxamide analogues act as direct inhibitors of STAT3. They are designed to disrupt the STAT3 signaling pathway by interfering with the DNA-binding activity of STAT3 dimers in the nucleus. This inhibition is achieved through high-affinity binding to the STAT3 protein, which prevents it from binding to its target DNA sequences, thereby downregulating the expression of genes crucial for tumor cell survival and proliferation.[1][2] The (R)-enantiomer has been shown to be more potent than the (S)-enantiomer, highlighting the stereospecificity of the interaction.[1]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation DNA DNA STAT3_dimer->DNA Binds to DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Azetidine_Inhibitor (R)-Azetidine-2-Carboxamide Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibits DNA Binding

STAT3 Signaling Pathway and Inhibition.
Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative (R)-azetidine-2-carboxamide analogues against STAT3.

Compound IDModificationSTAT3 IC50 (μM)[1]Cell Viability EC50 (μM) in MDA-MB-231 cells[3]
5a Salicylic acid derivative0.55> 10
5o Salicylic acid derivative0.38Not reported
8i Benzoic acid derivative0.34Not reported
7e Phthalide derivativeNot reported1.9
7f Phthalide derivativeNot reported1.1
7g Phthalide derivativeNot reported0.9
9k Methyl amide derivativeNot reported1.2
Experimental Protocols

This protocol is a representative example for the synthesis of (R)-azetidine-2-carboxamide analogues, adapted from the general methods described in the literature.[3]

G A 1. (R)-Boc-azetidine-2-carboxylic acid activation (e.g., with HATU/DIPEA) B 2. Amine coupling A->B C 3. Boc deprotection (e.g., with TFA) B->C D 4. Sulfonylation/Acylation C->D E Final Product D->E

Synthetic Workflow.

Materials:

  • (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid

  • Desired amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Desired sulfonyl chloride or acyl chloride

  • Triethylamine (B128534)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Amide Coupling:

    • To a solution of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 eq) in DCM, add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the desired amine (1.0 eq) and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the Boc-protected amide.

  • Boc Deprotection:

    • Dissolve the Boc-protected amide in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Sulfonylation/Acylation:

    • Dissolve the crude amine salt from the previous step in DCM and add triethylamine (3.0 eq).

    • Cool the solution to 0 °C and add the desired sulfonyl chloride or acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final (R)-azetidine-2-carboxamide analogue.

This protocol is for assessing the direct inhibitory effect of compounds on the DNA-binding activity of STAT3.[1]

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts)

  • 32P-labeled high-affinity sis-inducible element (hSIE) probe

  • (R)-azetidine-2-carboxamide test compounds

  • Poly(dI-dC)

  • Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

  • Native polyacrylamide gel (e.g., 5%)

  • TBE buffer (Tris-borate-EDTA)

  • Phosphorimager system

Procedure:

  • Prepare nuclear extracts from appropriate cells.

  • Pre-incubate the nuclear extracts (containing activated STAT3) with increasing concentrations of the test compound for 30 minutes at room temperature in the presence of poly(dI-dC).

  • Add the 32P-labeled hSIE probe to the mixture and incubate for another 20-30 minutes at room temperature.

  • Resolve the protein-DNA complexes on a native polyacrylamide gel in 0.5x TBE buffer.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize and quantify the bands corresponding to the STAT3:DNA complexes using a phosphorimager system.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of STAT3 DNA-binding activity.

This protocol is for determining the effect of the inhibitors on the phosphorylation of STAT3 at Tyr705 in whole cells.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • (R)-azetidine-2-carboxamide test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and equipment

  • PVDF membrane

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for the desired time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

This protocol is for assessing the cytotoxic effects of the STAT3 inhibitors on cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • (R)-azetidine-2-carboxamide test compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.

Application Note 2: this compound as an Inducer of Endoplasmic Reticulum (ER) Stress

Introduction

This compound, as a proline analogue, can be misincorporated into newly synthesized proteins in place of proline. This leads to protein misfolding and aggregation, triggering the unfolded protein response (UPR) and inducing endoplasmic reticulum (ER) stress.[4][5] This property makes it a useful tool for studying the mechanisms of ER stress and the UPR in various cellular contexts.

Mechanism of Action

The misincorporation of this compound into nascent polypeptide chains disrupts the proper folding of proteins within the ER. The accumulation of misfolded proteins is sensed by ER-resident transmembrane proteins (PERK, IRE1, and ATF6), which initiate the UPR signaling cascade. This leads to the upregulation of ER chaperones like BiP (Binding immunoglobulin protein) and the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha), which attenuates global protein synthesis.[4]

Azetidine This compound Protein_Synthesis Protein Synthesis Azetidine->Protein_Synthesis Misincorporation Misfolded_Proteins Misfolded Proteins in ER Protein_Synthesis->Misfolded_Proteins UPR Unfolded Protein Response (UPR) Misfolded_Proteins->UPR Activation PERK PERK pathway UPR->PERK ATF6 ATF6 pathway UPR->ATF6 IRE1 IRE1 pathway UPR->IRE1 BiP BiP ↑ UPR->BiP p_eIF2a p-eIF2α ↑ PERK->p_eIF2a ATF6_cleaved Cleaved ATF6 ↓ ATF6->ATF6_cleaved Cellular_Response Cellular Response (e.g., apoptosis, autophagy) p_eIF2a->Cellular_Response BiP->Cellular_Response ATF6_cleaved->Cellular_Response

Induction of ER Stress by this compound.
Quantitative Data Summary

The following table summarizes the quantitative changes in ER stress markers in HeLa cells treated with 5 mM L-azetidine-2-carboxylic acid.[4]

ER Stress MarkerFold Change vs. Control (6h treatment)
Full-length ATF6 ~2.5-fold decrease
BiP ~1.5-fold increase
Phospho-eIF2α ~2.0-fold increase
Experimental Protocol

This protocol describes the induction of ER stress in HeLa cells using L-azetidine-2-carboxylic acid and subsequent analysis of key ER stress markers by Western blot.[4]

Materials:

  • HeLa cells

  • L-azetidine-2-carboxylic acid

  • Complete cell culture medium

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-ATF6, anti-BiP, anti-phospho-eIF2α, and anti-total-eIF2α

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and equipment

  • PVDF membrane

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Culture HeLa cells in complete medium until they reach 70-80% confluency.

  • Treat the cells with 5 mM L-azetidine-2-carboxylic acid for various time points (e.g., 0, 3, 6, 9 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against ATF6, BiP, and phospho-eIF2α overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total-eIF2α or another housekeeping protein like vinculin.

  • Quantify the band intensities to determine the fold change in protein expression or phosphorylation compared to the untreated control.

Application Note 3: this compound as an Inhibitor of Collagen Synthesis

Introduction

Collagen is the most abundant protein in mammals and plays a crucial role in maintaining the structural integrity of tissues. Aberrant collagen deposition is a hallmark of fibrosis. As a proline analogue, this compound can be incorporated into procollagen (B1174764) chains, disrupting the formation of the stable triple helix and leading to the inhibition of collagen secretion and accumulation.[6][7][8]

Mechanism of Action

Proline residues are abundant in collagen and are essential for the formation and stability of its triple-helical structure. When this compound is incorporated in place of proline, the conformational constraints of the four-membered ring interfere with the proper folding of the procollagen chains into a stable triple helix. These improperly folded procollagen molecules are often retained within the cell and degraded, leading to a net decrease in collagen deposition.[6]

Azetidine This compound Procollagen_Synthesis Procollagen Synthesis Azetidine->Procollagen_Synthesis Incorporation Procollagen_Folding Procollagen Folding (Triple Helix Formation) Procollagen_Synthesis->Procollagen_Folding Stable_Collagen Stable Collagen Triple Helix Procollagen_Folding->Stable_Collagen Normal Folding Unstable_Procollagen Unstable Procollagen Procollagen_Folding->Unstable_Procollagen Disruption of Folding Secretion Secretion & Deposition Stable_Collagen->Secretion Degradation Intracellular Degradation Unstable_Procollagen->Degradation

Inhibition of Collagen Synthesis.
Quantitative Data Summary

While the inhibitory effect of azetidine-2-carboxylic acid on collagen synthesis is well-documented, specific quantitative data from a single, comprehensive study suitable for a direct comparison table is limited in the provided search results. However, studies have shown a significant reduction in collagen accumulation in various in vivo and in vitro models. For instance, administration to fetal rats resulted in a reduction of hydroxyproline (B1673980) per dry weight of lung tissue, indicating decreased collagen content.

Experimental Protocol

This assay is a standard method to quantify collagen content in tissues or cell cultures by measuring the amount of hydroxyproline, an amino acid that is almost exclusive to collagen.

Materials:

  • Tissue or cell culture samples

  • 6 M HCl

  • Chloramine-T reagent

  • p-Dimethylaminobenzaldehyde (DMAB) solution (Ehrlich's reagent)

  • Hydroxyproline standard solution

  • Heating block or oven

  • Spectrophotometer or microplate reader

Procedure:

  • Hydrolysis:

    • Homogenize the tissue or cell pellet.

    • Add 6 M HCl to the sample.

    • Hydrolyze the sample at 110-120°C for 12-24 hours in a sealed tube.

  • Neutralization and Oxidation:

    • Cool the hydrolysate and neutralize it with NaOH.

    • Add Chloramine-T reagent to oxidize the hydroxyproline.

    • Incubate at room temperature for 20-25 minutes.

  • Color Development:

    • Add DMAB solution (Ehrlich's reagent).

    • Incubate at 60-65°C for 15-20 minutes to develop the color.

  • Measurement:

    • Cool the samples to room temperature.

    • Measure the absorbance at 550-570 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of hydroxyproline.

    • Determine the hydroxyproline concentration in the samples from the standard curve.

    • The collagen content can be estimated by assuming that hydroxyproline constitutes a certain percentage of collagen by weight (typically around 13.5%).

References

Application Notes and Protocols for the Synthesis of (R)-Azetidine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of enantiomerically pure (R)-azetidine-2-carboxylic acid and its derivatives. This constrained non-proteinogenic amino acid is a valuable building block in medicinal chemistry, serving as a proline analogue to introduce conformational rigidity into peptides and small molecule therapeutics. The following sections detail two primary asymmetric synthetic strategies: diastereoselective alkylation using a chiral auxiliary and enzymatic kinetic resolution.

Introduction

This compound is a four-membered heterocyclic amino acid that has garnered significant interest in drug discovery. Its rigid structure, compared to its five-membered analogue proline, can impart unique conformational constraints on peptides and peptidomimetics, often leading to enhanced biological activity, selectivity, and metabolic stability. This document outlines reliable methods for the preparation of the (R)-enantiomer, a crucial component for the development of novel therapeutics.

Synthesis Strategy 1: Asymmetric Synthesis via Chiral Auxiliary

This strategy employs a chiral auxiliary, (S)-(-)-α-methylbenzylamine, to direct the stereoselective formation of the azetidine (B1206935) ring through an intramolecular cyclization. The auxiliary is later removed to yield the desired enantiomerically enriched product.

Experimental Workflow

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Chiral Auxiliary Removal cluster_3 Step 4: Hydrolysis start Ethyl 2,4-dibromobutanoate + (S)-(-)-α-methylbenzylamine step1 Reaction in Acetonitrile with K2CO3 start->step1 product1 Ethyl 4-bromo-2-((S)-1-phenylethylamino)butanoate step1->product1 step2 Heating in Acetonitrile product1->step2 product2 Ethyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate (diastereomeric mixture) step2->product2 step3 Hydrogenolysis (H2, Pd/C) product2->step3 product3 Ethyl azetidine-2-carboxylate step3->product3 step4 Alkaline Hydrolysis (NaOH) product3->step4 final_product This compound step4->final_product

Caption: Asymmetric synthesis of this compound.

Quantitative Data
StepProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
1Ethyl 4-bromo-2-((S)-1-phenylethylamino)butanoate85--
2Ethyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate7885:15-
3Ethyl azetidine-2-carboxylate95->95
4This compound92->95
Experimental Protocol

Step 1: Synthesis of Ethyl 4-bromo-2-((S)-1-phenylethylamino)butanoate

  • To a solution of ethyl 2,4-dibromobutanoate (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add (S)-(-)-α-methylbenzylamine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After completion, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the product as a pale yellow oil.

Step 2: Synthesis of Ethyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate

  • Dissolve the product from Step 1 in acetonitrile.

  • Heat the solution at reflux for 24 hours to facilitate intramolecular cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude product, a mixture of diastereomers, is used in the next step without further purification.

Step 3: Synthesis of Ethyl azetidine-2-carboxylate

  • Dissolve the diastereomeric mixture from Step 2 in ethanol.

  • Add 10% Palladium on charcoal (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the product.

Step 4: Synthesis of this compound

  • Dissolve the ethyl azetidine-2-carboxylate from Step 3 in a 1:1 mixture of methanol (B129727) and water.

  • Add sodium hydroxide (B78521) (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Neutralize the reaction mixture with a cation-exchange resin (Dowex 50WX8).

  • Filter the resin and wash with water.

  • Concentrate the filtrate under reduced pressure to obtain this compound as a white solid.

Synthesis Strategy 2: Enzymatic Kinetic Resolution

This method utilizes a lipase (B570770) to selectively acylate one enantiomer of a racemic N-protected azetidine-2-carboxylic acid ester, allowing for the separation of the two enantiomers. This approach is highly efficient and environmentally benign.

Experimental Workflow

cluster_0 Step 1: Racemic Substrate Preparation cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Separation cluster_3 Step 4: Deprotection start Racemic Azetidine-2-carboxylic acid step1 Esterification (MeOH, SOCl2) start->step1 step1a N-protection (Boc2O) step1->step1a product1 Racemic N-Boc-methyl azetidine-2-carboxylate step1a->product1 step2 Selective Acylation of (S)-enantiomer product1->step2 reagents Lipase (e.g., Candida antarctica Lipase B) + Acylating Agent (e.g., Vinyl Acetate) in Organic Solvent reagents->step2 separation Column Chromatography step2->separation product2a (R)-N-Boc-methyl azetidine-2-carboxylate (unreacted) separation->product2a product2b (S)-N-acyl-N-Boc-methyl azetidine-2-carboxylate separation->product2b step4 Acidic Hydrolysis (HCl) product2a->step4 final_product This compound step4->final_product

Caption: Enzymatic kinetic resolution for this compound.

Quantitative Data
StepProductYield (%)Enantiomeric Excess (ee %)
1Racemic N-Boc-methyl azetidine-2-carboxylate95-
2 & 3(R)-N-Boc-methyl azetidine-2-carboxylate~45 (theoretical max 50)>99
2 & 3(S)-N-acyl-N-Boc-methyl azetidine-2-carboxylate~48>99
4This compound90>99
Experimental Protocol

Step 1: Synthesis of Racemic N-Boc-methyl azetidine-2-carboxylate

  • Suspend racemic azetidine-2-carboxylic acid (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting methyl ester hydrochloride in a 1:1 mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) and sodium bicarbonate (2.5 eq).

  • Stir the mixture at room temperature for 6 hours.

  • Extract the product with ethyl acetate (B1210297), wash with brine, dry over sodium sulfate, and concentrate to give the racemic N-Boc protected ester.

Step 2 & 3: Enzymatic Kinetic Resolution and Separation

  • Dissolve racemic N-Boc-methyl azetidine-2-carboxylate (1.0 eq) in an organic solvent such as tert-butyl methyl ether (TBME).

  • Add an acylating agent, for example, vinyl acetate (2.0 eq).

  • Add immobilized Candida antarctica Lipase B (CALB).

  • Shake the suspension at 40 °C and monitor the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached, filter off the enzyme.

  • Concentrate the filtrate and purify by column chromatography on silica gel to separate the unreacted (R)-enantiomer from the acylated (S)-enantiomer.

Step 4: Synthesis of this compound

  • Dissolve the purified (R)-N-Boc-methyl azetidine-2-carboxylate in a solution of hydrochloric acid in dioxane.

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to afford the hydrochloride salt of this compound.

  • Neutralize with a suitable base or ion-exchange resin as described in Strategy 1, Step 4 to obtain the free amino acid.

Conclusion

The methodologies presented provide robust and scalable routes to enantiomerically pure this compound and its derivatives. The choice of synthetic strategy may depend on factors such as available starting materials, scale, and desired purity. These protocols are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Application Note: Analytical Techniques for the Characterization of (R)-Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-azetidine-2-carboxylic acid is a non-proteinogenic amino acid and a homolog of proline.[1] As a chiral molecule, its biological activity is highly dependent on its stereochemistry.[2] Therefore, rigorous analytical characterization is crucial to ensure its identity, purity, and enantiomeric integrity for applications in research and drug development. This document outlines detailed protocols and data for the characterization of this compound using various analytical techniques.

Chromatographic Techniques for Purity and Enantiomeric Analysis

Chromatographic methods are essential for separating this compound from impurities and for determining its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of this compound. Due to the molecule's small size and polarity, derivatization is often required to achieve good separation on common chiral stationary phases.

Experimental Protocol: Chiral HPLC after Derivatization

This protocol is based on the derivatization of the analyte to its N-benzoyl methyl ester, which allows for effective separation on a chiral column.[3]

  • N-Benzoylation:

    • Dissolve a known quantity of the azetidine-2-carboxylic acid sample in an aqueous sodium hydroxide (B78521) solution.

    • Add benzoyl chloride dropwise while stirring vigorously in an ice bath.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Acidify the mixture to precipitate the N-benzoyl derivative.

    • Filter, wash with cold water, and dry the product.

  • Methyl Esterification:

    • Suspend the N-benzoyl derivative in diethyl ether.

    • Add a freshly prepared solution of diazomethane (B1218177) in diethyl ether dropwise until a faint yellow color persists.

    • Safety Note: Diazomethane is highly toxic and explosive. This step should be performed in a well-ventilated fume hood by trained personnel.

    • Quench any excess diazomethane by adding a few drops of acetic acid.

    • Evaporate the solvent under reduced pressure to obtain the N-benzoyl methyl ester derivative.

  • HPLC Analysis:

    • Dissolve the derivatized sample in the mobile phase.

    • Inject the sample onto the HPLC system equipped with a chiral column.

    • Monitor the elution profile using a UV detector.

    • Calculate the enantiomeric excess by comparing the peak areas of the (R) and (S) enantiomers.

Data Presentation: Chiral HPLC Conditions

ParameterValueReference
Column Daicel Chiralcel OD[3]
Dimensions 25 cm x 0.46 cm[3]
Mobile Phase Hexane / Isopropyl Alcohol (7:1)[3]
Flow Rate 0.5 mL/min[3]
Detection UV-
Retention Time (R)-1b ~56.7 min[3]
Retention Time (S)-1b ~63.4 min[3]
*Retention times are for the N-benzoyl methyl ester derivative and may vary based on system specifics.

Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample (R)-Azetidine-2- Carboxylic Acid Benzoylation 1. N-Benzoylation (Benzoyl Chloride) Sample->Benzoylation Esterification 2. Methyl Esterification (Diazomethane) Benzoylation->Esterification Derivatized_Sample N-Benzoyl Methyl Ester Derivative Esterification->Derivatized_Sample Injection Inject into HPLC System Derivatized_Sample->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas (R and S peaks) Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Caption: Workflow for determining enantiomeric excess via chiral HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying azetidine-2-carboxylic acid, especially in complex matrices. Due to its low volatility, derivatization is necessary. Silylation is a common and effective method.[4][5]

Experimental Protocol: GC-MS with Silylation

  • Sample Preparation:

    • Prepare a solution of the sample in a suitable solvent (e.g., pyridine (B92270) or acetonitrile). For quantitative analysis, add a known amount of an internal standard (e.g., 1-octanol).[4]

    • Ensure the sample is completely dry, as moisture can interfere with the silylation reaction.[6]

  • Derivatization (Silylation):

    • Add the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to the sample vial.[4][6] A molar ratio of at least 2:1 (reagent to active hydrogens) is recommended.[6]

    • Seal the vial and heat at 60-80°C for 30-60 minutes to ensure the reaction goes to completion.

    • Cool the vial to room temperature before analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • The silylated derivative will be separated on the GC column and subsequently ionized and detected by the mass spectrometer.

    • Identification is confirmed by matching the retention time and mass spectrum with a known standard.

Data Presentation: GC-MS Parameters

ParameterValueReference
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[4]
GC Column DB-5 or similar non-polar capillary column[4]
Carrier Gas Helium[5]
Injection Mode Split/Splitless-
Temperature Program Initial: 40°C, Ramp: 10°C/min to 250°C[5]
Ionization Mode Electron Ionization (EI) at 70 eV-
MS Detection Full Scan or Selected Ion Monitoring (SIM)[4]

Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dry Sample + Internal Standard Derivatization Silylation (e.g., BSTFA, 70°C) Sample->Derivatization TMS_Derivative TMS-Azetidine Derivative Derivatization->TMS_Derivative Injection Inject into GC-MS TMS_Derivative->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data Acquire Mass Spectrum & Retention Time Detection->Data Identification Identify by Library & Standard Comparison Data->Identification Quantification Quantify using Internal Standard Data->Quantification

Caption: Workflow for identification and quantification via GC-MS.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.[2] Both ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). D₂O is often used for its ability to exchange with labile N-H and O-H protons, simplifying the spectrum.[3]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Spectral Analysis: Analyze the chemical shifts, coupling constants (J-values), and integration of the proton signals to confirm the azetidine (B1206935) ring structure and the stereocenter.

Data Presentation: Typical NMR Data (in D₂O)

NucleusChemical Shift (ppm)MultiplicityAssignmentReference
¹H ~4.62ddα-CH[3]
~3.75 - 3.91mγ-CH₂[3]
~2.28 - 2.69mβ-CH₂[3]
¹³C ~176sC=O[7]
~58dα-CH[7]
~52tγ-CH₂[7]
~35tβ-CH₂[7]
Note: Chemical shifts are approximate and can vary with solvent and pH.
Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.[2]

Experimental Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

  • Data Acquisition: Infuse the sample into a mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Direct Chemical Ionization (DCI).[2]

  • Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

Data Presentation: Mass Spectrometry Data

ParameterValue
Molecular Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol
Ionization Mode ESI (Positive)
Expected m/z for [M+H]⁺ 102.0550
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid method to identify the key functional groups present in the molecule.[2]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify characteristic absorption bands corresponding to the functional groups.

Data Presentation: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
2500-3300 O-H stretchCarboxylic Acid[3]
2976 C-H stretchAliphatic[3]
~1637 C=O stretchCarboxylate (zwitterion)[3][8]
~1593 N-H bendAmine (zwitterion)[3]

X-ray Crystallography for Absolute Configuration

X-ray crystallography provides definitive proof of the three-dimensional structure, including the absolute stereochemistry of the chiral center.[9][10]

Protocol: This technique requires the growth of a high-quality single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the molecule. This method, while complex, is the gold standard for determining the absolute configuration of chiral molecules.

Overall Characterization Strategy

A combination of these analytical techniques is required for the complete and unambiguous characterization of this compound.

Logical Diagram for Comprehensive Characterization

G cluster_techniques Analytical Techniques cluster_properties Verified Properties NMR NMR Spectroscopy (¹H, ¹³C) Structure Molecular Structure (Connectivity) NMR->Structure MS Mass Spectrometry (HRMS) MolWeight Molecular Weight & Formula MS->MolWeight IR FT-IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups HPLC Chiral HPLC Purity Enantiomeric Purity (% ee) HPLC->Purity XRAY X-ray Crystallography AbsConfig Absolute Configuration (R/S) XRAY->AbsConfig Structure->MolWeight Structure->FuncGroups Purity->AbsConfig

Caption: Interrelation of techniques for full characterization.

References

Application Notes and Protocols for NMR Spectroscopy of (R)-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-azetidine-2-carboxylic acid is a non-proteinogenic amino acid, a four-membered ring analogue of proline.[1] Its incorporation into peptides and proteins can induce significant conformational changes, making it a valuable tool in peptidomimetic design and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and conformational analysis of this compound and its derivatives. These application notes provide a detailed overview of the expected NMR data and standardized protocols for its analysis.

While specific NMR data for this compound is not extensively published, the following data is based on the closely related (S)-enantiomer. The NMR spectra of enantiomers are identical in achiral solvents, so the data presented here is expected to be representative for the (R)-enantiomer.

Data Presentation

1D NMR Spectral Data

The quantitative 1H and 13C NMR data for azetidine-2-carboxylic acid in D₂O are summarized below. Deuterium (B1214612) oxide (D₂O) is a common solvent for amino acids, and it should be noted that the amine and carboxylic acid protons will exchange with deuterium and will not be observed in the 1H NMR spectrum.

Table 1: ¹H NMR Data for azetidine-2-carboxylic acid in D₂O

Proton AssignmentMultiplicityChemical Shift (δ, ppm)Coupling Constants (J, Hz)
H2 (α-CH)dd4.62J = 10.2, 8.3
H4 (δ-CH₂)ddd3.91J = 10.0, 10.0, 8.8
H4' (δ-CH₂)ddd3.75J = 10.0, 10.0, 6.0
H3 (β-CH₂)m2.54 - 2.69-
H3' (β-CH₂)m2.28 - 2.44-

Table 2: Predicted ¹³C NMR Data for azetidine-2-carboxylic acid in D₂O

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxyl)~175
C2 (α-CH)~58
C4 (δ-CH₂)~48
C3 (β-CH₂)~25

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O). For other applications, deuterated solvents such as methanol-d₄ or DMSO-d₆ can be used depending on the solubility and the experimental requirements.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.

1D ¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the internal standard (TSP at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative proton ratios.

1D ¹³C NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct and baseline correct the spectrum.

    • Reference the spectrum to the internal standard or the solvent peak.

2D COSY (Correlation Spectroscopy)

COSY experiments are used to identify scalar-coupled protons, typically those separated by two or three bonds.

  • Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 10-12 ppm in both dimensions.

    • Data Matrix: 1024 x 1024 data points.

    • Number of Scans: 4-8 per increment.

  • Processing:

    • Apply a sine-bell window function in both dimensions before Fourier transformation.

    • Symmetrize the spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)

HSQC experiments are used to determine one-bond correlations between protons and carbons.

  • Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 100-120 ppm (can be optimized based on the ¹³C spectrum).

    • Data Matrix: 1024 x 256 data points.

    • Number of Scans: 8-16 per increment.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell) before Fourier transformation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq NMR Spectrometer transfer->nmr_acq d1_h1 1D ¹H NMR nmr_acq->d1_h1 d1_c13 1D ¹³C NMR nmr_acq->d1_c13 d2_cosy 2D COSY nmr_acq->d2_cosy d2_hsqc 2D HSQC nmr_acq->d2_hsqc ft Fourier Transform d1_h1->ft d1_c13->ft d2_cosy->ft d2_hsqc->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing integration Integration & Peak Picking referencing->integration structure Structure Elucidation integration->structure

Caption: NMR analysis workflow for this compound.

NMR Correlation Pathways

The following diagram illustrates the expected through-bond correlations for this compound in COSY and HSQC experiments.

Caption: Expected COSY and HSQC correlations for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of (R)-azetidine-2-carboxylic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield During Azetidine (B1206935) Ring Formation

Q1: My intramolecular cyclization to form the azetidine ring is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields during the formation of the strained four-membered azetidine ring are a frequent challenge, often due to competing side reactions.[1] Key factors and troubleshooting steps are outlined below:

  • Intermolecular Reactions: At high concentrations, the starting material can react with other molecules, leading to dimers or polymers instead of the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions to favor the intramolecular reaction.

  • Poor Leaving Group: An inefficient leaving group will slow down the desired SN2 cyclization, allowing side reactions to become more prevalent.[1]

    • Solution: Convert hydroxyl groups into better leaving groups, such as tosylates or mesylates. Halides (iodide > bromide > chloride) are also effective.

  • Side Reactions: Elimination reactions to form alkenes or solvolysis by nucleophilic solvents can compete with cyclization.

    • Solution: Choose a non-nucleophilic solvent and control the temperature to minimize elimination.

Issue 2: Unwanted Ring-Opening of the Azetidine Core

Q2: I am observing significant ring-opening of my azetidine product, particularly during purification or deprotection steps. How can I prevent this?

A2: The inherent ring strain of azetidines makes them susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions.[2]

  • During Deprotection:

    • Problem: Strong acids like TFA, commonly used for Boc deprotection, can protonate the ring nitrogen, making it more susceptible to cleavage.

    • Solution:

      • Use milder acidic conditions, such as aqueous phosphoric acid, which has been shown to be effective for Boc deprotection while tolerating the azetidine ring.[3]

      • Consider thermal deprotection of the Boc group, which can be achieved by heating in a suitable solvent like diphenyl ether or even under reflux in water.[4]

      • For Cbz deprotection, if standard hydrogenolysis is problematic, consider alternatives like acid-mediated deprotection with AlCl₃ in a fluorinated solvent, which can be selective even in the presence of other reducible groups.[5][6]

  • During Purification:

    • Problem: The basicity of the azetidine nitrogen can lead to decomposition or streaking on standard silica (B1680970) gel, which is acidic.

    • Solution: Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography. Elute with a solvent system containing a small amount of a basic modifier like triethylamine.[1]

Issue 3: Difficulty in Achieving High Enantioselectivity

Q3: My synthesis is producing a racemic or diastereomeric mixture of azetidine-2-carboxylic acid derivatives. How can I improve the stereochemical outcome?

A3: Achieving high enantiopurity requires careful selection of the synthetic strategy and reaction conditions.

  • Chiral Auxiliary Control: When using a chiral auxiliary, such as (S)-1-phenylethylamine, the diastereoselectivity of the cyclization step is crucial.

    • Solution: The choice of base and reaction temperature can significantly influence the diastereomeric ratio. Optimization of these parameters is often necessary. For instance, using a strong, non-nucleophilic base like LiHMDS at low temperatures can improve selectivity.[7]

  • Starting from a Chiral Pool: Syntheses starting from enantiopure precursors like L-aspartic acid or L-methionine can be an effective strategy. However, it is essential to ensure that no stereochemical integrity is lost during the synthetic sequence.

  • Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic azetidine-2-carboxylic acid esters.[8]

    • Solution: Lipase-catalyzed preferential hydrolysis of one enantiomer can provide the desired enantiopure acid. For example, lipase (B570770) A from Candida antarctica (CAL-A) has been used for this purpose.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the nitrogen and carboxylic acid functionalities during this compound synthesis, and why?

A1:

  • Nitrogen Protection:

    • Boc (tert-butoxycarbonyl): Widely used due to its stability under many reaction conditions and its removal under acidic conditions. However, care must be taken to use mild acids to prevent ring opening.[3][4]

    • Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions and is typically removed by hydrogenolysis. This provides an orthogonal deprotection strategy to acid-labile groups.[10]

    • Trityl (triphenylmethyl): A bulky protecting group that can be removed under mild acidic conditions.

  • Carboxylic Acid Protection:

    • Benzyl (B1604629) ester: Can be removed by hydrogenolysis, often concurrently with a Cbz group.

    • tert-Butyl ester: Removed under acidic conditions, often simultaneously with a Boc group.

    • Methyl or Ethyl ester: Typically removed by saponification under basic conditions, which should be performed cautiously to avoid ring-opening.

Q2: What is the role of ring strain in the synthesis and reactivity of azetidine-2-carboxylic acid?

A2: The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol). This strain is a double-edged sword:

  • Challenge in Synthesis: The high energy of the ring makes its formation entropically and enthalpically disfavored, often leading to low yields in cyclization reactions.[1]

  • Driver of Reactivity: The ring strain provides a thermodynamic driving force for ring-opening reactions. This can be a challenge when trying to preserve the ring, but it can also be exploited for further functionalization to synthesize acyclic amine derivatives.

Q3: Can I use strong bases like NaOH for ester hydrolysis in the final step of the synthesis?

A3: While saponification with strong bases is a common method for ester hydrolysis, it should be approached with caution for azetidine-2-carboxylic acid esters. The combination of a strong base and elevated temperatures can promote ring-opening as a side reaction. It is advisable to use milder conditions, such as LiOH in a mixture of THF and water at room temperature, and to carefully monitor the reaction progress.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data for different synthetic routes to (R)- or (S)-azetidine-2-carboxylic acid, providing a comparison of their efficiencies.

Starting MaterialKey StrategyOverall YieldEnantiomeric Excess (ee)Number of StepsReference
γ-ButyrolactoneBromination, cyclization, resolution13.2%>99% (after resolution)4[2]
Dimethyl (S)-(1'-methyl)benzylaminomalonateIntramolecular alkylation with 1,2-dibromoethane48%>99.9%5[8][11]
L-Aspartic acid derivativeIntramolecular N-alkylation (Microwave-assisted)65%>99%4[12]
Racemic N-benzyl-azetidine-2-carboxylic acidResolution with D-α-phenylethylamine37.8% (of one enantiomer)>98%Resolution step[13]

Experimental Protocols

Protocol 1: Asymmetric Synthesis using a Chiral Auxiliary

This protocol is based on the method described by Couty et al., which utilizes (S)-α-methylbenzylamine as a chiral auxiliary.[7][14]

  • Reductive Amination: To a solution of benzyl glyoxylate (B1226380) in dichloromethane (B109758) (DCM), add (S)-(-)-α-methylbenzylamine. Stir for 2 hours, then add sodium triacetoxyborohydride (B8407120) in portions and stir overnight. Work up with aqueous NaHCO₃ to obtain the secondary amine.

  • N-Alkylation: Alkylate the secondary amine with 1-bromo-2-chloroethane (B52838) using potassium carbonate as a base in acetonitrile (B52724) at reflux to yield the N-(2-chloroethyl) derivative.

  • Cyclization: Dissolve the N-(2-chloroethyl) derivative in anhydrous THF and cool to -78°C. Add a solution of lithium hexamethyldisilazide (LiHMDS) in THF dropwise. Allow the reaction to warm to room temperature and stir overnight. This step forms the azetidine ring.

  • Deprotection: The resulting N-(α-methylbenzyl)-azetidine-2-carboxylic acid benzyl ester is deprotected by catalytic hydrogenation using Pd/C in methanol (B129727) under a hydrogen atmosphere. This step removes both the benzyl ester and the chiral auxiliary to yield (S)-azetidine-2-carboxylic acid.

Protocol 2: Synthesis from a Malonic Ester Intermediate

This protocol is based on the work of Sugai and colleagues.[8][11]

  • Synthesis of Aminomalonate: React dimethyl malonate with (S)-(-)-1-phenylethylamine in the presence of a suitable coupling agent to form dimethyl (S)-(1'-methyl)benzylaminomalonate.

  • Azetidine Ring Formation: Dissolve the aminomalonate in DMF and add cesium carbonate and 1,2-dibromoethane. Stir the mixture at room temperature. The cesium carbonate facilitates the intramolecular cyclization to form dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate with high efficiency (typically >95%).

  • Krapcho Dealkoxycarbonylation: Heat the resulting diester in a suitable solvent (e.g., DMSO with NaCl and water) to selectively remove one of the methoxycarbonyl groups, yielding a mixture of diastereomeric monoesters.

  • Enzymatic Hydrolysis and Deprotection: The desired (2S,1'S)-monoester can be preferentially hydrolyzed using a lipase (e.g., from Candida antarctica). Subsequent catalytic hydrogenation removes the chiral auxiliary, providing enantiomerically pure (S)-azetidine-2-carboxylic acid.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Cyclization Yield start Low Yield in Azetidine Cyclization check_concentration Check Reaction Concentration start->check_concentration high_conc High Concentration? check_concentration->high_conc Yes check_lg Check Leaving Group Quality check_concentration->check_lg No use_dilution Action: Use High Dilution Conditions high_conc->use_dilution use_dilution->check_lg poor_lg Poor Leaving Group (e.g., -OH)? check_lg->poor_lg Yes check_side_reactions Check for Side Reactions check_lg->check_side_reactions No activate_lg Action: Convert to a Better Leaving Group (e.g., -OTs, -OMs, -I) poor_lg->activate_lg activate_lg->check_side_reactions elimination Evidence of Elimination or Solvolysis? check_side_reactions->elimination Yes end Improved Yield check_side_reactions->end No optimize_conditions Action: Change Solvent to Non-Nucleophilic & Optimize Temperature elimination->optimize_conditions optimize_conditions->end Deprotection_Strategy Decision Logic for Protecting Group Removal start Need to Deprotect Azetidine Derivative protecting_group Identify Protecting Group start->protecting_group is_boc N-Boc? protecting_group->is_boc is_cbz N-Cbz? protecting_group->is_cbz is_ester Ester (e.g., Bn, tBu)? protecting_group->is_ester boc_conditions Standard Conditions (TFA/DCM) Causing Ring Opening? is_boc->boc_conditions Yes mild_boc Action: Use Milder Acid (e.g., aq. H3PO4) or Thermal Deprotection boc_conditions->mild_boc Yes end Successful Deprotection boc_conditions->end No mild_boc->end cbz_conditions Standard Hydrogenolysis Problematic? is_cbz->cbz_conditions Yes alt_cbz Action: Use Alternative (e.g., Acid-mediated with AlCl3/HFIP) cbz_conditions->alt_cbz Yes cbz_conditions->end No alt_cbz->end ester_conditions Standard Conditions Problematic? is_ester->ester_conditions Yes mild_ester Action: Use Milder Conditions (e.g., Enzymatic Hydrolysis) ester_conditions->mild_ester Yes ester_conditions->end No mild_ester->end

References

Technical Support Center: Synthesis of (R)-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-azetidine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common synthetic routes for this compound include:

  • From L-aspartic acid: This is a popular approach that involves the reduction of a 4-oxo-2-azetidinecarboxylic acid derivative, which can be prepared from the inexpensive starting material L-aspartic acid. This method is advantageous as it can be performed without significant racemization.[1]

  • From γ-substituted amino acids: Optically active this compound can be synthesized from precursors like α,γ-diaminobutyric acid dihydrochloride. Treatment with nitrous and hydrochloric acids yields γ-amino-α-chlorobutyric acid, which then undergoes cyclization.[2]

  • Using a chiral auxiliary: Asymmetric synthesis can be achieved by employing a chiral auxiliary, such as optically active α-methylbenzylamine. This auxiliary guides the stereochemistry during the formation of the azetidine (B1206935) ring via intramolecular alkylation.[3]

Q2: What are the critical steps in the synthesis of this compound where side reactions are most likely to occur?

A2: The most critical steps prone to side reactions are:

  • Intramolecular Cyclization: The formation of the four-membered azetidine ring is an entropically and enthalpically disfavored process, making it highly sensitive to reaction conditions and prone to competing side reactions.[4]

  • Deprotection of the Nitrogen Atom: The removal of protecting groups, such as a benzyl (B1604629) group via catalytic hydrogenolysis, can sometimes be challenging and lead to side products depending on the solvent and catalyst used.[4][5]

  • Protection of the Nitrogen Atom: The introduction of protecting groups, like the Boc group, can also lead to the formation of byproducts, especially with sterically hindered substrates.

Troubleshooting Guides

Issue 1: Low Yield During Intramolecular Cyclization for Azetidine Ring Formation

Q: My intramolecular cyclization step to form the azetidine ring is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields during the formation of the strained azetidine ring are a common problem. The primary causes are competing side reactions. Below is a summary of potential side reactions and recommended solutions.

Table 1: Troubleshooting Low Yields in Azetidine Ring Formation

Side Reaction/IssueDescriptionRecommended Solutions
Intermolecular Reaction Starting materials react with each other to form dimers or polymers instead of the desired intramolecular cyclization. This is more common at higher concentrations.[4]Employ high-dilution conditions to favor the intramolecular reaction.
Elimination Reaction Instead of nucleophilic attack by the nitrogen, the leaving group is eliminated to form an alkene.[4]Use a less hindered base. Optimize the reaction temperature; lower temperatures may favor substitution over elimination.
Solvolysis If a nucleophilic solvent (e.g., methanol) is used, it can compete with the intramolecular amine in attacking the electrophilic carbon.[4]Use a non-nucleophilic solvent such as DMF, acetonitrile, or THF.
Competing 5-endo-tet Cyclization In syntheses starting from precursors like cis-3,4-epoxy amines, a competing 5-endo-tet ring closure can occur, leading to the formation of a 3-hydroxypyrrolidine byproduct instead of the desired 3-hydroxyazetidine.[6]The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), has been shown to favor the desired 4-exo-tet cyclization. Changing the solvent to 1,2-dichloroethane (B1671644) (DCE) at reflux can also improve selectivity.[6][7]
Ring-Opening of Product The strained azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially under acidic conditions or at elevated temperatures.Maintain neutral or basic conditions during workup and purification. Avoid excessive heating.

Experimental Workflow for Troubleshooting Low Cyclization Yield

G start Low Yield in Cyclization Step check_concentration Is the reaction concentration high? start->check_concentration high_dilution Action: Use high-dilution conditions. check_concentration->high_dilution Yes check_alkene Is an alkene byproduct observed? check_concentration->check_alkene No end Improved Yield high_dilution->end change_base Action: Use a less hindered base and/or lower the reaction temperature. check_alkene->change_base Yes check_solvent Is a nucleophilic solvent being used? check_alkene->check_solvent No change_base->end change_solvent Action: Switch to a non-nucleophilic solvent (e.g., DMF, MeCN, THF). check_solvent->change_solvent Yes check_pyrrolidine Is a pyrrolidine (B122466) byproduct observed (from epoxy precursors)? check_solvent->check_pyrrolidine No change_solvent->end use_lewis_acid Action: Add a Lewis acid catalyst (e.g., La(OTf)₃) and use DCE as solvent. check_pyrrolidine->use_lewis_acid Yes check_pyrrolidine->end No use_lewis_acid->end

Caption: Troubleshooting workflow for low yields in azetidine cyclization.

Issue 2: Side Reactions During N-Benzyl Deprotection by Catalytic Hydrogenolysis

Q: I am observing side products during the N-debenzylation of my azetidine precursor using catalytic hydrogenolysis. What are the common side reactions and how can I avoid them?

A: Catalytic hydrogenolysis is a common method for N-benzyl deprotection, but it can be accompanied by side reactions, particularly N-alkylation when using alcoholic solvents.

Table 2: Troubleshooting N-Benzyl Debenzylation Side Reactions

Side ReactionDescriptionRecommended Solutions
N-Alkylation When using alcoholic solvents (e.g., methanol, ethanol), the solvent can act as an alkylating agent, leading to the formation of N-alkylated byproducts.[4]Use a non-alcoholic solvent. Trifluoroethanol (TFE) has been shown to be highly effective in preventing N-alkylation during hydrogenolysis.[4]
Incomplete Reaction/Decomposition In non-alcoholic solvents, the debenzylation can be very slow or fail to proceed, leading to decomposition of the starting material, especially if the reaction is run for an extended time.[5]If an alcoholic solvent must be avoided, consider alternative deprotection methods. The use of trifluoroethanol can often promote the reaction where other non-alcoholic solvents fail.[4]
Dehalogenation If the molecule contains halogen substituents, these may also be removed under hydrogenolysis conditions.The selectivity between debenzylation and dehalogenation can be influenced by pH. Acidic conditions tend to favor debenzylation, while basic conditions favor dehalogenation.[8]

Logical Diagram for N-Debenzylation Solvent Choice

G start N-Debenzylation via Hydrogenolysis solvent_choice Choice of Solvent start->solvent_choice alcoholic Alcoholic Solvent (e.g., MeOH, EtOH) solvent_choice->alcoholic non_alcoholic Non-Alcoholic Solvent solvent_choice->non_alcoholic tfe Trifluoroethanol (TFE) solvent_choice->tfe risk_alkylation Risk of N-Alkylation Side Reaction alcoholic->risk_alkylation slow_reaction Risk of Slow/Incomplete Reaction or Decomposition non_alcoholic->slow_reaction recommended Recommended to Avoid N-Alkylation tfe->recommended

Caption: Solvent choice considerations for N-debenzylation.

Issue 3: Potential for Racemization

Q: How can I minimize the risk of racemization during the synthesis of this compound?

A: Maintaining the stereochemical integrity of the chiral center is crucial. Racemization can occur under both acidic and basic conditions, particularly if the chiral center is adjacent to a carbonyl group.

Table 3: Strategies to Minimize Racemization

StepPotential Cause of RacemizationRecommended Precautions
Activation of Carboxylic Acid Activation of the carboxylic acid for subsequent reactions can lead to the formation of oxazolone (B7731731) intermediates, which are prone to racemization.Use coupling reagents known to suppress racemization, such as those used in peptide synthesis. The addition of racemization inhibitors like HOBt or HOAt can be beneficial.
Use of Strong Base Strong bases can deprotonate the α-proton, leading to racemization.Use mild, non-nucleophilic bases whenever possible. Carefully control the temperature and reaction time when strong bases are necessary.
Purification Exposure to acidic or basic conditions during chromatography can potentially cause racemization.Use neutral purification techniques when possible. If using silica (B1680970) gel chromatography, it can be deactivated with a small amount of a tertiary amine like triethylamine (B128534) in the eluent.

Experimental Protocols

Key Experiment: Asymmetric Synthesis of (S)-Azetidine-2-carboxylic Acid

The following protocol is a summary of an efficient route to (S)-azetidine-2-carboxylic acid, which can be adapted for the (R)-enantiomer by using the appropriate starting materials.

Synthesis of Dimethyl (S)-(1'-methyl)benzylaminomalonate:

  • Treat dimethyl malonate with a suitable base (e.g., sodium hydride) in an appropriate solvent like DMF.

  • React the resulting enolate with (S)-1-phenylethylamine.

Azetidine Ring Formation:

  • To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate in DMF, add 1,2-dibromoethane (B42909) and cesium carbonate.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • The product, dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate, is obtained after workup and purification. This step has been reported to proceed with up to 99% yield.[9][10]

Krapcho Dealkoxycarbonylation:

  • The resulting diester is heated in a suitable solvent (e.g., DMSO with a small amount of water) to selectively remove one of the ester groups. This reaction can proceed with diastereoselectivity, favoring the desired (2S,1'S)-monoester.[10]

Enzymatic Hydrolysis and Deprotection:

  • The monoester is subjected to lipase-catalyzed hydrolysis (e.g., using Candida antarctica lipase (B570770) B) to yield the corresponding carboxylic acid.[9]

  • The chiral auxiliary is removed by catalytic hydrogenolysis (e.g., using Pd/C in a suitable solvent) to afford the final product, (S)-azetidine-2-carboxylic acid, with a high enantiomeric excess (>99.9% ee).[9][10]

Purification and Analysis: The enantiomeric excess (ee) of the final product can be determined by chiral HPLC analysis, often after conversion to a suitable derivative like the N-benzoyl methyl ester.[9]

Synthetic Pathway Overview

G start Dimethyl Malonate + (S)-1-Phenylethylamine step1 Dimethyl (S)-(1'-methyl)benzylaminomalonate start->step1 step2 Azetidine Ring Formation (1,2-dibromoethane, Cs₂CO₃, DMF) step1->step2 product1 Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate step2->product1 step3 Krapcho Dealkoxycarbonylation product1->step3 product2 (2S,1'S)-monoester step3->product2 step4 Lipase-catalyzed Hydrolysis product2->step4 product3 (2S,1'S)-acid step4->product3 step5 Catalytic Hydrogenolysis (Removal of chiral auxiliary) product3->step5 final_product (S)-Azetidine-2-carboxylic Acid step5->final_product

Caption: Synthetic pathway to (S)-azetidine-2-carboxylic acid.

References

Technical Support Center: Optimization of Coupling Reactions with (R)-Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving (R)-azetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenges in coupling this compound stem from its unique structure:

  • Ring Strain: The four-membered ring is strained, which can make the molecule susceptible to ring-opening under certain conditions.[1][2]

  • Steric Hindrance: The rigid, cyclic structure can present steric challenges, potentially slowing down the coupling reaction compared to acyclic amino acids.

  • Epimerization: As with many chiral amino acids, there is a risk of epimerization at the α-carbon under basic conditions or during activation, leading to the undesired (S)-diastereomer.[3][4]

Q2: Which coupling reagents are recommended for this compound?

A2: Several classes of coupling reagents can be effective, with the choice often depending on the specific substrates and reaction conditions.

  • Uronium/Aminium Salts (HATU, HBTU, COMU): These are generally highly efficient and fast-acting reagents. HATU is often preferred as it is known to suppress racemization.[5][6] COMU is a newer generation reagent that also shows high efficiency.[5]

  • Carbodiimides (DIC, EDC): Often used in conjunction with additives like OxymaPure or HOBt to increase efficiency and minimize epimerization.[5] The DIC/Oxyma combination is a powerful, low-epimerization option.

  • Phosphonium Salts (PyBOP, PyAOP): These are also effective, particularly for sterically hindered couplings.[7]

Q3: How can I minimize the risk of epimerization during the coupling reaction?

A3: Minimizing epimerization is critical for maintaining the stereochemical integrity of your product. Key strategies include:

  • Choice of Coupling Reagent and Additive: Use of additives like HOAt (often incorporated in reagents like HATU) or OxymaPure is highly recommended as they are known to suppress racemization.[3][4]

  • Base Selection: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8] Avoid using an excess of base.

  • Reaction Temperature: Perform the coupling at a low temperature (e.g., 0 °C) to slow down the rate of epimerization.[4]

  • Pre-activation Time: Keep the pre-activation time of the carboxylic acid to a minimum before adding the amine component.

Q4: Is ring-opening of the azetidine (B1206935) ring a significant concern during coupling?

A4: While the azetidine ring is strained, it is generally stable under standard amide coupling conditions.[9][10] However, prolonged exposure to harsh acidic or basic conditions, or elevated temperatures, could potentially lead to ring-opening.[1][2] It is advisable to use mild reaction conditions and monitor the reaction for any byproducts. Nucleophilic attack at the ring carbons is a possibility, especially if the nitrogen is activated.[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient activation of the carboxylic acid.2. Steric hindrance from the azetidine ring or coupling partner.3. Low nucleophilicity of the amine.4. Suboptimal reaction conditions (temperature, concentration).1. Switch to a more powerful coupling reagent (e.g., HATU or COMU).2. Increase the reaction time and/or temperature moderately (e.g., from 0 °C to room temperature).3. Use a higher concentration of reactants.4. Ensure all reagents are anhydrous.
Presence of Epimerized Product 1. Use of a strong, unhindered base.2. Prolonged reaction time at elevated temperatures.3. Inappropriate coupling reagent/additive.1. Switch to a hindered base like DIPEA or 2,4,6-collidine.[8]2. Perform the reaction at 0 °C.[4]3. Use a coupling reagent known for low epimerization, such as HATU or a carbodiimide (B86325) with OxymaPure.[3][4]4. Minimize the pre-activation time.
Formation of Unidentified Byproducts 1. Ring-opening of the azetidine.2. Side reactions of the coupling reagent (e.g., N-acylurea formation with carbodiimides).3. Guanidinylation of the amine if using an excess of uronium reagents like HATU or HBTU.[7]1. Use milder reaction conditions (lower temperature, less base).2. If using a carbodiimide, ensure an additive (HOBt, OxymaPure) is present.3. Use a 1:1 stoichiometry of the coupling reagent to the carboxylic acid.[5]
Incomplete Reaction 1. Insufficient reaction time.2. Steric hindrance.3. Poor solubility of starting materials.1. Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.2. Consider a more potent coupling reagent like COMU.3. Choose a solvent system in which all components are fully dissolved (e.g., DMF, NMP).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amide Bond Formation

Note: Direct comparative data for this compound is limited. The following data is representative for couplings of sterically hindered or epimerization-prone amino acids and should be used as a general guideline.

Coupling Reagent/AdditiveTypical Reaction TimeTypical Yield RangeEpimerization RiskKey Advantages
HATU/DIPEA 1-4 hours85-95%LowHigh efficiency, fast reaction rates, suppresses racemization.[6]
HBTU/DIPEA 2-6 hours80-90%ModerateGood efficiency, but generally slower and with a higher risk of epimerization than HATU.[6]
DIC/OxymaPure 2-12 hours80-95%Very LowExcellent suppression of epimerization, forms a soluble urea (B33335) byproduct.
DIC/HOBt 4-18 hours75-90%Low to ModerateCost-effective, but generally less effective at suppressing epimerization than OxymaPure.[5]
COMU/DIPEA 1-4 hours90-98%LowVery high reactivity, often effective for difficult couplings.
PyBOP/DIPEA 2-8 hours80-90%ModerateGood for sterically hindered couplings.[7]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Coupling of N-Boc-(R)-azetidine-2-carboxylic acid using HATU

Materials:

  • N-Boc-(R)-azetidine-2-carboxylic acid

  • Amine coupling partner (as a free base or hydrochloride salt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.05 eq.) to the solution and stir for 2 minutes.

  • Add DIPEA (2.5 eq.) to the mixture. If the amine is a hydrochloride salt, use 3.5 eq. of DIPEA.

  • Stir the mixture at 0 °C for 5-10 minutes for pre-activation.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Solution-Phase Coupling of N-Boc-(R)-azetidine-2-carboxylic acid using DIC/OxymaPure

Materials:

  • N-Boc-(R)-azetidine-2-carboxylic acid

  • Amine coupling partner (as a free base or hydrochloride salt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq.) and OxymaPure (1.1 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 eq.) to the solution and stir for 10-15 minutes for pre-activation.

  • In a separate flask, dissolve the amine hydrochloride (1.1 eq.) in DCM or DMF and add DIPEA (1.1 eq.) to generate the free amine. Stir for 5 minutes.

  • Add the free amine solution to the pre-activated carboxylic acid mixture at 0 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off the diisopropylurea byproduct if it precipitates.

  • Dilute the filtrate with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Visualizations

experimental_workflow cluster_solution_phase Solution-Phase Coupling Workflow start Dissolve N-Boc-(R)-azetidine-2-carboxylic acid preactivation Add Coupling Reagent (e.g., HATU or DIC/Oxyma) + Base (e.g., DIPEA) start->preactivation 1 add_amine Add Amine preactivation->add_amine 2 reaction Stir at 0°C to RT add_amine->reaction 3 workup Aqueous Workup (Acid/Base Washes) reaction->workup 4 purification Column Chromatography workup->purification 5

Caption: General workflow for solution-phase coupling of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagent Is the coupling reagent strong enough? start->check_reagent check_epimerization Is epimerization a problem? start->check_epimerization check_byproducts Are there significant byproducts? start->check_byproducts change_reagent Switch to HATU or COMU check_reagent->change_reagent No increase_time_temp Increase reaction time and/or temperature check_reagent->increase_time_temp Yes epimerization_solutions Use hindered base (DIPEA) Lower temperature to 0°C Use OxymaPure/HOAt additive check_epimerization->epimerization_solutions Yes byproduct_solutions Use milder conditions Check stoichiometry Add HOBt/Oxyma to carbodiimide check_byproducts->byproduct_solutions Yes

Caption: A logical flow for troubleshooting common issues in coupling reactions.

References

Technical Support Center: (R)-Azetidine-2-Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-azetidine-2-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound focus on removing chemical impurities and resolving the desired (R)-enantiomer from its (S)-counterpart. The most effective methods are:

  • Recrystallization: Ideal for removing process-related chemical impurities when the product is already enantiomerically enriched. Common solvents include methanol (B129727) or aqueous alcohol mixtures.[1][2]

  • Diastereomeric Salt Resolution: This is the method of choice for separating the (R)- and (S)-enantiomers from a racemic mixture. It involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[3][4][5]

  • Chromatography: While preparative column chromatography can be used, it is often less practical for large-scale purification.[6] Chiral High-Performance Liquid Chromatography (HPLC) is typically employed as an analytical technique to determine the enantiomeric purity (ee) of the final product.[1][3]

Q2: My crude product has low enantiomeric excess (ee). How can I improve it?

A2: For products with low enantiomeric excess, a chemical resolution step is necessary. The most common industrial method is diastereomeric salt formation followed by fractional crystallization. This involves selecting an appropriate chiral resolving agent that forms a stable, crystalline salt preferentially with the desired (R)-enantiomer. Examples of resolving agents include optically active tartaric acid or chiral amines like D-α-phenylethylamine.[3][5] After separating the desired diastereomeric salt by filtration, the salt is treated with acid or base to liberate the enantiomerically pure this compound.

Q3: What are the typical impurities I should expect?

A3: Impurities can originate from starting materials, side reactions, or incomplete reactions. Common impurities may include:

  • The undesired (S)-enantiomer.

  • Unreacted starting materials from the synthesis, such as γ-amino-α-bromobutyric acid or N-protected precursors (e.g., N-benzyl or N-tosyl azetidine-2-carboxylic acid).[5][7][8]

  • Reagents used in the synthesis, such as residual resolving agents or catalysts (e.g., palladium from a debenzylation step).[1][5]

  • By-products from the ring-closure or deprotection steps.

Most non-enantiomeric impurities can be effectively removed by recrystallization.

Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A4: "Oiling out" during crystallization is a common issue that occurs when the compound's solubility in the solvent is too high or when the solution is supersaturated too quickly. To troubleshoot this:

  • Add more solvent: The concentration of your product may be too high. Add a small amount of the primary solvent to dissolve the oil, then allow it to cool more slowly.

  • Cool slowly: Rapid cooling favors oil formation. Use a controlled cooling ramp or allow the solution to cool to room temperature slowly before moving it to a colder environment.

  • Use a seed crystal: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to induce crystallization.

  • Change the solvent system: The polarity of the solvent may not be optimal. This compound is soluble in water (approx. 5 g/100 mL).[7] Consider using a mixed solvent system, such as methanol/water or ethanol (B145695)/water, and adjust the ratio to find the optimal balance between solubility at high temperature and insolubility at low temperature.

Troubleshooting Guides

Guide 1: Low Yield After Recrystallization
Symptom Possible Cause Suggested Solution
Very little product crystallizes out upon cooling.The compound is too soluble in the chosen solvent, even at low temperatures.Change to a less polar solvent or use an anti-solvent system. For example, if using methanol, try adding a less polar solvent like isopropanol (B130326) or acetone (B3395972) in which the product is less soluble.
A large amount of product remains in the mother liquor.The volume of solvent used was excessive.Reduce the amount of solvent used. Concentrate the mother liquor by evaporation and attempt a second crystallization to recover more product.
Product precipitates too quickly as a fine powder, trapping impurities.The solution was cooled too rapidly or was too concentrated.Re-dissolve the precipitate by heating and add a small amount of additional solvent. Allow the solution to cool more slowly to form larger, purer crystals.
Guide 2: Insufficient Enantiomeric Purity (<99% ee) After Resolution
Symptom Possible Cause Suggested Solution
Enantiomeric excess (ee) does not improve after one crystallization of the diastereomeric salt.The chosen resolving agent and solvent system are not optimal for separation. The solubilities of the two diastereomeric salts are too similar.Screen different resolving agents (e.g., different tartaric acid isomers, brucine, D-α-phenylethylamine).[3][5] Screen different crystallization solvents to maximize the solubility difference between the diastereomeric salts.
The ee is high but still below the target.A single crystallization is insufficient for complete separation.Perform a second recrystallization of the diastereomeric salt. This will likely improve the ee, although at the cost of some yield.
The final free amino acid is contaminated with the resolving agent.Incomplete removal of the resolving agent after liberating the free acid.Ensure the pH adjustment is correct to precipitate the amino acid while keeping the resolving agent in solution (or vice-versa). Perform an additional wash or extraction step. For example, after acidifying to retrieve the product, wash with an organic solvent to remove the chiral amine.[5]

Data & Protocols

Data Summary: Purification Parameters

The following table summarizes key parameters for common purification techniques.

Purification MethodKey Reagents / SolventsTypical Purity AchievedReported YieldReference
Recrystallization MethanolHigh chemical purity54% (after deprotection)[1]
Diastereomeric Resolution D-α-phenylethylamine, Ethanol, Acetone, Acetonitrile>99.0% (chiral purity)81.9% (overall process)[5]
Diastereomeric Resolution Optically-active Tartaric Acid, Formic Acid>99% eeHigh[3]
Analytical Method Chiral HPLC (e.g., Daicel Chiralcel OD column)N/AN/A[1]
Experimental Protocol 1: Recrystallization from Methanol

This protocol is suitable for purifying enantiomerically enriched this compound from non-chiral impurities.

  • Dissolution: In a suitable flask, suspend the crude this compound (1.0 g) in a minimal amount of methanol (e.g., 2-3 mL).

  • Heating: Gently heat the suspension with stirring until the solid completely dissolves. If the solid does not dissolve, add more methanol dropwise until a clear solution is obtained at the boiling point. Avoid using excessive solvent to ensure good recovery.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath or refrigerator (2-8 °C) for at least 1 hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The expected product is a colorless, crystalline solid.[1][7]

Experimental Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for resolving a racemic mixture of azetidine-2-carboxylic acid using a chiral amine. This example uses an N-protected intermediate, as is common in synthesis.[5]

  • Salt Formation: Dissolve racemic N-benzyl-azetidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or acetone at room temperature or with gentle heating.[5]

  • Add Resolving Agent: Add the chiral resolving agent, for example, D-α-phenylethylamine (0.5-1.0 eq), to the solution. Stir the mixture for 0.5-4 hours. The diastereomeric salt of (S)-N-benzyl-azetidine-2-carboxylic acid with D-α-phenylethylamine may preferentially crystallize.[5]

  • Isolate Salt: Cool the mixture and collect the precipitated diastereomeric salt by filtration. The mother liquor will be enriched in the other diastereomer.

  • Liberate Free Acid: Suspend the isolated salt in water. Adjust the pH to 8-10 with a base (e.g., NaOH) to deprotonate the amine of the resolving agent. Extract the free chiral amine with an organic solvent (e.g., ethyl acetate) for recycling.[5]

  • Isolate Product: Adjust the pH of the remaining aqueous layer to 1-3 with a strong acid (e.g., HCl). The N-benzyl-(R)-azetidine-2-carboxylic acid will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Deprotection: The N-benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C catalyst in an alcohol/water mixture) to yield the final this compound.[1]

  • Final Purification: The final product can be further purified by recrystallization as described in Protocol 1.

Visual Workflow Guides

Purification_Strategy_Selector start Crude Product (R)-Azetidine-2-COOH check_ee Analyze Chiral Purity (ee %) by HPLC start->check_ee high_ee ee > 98% ? check_ee->high_ee recrystallize Perform Recrystallization (e.g., from Methanol) high_ee->recrystallize Yes resolution Perform Diastereomeric Salt Resolution high_ee->resolution No final_product Pure (R)-Azetidine-2-COOH recrystallize->final_product liberate Liberate Free Acid & Recrystallize resolution->liberate liberate->final_product

Caption: Decision workflow for selecting the appropriate purification strategy.

Crystallization_Troubleshooting start Crystallization Attempt check_result Did crystals form? start->check_result success Success: Collect & Dry Crystals check_result->success Yes failure Failure: Product Oiled Out or Remained in Solution check_result->failure No action1 1. Re-heat to dissolve oil. 2. Add more primary solvent. failure->action1 action2 3. Cool solution VERY slowly. action1->action2 action3 4. Add a seed crystal. action2->action3 re_check Did crystals form now? action3->re_check re_check->success Yes change_solvent Change solvent system (e.g., use anti-solvent) re_check->change_solvent No

Caption: Troubleshooting guide for a failed crystallization experiment.

References

overcoming solubility issues of (R)-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-azetidine-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

This compound is soluble in water. Published data indicates a solubility of up to 50 mg/mL in water.[1] However, achieving a clear solution at higher concentrations may require sonication and gentle warming.[1]

Q2: I'm having trouble dissolving this compound in water. What can I do?

If you are experiencing difficulty dissolving the compound, we recommend the following troubleshooting steps:

  • Increase the temperature: Gently warm the solution to 37-60°C.

  • Use sonication: Place the solution in a sonicator bath for several minutes.

  • Adjust the pH: Since this compound is an amino acid, its solubility is pH-dependent. Adjusting the pH of the solution can significantly improve solubility. For acidic compounds, increasing the pH will increase solubility, while for basic compounds, decreasing the pH will have the same effect. As an amphoteric molecule, adjusting the pH away from its isoelectric point will increase its solubility.

Q3: In which organic solvents is this compound soluble?

This compound is reported to be soluble in several organic solvents, including methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). It is practically insoluble in absolute ethanol.[2]

Q4: Can I prepare a concentrated stock solution in an organic solvent?

Yes, you can prepare a concentrated stock solution in a suitable organic solvent like DMSO. However, be mindful of "solvent shock" when diluting the stock solution into your aqueous experimental medium. This can cause the compound to precipitate. To avoid this, add the stock solution dropwise to the aqueous medium while gently vortexing.

Q5: My this compound solution is precipitating in my cell culture medium. What is causing this and how can I fix it?

Precipitation in cell culture media can occur for several reasons:

  • High Final Concentration: The final concentration of the compound in your media may exceed its solubility limit under those specific conditions (pH, temperature, presence of salts).

  • Solvent Shock: If you are using a concentrated stock solution in an organic solvent like DMSO, rapid dilution into the aqueous media can cause the compound to precipitate.

  • pH and Temperature Shifts: Changes in pH or temperature between your stock solution and the final culture media can affect solubility.

  • Interaction with Media Components: The compound may interact with components of your cell culture medium, leading to the formation of an insoluble complex.

To troubleshoot this issue, please refer to the detailed protocol on Troubleshooting Precipitation in Cell Culture Media below.

Troubleshooting Guides

Guide 1: Dissolving this compound in Aqueous Buffers

This guide provides a step-by-step protocol for dissolving this compound in aqueous buffers.

Objective: To prepare a clear, ready-to-use solution of this compound.

Materials:

  • This compound powder

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile conical tubes or vials

  • Water bath or heating block

  • Sonicator

  • Vortex mixer

  • pH meter and sterile pH adjustment solutions (e.g., 1N NaOH, 1N HCl)

Protocol:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add a portion of the desired sterile aqueous buffer to the tube.

  • Vortex the mixture for 30-60 seconds.

  • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • If solubility is still an issue, gently warm the solution in a water bath set to 37-60°C for 10-15 minutes, with intermittent vortexing.

  • pH Adjustment (if necessary):

    • Measure the pH of the solution.

    • Slowly add a small volume of 1N NaOH (to increase pH) or 1N HCl (to decrease pH) dropwise while monitoring the pH.

    • Continue to add the acid or base until the compound is fully dissolved. Be sure to stay within a pH range that is compatible with your downstream application.

  • Once the compound is fully dissolved, add the remaining buffer to reach the final desired concentration.

  • Sterile filter the solution through a 0.22 µm filter if required for your experiment.

  • Store the solution as recommended on the product datasheet.

Guide 2: Troubleshooting Precipitation in Cell Culture Media

This guide provides a systematic approach to resolving precipitation issues when adding this compound to cell culture media.

Objective: To achieve a clear, precipitate-free solution of this compound in cell culture medium for in vitro experiments.

Potential Causes & Solutions:

Cause Explanation Solution
Solvent Shock Rapid dilution of a concentrated organic stock solution (e.g., in DMSO) into the aqueous cell culture medium causes a sudden change in polarity, leading to precipitation.1. Pre-warm the cell culture media to 37°C. 2. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion. 3. Use serial dilutions: Create an intermediate dilution of the stock in a small volume of media first, then add this to the final volume.
High Final Concentration The desired experimental concentration exceeds the solubility limit of this compound in the specific cell culture medium.1. Reduce the final concentration and perform a dose-response experiment to determine the highest soluble and effective concentration. 2. Consider salt formation: If available, use a more soluble salt form of the compound.
pH and Temperature Shifts The pH and temperature of the stock solution and the final culture medium can differ, affecting solubility.1. Ensure the pH of the final solution is compatible with both the compound's solubility and the health of your cells. 2. Pre-warm all components to the experimental temperature before mixing.
Interaction with Media Components The compound may be interacting with salts, proteins, or other components in the media.1. Test the solubility in a simpler buffer (e.g., PBS) first to see if the issue is specific to the complex media. 2. If the issue persists, consult the literature to see if any known interactions with your specific media formulation have been reported.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Method/Notes Reference
Water50 mg/mLSonication and warming may be required.[1]
PBS (pH 7.2)1 mg/mL-
DMSOInsolubleFresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3]
DMFSlightly soluble-
MethanolSoluble-
EthanolSoluble-
Absolute EthanolPractically Insoluble-[2]

Table 2: Solubility of this compound Salts

Salt Form Solvent Solubility Reference
Hydrochloride (HCl)WaterData not available-
Sodium (Na) SaltWaterData not available-

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound

Objective: To prepare a high-concentration aqueous stock solution for further dilution in experimental setups.

Materials:

  • This compound (MW: 101.10 g/mol )

  • Sterile, deionized water

  • Sterile 1.5 mL microcentrifuge tubes or larger conical tubes

  • Vortex mixer

  • Sonicator

  • Water bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 100 mM solution:

    • Mass (g) = 0.1 L * 0.1 mol/L * 101.10 g/mol = 0.01011 g = 10.11 mg

  • Weigh 10.11 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 800 µL of sterile deionized water to the tube.

  • Vortex the tube for 1 minute to suspend the powder.

  • Place the tube in a sonicator bath for 10 minutes to aid dissolution.

  • If the solution is not yet clear, place the tube in a 37°C water bath for 15 minutes, vortexing every 5 minutes.

  • Once the solid is completely dissolved, add sterile deionized water to a final volume of 1 mL.

  • Vortex briefly to ensure homogeneity.

  • Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Visualizations

Signaling Pathway of this compound-Induced ER Stress

ER_Stress_Pathway Aze (R)-Azetidine-2- carboxylic Acid Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Aze->Prolyl_tRNA_Synthetase competes with Proline Proline Proline->Prolyl_tRNA_Synthetase Misincorporated_Protein Misincorporated Protein Prolyl_tRNA_Synthetase->Misincorporated_Protein Misfolded_Protein Misfolded Protein Misincorporated_Protein->Misfolded_Protein ER_Stress ER Stress Misfolded_Protein->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 IRE1a IRE1α UPR->IRE1a eIF2a p-eIF2α PERK->eIF2a CHOP CHOP ATF6->CHOP IRE1a->CHOP ATF4 ATF4 eIF2a->ATF4 ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Mechanism of this compound induced ER stress.

Experimental Workflow for Overcoming Solubility Issues

Solubility_Workflow Start Start: Weigh This compound Add_Solvent Add Aqueous Buffer/ Solvent Start->Add_Solvent Vortex Vortex Add_Solvent->Vortex Check_Dissolved1 Is it dissolved? Vortex->Check_Dissolved1 Sonicate Sonicate Check_Dissolved1->Sonicate No End_Success Solution Prepared Check_Dissolved1->End_Success Yes Check_Dissolved2 Is it dissolved? Sonicate->Check_Dissolved2 Warm Warm Gently (37-60°C) Check_Dissolved2->Warm No Check_Dissolved2->End_Success Yes Check_Dissolved3 Is it dissolved? Warm->Check_Dissolved3 Adjust_pH Adjust pH Check_Dissolved3->Adjust_pH No Check_Dissolved3->End_Success Yes Check_Dissolved4 Is it dissolved? Adjust_pH->Check_Dissolved4 Check_Dissolved4->End_Success Yes End_Fail Consider Alternative: - Salt Form - Different Solvent - Prodrug Approach Check_Dissolved4->End_Fail No

Caption: A logical workflow for dissolving this compound.

References

Technical Support Center: Deprotection Strategies for N-Protected (R)-Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the deprotection of N-protected (R)-azetidine-2-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals.

General Considerations

The deprotection of N-protected this compound requires careful consideration of the protecting group's lability and the potential for side reactions, given the strained nature of the azetidine (B1206935) ring. However, studies have shown that the azetidine ring is generally stable under common deprotection conditions, and ring-opening is not a typical side reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable protecting group for this compound if I need to perform an acid-labile deprotection?

A1: The tert-butyloxycarbonyl (Boc) group is the most common choice for acid-labile deprotection. It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

Q2: I need to remove the protecting group under neutral conditions. Which protecting group should I use?

A2: The benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) group is ideal for deprotection under neutral conditions via catalytic hydrogenation. This method offers high chemoselectivity.

Q3: Is the azetidine ring stable to the basic conditions used for Fmoc deprotection?

A3: Yes, the azetidine ring is generally stable to the mild basic conditions, such as piperidine (B6355638) in DMF, used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group.

Q4: Can I deprotect an N-protected this compound that also has an ester protecting group?

A4: Yes, but careful selection of orthogonal protecting groups is crucial. For instance, if you have a benzyl ester, you would want to avoid deprotecting an N-Bn or N-Cbz group via hydrogenation, as this would likely cleave both. A combination like N-Boc and a benzyl ester allows for selective deprotection of the N-Boc group with acid without affecting the benzyl ester. Conversely, an N-Cbz group can be removed by hydrogenation in the presence of a t-butyl ester.

Troubleshooting Guides

N-Boc Deprotection
Issue Possible Cause Troubleshooting Steps
Incomplete Deprotection Insufficient acid strength or reaction time.Increase the concentration of the acid (e.g., use neat TFA or 4M HCl in dioxane). Extend the reaction time and monitor by TLC or LC-MS.
Steric hindrance around the Boc group.Gentle heating may be required, but monitor carefully for side reactions.
Side reaction (e.g., ester cleavage) Presence of water in the reaction mixture when using HCl.Ensure anhydrous conditions when using HCl in organic solvents to prevent hydrolysis of other functional groups.[3]
Acid-labile ester protecting groups (e.g., t-butyl ester).If simultaneous deprotection is not desired, choose an orthogonal ester protecting group.
Formation of an oily product (TFA salt) TFA salts are often oils.To obtain a solid, consider converting the TFA salt to the HCl salt by dissolving the crude product in a minimal amount of solvent and bubbling HCl gas through it, or by using an ion-exchange resin.[2]
N-Cbz Deprotection
Issue Possible Cause Troubleshooting Steps
Incomplete Deprotection Catalyst poisoning (e.g., by sulfur-containing compounds).Use a fresh batch of catalyst. If the substrate contains sulfur, consider alternative deprotection methods like acid-mediated cleavage.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure (if using a Parr shaker) or extend the reaction time. Consider using transfer hydrogenation with a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene.
Reaction is slow Inefficient catalyst.Use a higher loading of the catalyst (e.g., 10 mol% Pd/C). Ensure the catalyst is of good quality.
Side reaction (e.g., reduction of other functional groups) Presence of reducible functional groups (e.g., alkynes, alkenes, nitro groups).Hydrogenation is a powerful reduction method. If these groups need to be preserved, consider alternative deprotection methods like acid-mediated cleavage.
N-Fmoc Deprotection
Issue Possible Cause Troubleshooting Steps
Incomplete Deprotection Insufficient reaction time or piperidine concentration.Increase the reaction time or use a higher concentration of piperidine (e.g., 20-50% in DMF).
Formation of dibenzofulvene adducts Inefficient scavenging of the dibenzofulvene byproduct.Ensure a sufficient excess of piperidine is used.
Side reactions with sensitive residues Base-labile side-chain protecting groups.Ensure that any other protecting groups in the molecule are stable to mild basic conditions.
N-Benzyl Deprotection
Issue Possible Cause Troubleshooting Steps
Incomplete Deprotection Catalyst poisoning or inefficient catalyst.Similar to N-Cbz deprotection, use a fresh, high-quality catalyst. Consider adding an acid like acetic acid, which has been shown to facilitate N-debenzylation in some cases.[4][5][6]
Steric hindrance.Higher catalyst loading and/or higher hydrogen pressure may be necessary.
Side reactions Over-reduction of aromatic rings.Monitor the reaction carefully and stop it as soon as the starting material is consumed. Consider using milder conditions or a different catalyst.

Summary of Deprotection Conditions

Protecting GroupReagents and ConditionsAdvantagesDisadvantages
Boc 1. TFA/DCM (1:1), RT, 1-2 h2. 4M HCl in dioxane, RT, 1-2 hMild conditions, generally high yielding.Strong acids can cleave other acid-labile groups. TFA salts can be oily.
Cbz 1. H₂, Pd/C (5-10 mol%), MeOH or EtOH, RT, atmospheric pressure, 2-16 h2. Ammonium formate, Pd/C, MeOH, refluxNeutral conditions, high chemoselectivity.Catalyst can be pyrophoric. Not suitable for substrates with reducible functional groups.
Fmoc 20% Piperidine in DMF, RT, 10-30 minVery mild conditions, fast reaction.Requires basic conditions which may not be compatible with all substrates.
Benzyl H₂, Pd/C (10 mol%), MeOH or EtOH, RT, 2 MPa H₂, 20 hNeutral conditions.Can be more difficult to cleave than Cbz. Potential for catalyst poisoning.

Detailed Experimental Protocols

N-Boc Deprotection with TFA
  • Dissolve the N-Boc-(R)-azetidine-2-carboxylic acid derivative in dichloromethane (B109758) (DCM) (approx. 0.1 M).

  • Add an equal volume of trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene (B28343) or DCM several times to remove residual TFA.

  • The resulting TFA salt of this compound can be used directly or purified further.

N-Cbz Deprotection by Hydrogenolysis
  • Dissolve the N-Cbz-(R)-azetidine-2-carboxylic acid derivative in methanol (B129727) or ethanol (B145695) (approx. 0.05 M).

  • Carefully add 10 mol% of Palladium on carbon (10% w/w).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to obtain the deprotected product.

N-Fmoc Deprotection with Piperidine
  • Dissolve the N-Fmoc-(R)-azetidine-2-carboxylic acid derivative in N,N-dimethylformamide (DMF) (approx. 0.1 M).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate (B1210297) and wash with water or a mild aqueous acid to remove piperidine and the dibenzofulvene adduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

N-Benzyl Deprotection by Catalytic Hydrogenation
  • In a high-pressure vessel, dissolve (S)-1-benzyl azetidine-2-carboxylic acid (150g) in methanol (1L).[7]

  • Add 10% palladium on carbon (20g).[7]

  • Pressurize the vessel with hydrogen to 2 MPa.[7]

  • Stir the reaction at 35°C for 20 hours.[7]

  • Monitor the reaction by TLC to confirm the consumption of the starting material.[7]

  • After completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield (S)-azetidine-2-carboxylic acid.[7]

Deprotection Strategy Workflow

Deprotection_Strategy start Select Deprotection Strategy for N-Protected this compound protecting_group What is the N-protecting group? start->protecting_group boc Boc protecting_group->boc Boc cbz_bn Cbz or Bn protecting_group->cbz_bn Cbz / Bn fmoc Fmoc protecting_group->fmoc Fmoc boc_condition Acidic Conditions boc->boc_condition boc_reagent TFA in DCM or 4M HCl in Dioxane boc_condition->boc_reagent end Deprotected this compound boc_reagent->end cbz_bn_condition Neutral Conditions cbz_bn->cbz_bn_condition cbz_bn_reagent Catalytic Hydrogenation (H2, Pd/C) cbz_bn_condition->cbz_bn_reagent cbz_bn_reagent->end fmoc_condition Basic Conditions fmoc->fmoc_condition fmoc_reagent Piperidine in DMF fmoc_condition->fmoc_reagent fmoc_reagent->end Experimental_Workflow start Start dissolve Dissolve N-protected azetidine derivative in appropriate solvent start->dissolve add_reagent Add deprotection reagent (e.g., acid, base, or catalyst/H2) dissolve->add_reagent reaction Stir at specified temperature and monitor reaction add_reagent->reaction workup Perform aqueous workup or filtration reaction->workup isolate Isolate and purify the product workup->isolate end End isolate->end

References

preventing racemization during (R)-azetidine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-azetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for preventing racemization and achieving high enantiomeric purity in their synthetic routes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound that can lead to racemization or low yields.

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (ee%) 1. Racemization during ring formation: Strong bases or high temperatures can cause epimerization at the α-carbon.- Use a milder base for cyclization (e.g., Cs₂CO₃ instead of stronger bases). - Perform the reaction at lower temperatures, even if it requires longer reaction times.
2. Racemization during protecting group removal: Harsh acidic or basic conditions for deprotection can lead to loss of stereochemical integrity.- Choose protecting groups that can be removed under mild conditions (e.g., Boc group removed with TFA, Cbz group removed by hydrogenolysis).
3. Impure Chiral Starting Material or Auxiliary: The enantiomeric purity of your final product is limited by the purity of your starting materials.- Verify the enantiomeric purity of your starting materials (e.g., L-aspartic acid, chiral auxiliary) before use, using techniques like chiral HPLC.
Low Yield 1. Incomplete Cyclization: The formation of the four-membered azetidine (B1206935) ring can be challenging.- Optimize reaction conditions such as solvent, temperature, and concentration. For intramolecular cyclization, high dilution can favor the desired reaction.
2. Side Reactions: Competing reactions, such as intermolecular reactions or elimination, can reduce the yield of the desired product.- Ensure the use of appropriate protecting groups to prevent side reactions at other functional groups. - Carefully control the stoichiometry of reagents.
Difficulty in Purification 1. Co-elution of Diastereomers: When using a chiral auxiliary, the resulting diastereomers may be difficult to separate by chromatography.- Screen different solvent systems for column chromatography to improve separation. - Recrystallization can sometimes be an effective method for separating diastereomers.
2. Product Instability: The strained azetidine ring can be sensitive to certain conditions.- Avoid harsh purification conditions. Use neutral or slightly basic alumina (B75360) for chromatography if the compound is acid-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A: Racemization is the process where a pure enantiomer is converted into a mixture of both enantiomers (a racemate). In pharmaceutical applications, the biological activity of a molecule is often specific to one enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy or even adverse side effects. Therefore, maintaining the stereochemical integrity of this compound throughout the synthesis is crucial.

Q2: What are the primary mechanisms of racemization for α-amino acids?

A: The most common mechanism for racemization of α-amino acids involves the deprotonation of the α-carbon to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers. This process is often facilitated by bases and can be accelerated by elevated temperatures.

Q3: Which synthetic strategies are most effective at preventing racemization during the synthesis of this compound?

A: The most successful strategies involve asymmetric synthesis, where the chiral center is established under stereocontrolled conditions. Key approaches include:

  • Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as L-aspartic acid, where the stereocenter is already present.

  • Use of Chiral Auxiliaries: A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step. (S)-1-phenylethylamine is a commonly used chiral auxiliary for this purpose.[1]

  • Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

Q4: How can I determine the enantiomeric excess (ee%) of my synthesized this compound?

A: The most common and reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) .[2] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. To perform chiral HPLC analysis, the carboxylic acid is often derivatized to an ester or amide to improve its chromatographic properties.

Data Presentation

The following table summarizes quantitative data for different synthetic routes to enantiomerically pure azetidine-2-carboxylic acid.

Synthetic Method Starting Material Key Reagents/Steps Overall Yield Enantiomeric Excess (ee%) Reference
Chiral AuxiliaryDimethyl (S)-(1'-methyl)benzylaminomalonate1,2-dibromoethane (B42909), Cs₂CO₃; Krapcho dealkoxycarbonylation; Lipase-catalyzed hydrolysis48%>99.9%[3]
Chiral PoolL-Aspartic acidProtection, reduction, activation of hydroxyl group, intramolecular cyclization~65% (for cyclization step)High (not quantified)[4]
Enzymatic ResolutionRacemic 1-benzylazetidine-2-carbonitrilesRhodococcus erythropolis AJ270 whole cell catalystHigh>99.5%

Experimental Protocols

Protocol 1: Synthesis of (S)-Azetidine-2-carboxylic Acid via Chiral Auxiliary [3]

This protocol describes an efficient route to (S)-azetidine-2-carboxylic acid. The synthesis of the (R)-enantiomer can be achieved by using the corresponding (R)-chiral auxiliary.

Step 1: Four-membered ring formation

  • To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate in DMF, add 1,2-dibromoethane (1.5 eq) and cesium carbonate (2 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate. This step typically proceeds with high yield (99%).[3]

Step 2: Krapcho Dealkoxycarbonylation

  • Heat the product from Step 1 in a suitable solvent (e.g., DMSO with a small amount of water) to effect the removal of one of the methoxycarbonyl groups. This reaction proceeds with diastereoselectivity, favoring the desired (2S,1'S)-monoester.

Step 3: Lipase-Catalyzed Hydrolysis and Deprotection

  • The diastereomeric mixture of monoesters is subjected to lipase-catalyzed hydrolysis. The lipase (B570770) preferentially hydrolyzes the desired (2S,1'S)-ester.

  • The resulting carboxylic acid is then deprotected (e.g., by catalytic hydrogenolysis to remove the benzyl (B1604629) group) to yield enantiomerically pure (S)-azetidine-2-carboxylic acid.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination [2]

This is a general protocol for determining the ee% of a chiral carboxylic acid. The specific conditions will need to be optimized for this compound and its derivative.

1. Derivatization (if necessary):

  • Convert the carboxylic acid to a more suitable derivative for HPLC analysis, such as a methyl or benzyl ester, or an amide. This can improve peak shape and resolution.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is a common mobile phase for normal-phase chiral HPLC. The ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically around 1.0 mL/min.

  • Temperature: Room temperature is usually sufficient, but temperature control can improve reproducibility.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance.

3. Data Analysis:

  • Inject a racemic standard to determine the retention times of both enantiomers.

  • Inject the synthesized sample and integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Visualizations

Racemization_Mechanism This compound This compound Enolate (planar) Enolate (planar) This compound->Enolate (planar) Deprotonation (Base) Enolate (planar)->this compound Reprotonation (S)-Azetidine-2-carboxylic acid (S)-Azetidine-2-carboxylic acid Enolate (planar)->(S)-Azetidine-2-carboxylic acid Reprotonation

Caption: General mechanism of racemization for α-amino acids.

Synthesis_Workflow cluster_start Starting Material Chiral Pool (L-Aspartic Acid) Chiral Pool (L-Aspartic Acid) Asymmetric Synthesis Asymmetric Synthesis Chiral Pool (L-Aspartic Acid)->Asymmetric Synthesis Prochiral Substrate + Chiral Auxiliary Prochiral Substrate + Chiral Auxiliary Prochiral Substrate + Chiral Auxiliary->Asymmetric Synthesis Purification/Separation Purification/Separation Asymmetric Synthesis->Purification/Separation Final Product (this compound) Final Product (this compound) Purification/Separation->Final Product (this compound)

Caption: General workflows for asymmetric synthesis.

References

Technical Support Center: Peptide Synthesis with (R)-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating (R)-azetidine-2-carboxylic acid into their peptide synthesis protocols.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Question: I am experiencing low coupling efficiency when trying to incorporate Fmoc-(R)-azetidine-2-carboxylic acid onto my peptide-resin. What are the possible causes and solutions?

Answer:

Low coupling efficiency with Fmoc-(R)-azetidine-2-carboxylic acid, a proline analog, can be attributed to its sterically hindered nature. Here are the common causes and recommended troubleshooting steps:

  • Inadequate Activation: The choice of coupling reagent is critical. Standard reagents might not be sufficiently reactive.

    • Solution: Employ a more potent activating agent. Urionium/aminium-based reagents like HATU, HBTU, or HCTU are generally more effective than carbodiimides (e.g., DIC) alone for hindered amino acids.[1][2] HATU is often considered superior to HBTU as it forms a more reactive OAt-ester, leading to faster and more complete coupling reactions.[1]

  • Steric Hindrance: The rigid four-membered ring of azetidine (B1206935) can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide chain.

    • Solution 1: Increase the coupling time and/or temperature. Monitor the reaction progress using a qualitative test (e.g., ninhydrin (B49086) test) to determine the optimal reaction time.

    • Solution 2: Use a higher excess of the Fmoc-amino acid and coupling reagent. A 3- to 5-fold excess is a good starting point.

  • Peptide Aggregation: The growing peptide chain on the solid support can aggregate, making the N-terminus inaccessible.

    • Solution: Switch to a more polar solvent system or add chaotropic salts to disrupt secondary structures. For example, using N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dichloromethane (DCM) can be beneficial.

Issue 2: Potential Side Reactions

Question: Are there any specific side reactions I should be aware of when using this compound in my peptide synthesis?

Answer:

Yes, the strained nature of the azetidine ring and the conditions of peptide synthesis can lead to specific side reactions:

  • Racemization: While proline and its analogs are generally resistant to racemization, it can occur, especially with highly activating coupling reagents and extended reaction times.

    • Mitigation:

      • Use a base with greater steric hindrance and lower basicity, such as 2,4,6-collidine, instead of DIPEA or NMM.[3]

      • Minimize the pre-activation time before adding the activated amino acid to the resin.

      • The addition of an auxiliary nucleophile like HOBt or OxymaPure can help suppress racemization.[4]

  • Ring Opening: The strained four-membered ring of azetidine can be susceptible to nucleophilic attack, leading to ring-opening.

    • Observation: This is a potential concern, especially under harsh acidic or basic conditions or in the presence of strong nucleophiles.[5] However, studies have shown that the azetidine ring is generally stable to the standard TFA cleavage conditions used in Fmoc-SPPS.[6]

    • Prevention: Avoid prolonged exposure to strong acids or bases outside of the standard deprotection and cleavage steps. If post-synthesis modifications are planned, carefully consider the reaction conditions to ensure the integrity of the azetidine ring.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

For sterically hindered amino acids like this compound, HATU is often the preferred coupling reagent due to its high reactivity and ability to minimize side reactions.[1][7] HBTU and HCTU are also effective alternatives. For a comparative overview, see the table below.

Q2: Is the azetidine ring stable during the final cleavage from the resin?

Yes, the azetidine ring has been shown to be stable under standard trifluoroacetic acid (TFA)-based cleavage conditions used in Fmoc solid-phase peptide synthesis.[6]

Q3: Can I use standard Fmoc-deprotection conditions?

Yes, a 20% solution of piperidine (B6355638) in DMF is effective for the removal of the Fmoc protecting group from the azetidine nitrogen.

Q4: How can I purify my azetidine-containing peptide?

Standard reverse-phase HPLC (RP-HPLC) is the most common method for purifying peptides containing this compound. A C18 column with a water/acetonitrile (B52724) gradient containing 0.1% TFA is a typical starting point.

Q5: Where can I find a detailed experimental protocol?

Please refer to the "Experimental Protocols" section below for a detailed methodology for solid-phase peptide synthesis of a tetrapeptide containing this compound.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids

Coupling ReagentAdditiveBaseTypical Coupling TimeRelative Efficiency for Hindered ResiduesRacemization Potential
HATU Internally activated (HOAt)DIPEA, 2,4,6-Collidine30-60 minVery High[1]Low
HBTU Internally activated (HOBt)DIPEA, NMM30-60 minHigh[1]Low to Moderate
HCTU Internally activated (6-Cl-HOBt)DIPEA, NMM20-45 minVery HighLow
PyBOP HOBtDIPEA, NMM1-2 hoursHighLow to Moderate
DIC/HOBt HOBt-2-4 hoursModerateLow

Table 2: Example Yields for a Tetrapeptide Containing this compound

The following data is derived from the solution-phase synthesis of Boc-(L-Pro)₃-L-Aze-Opcp.[8]

Peptide SequenceSynthesis MethodCoupling ReagentYield
Boc-(L-Pro)₃-L-Aze-OpcpSolution PhaseIsobutylchloroformate85.4%

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Tetrapeptide (e.g., Ac-Pro-Pro-Pro-Aze-NH₂)

This protocol describes the manual synthesis on a Rink Amide resin using Fmoc/tBu strategy.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of Fmoc-(R)-azetidine-2-carboxylic acid:

    • In a separate vial, dissolve Fmoc-(R)-azetidine-2-carboxylic acid (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq) in DMF.

    • Add 2,4,6-collidine (0.8 mmol, 8 eq) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Perform a ninhydrin test to check for reaction completion. If the test is positive, continue coupling for another hour or perform a second coupling.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent proline residues.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin as described in step 2.

    • Add a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF to the resin.

    • Agitate for 30 minutes.

    • Drain and wash the resin with DMF (5 times) and DCM (5 times).

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Add a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5 v/v/v) to the resin.

    • Agitate for 2 hours at room temperature.

    • Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the peptide.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify by reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Lyophilize the pure fractions to obtain the final peptide.

Mandatory Visualization

Troubleshooting_Peptide_Synthesis start Low Coupling Efficiency with (R)-Aze-OH check_activation Check Activation Conditions start->check_activation check_sterics Consider Steric Hindrance check_activation->check_sterics Reagent OK use_potent_reagent Use Potent Coupling Reagent (e.g., HATU, HCTU) check_activation->use_potent_reagent Inadequate Reagent? check_aggregation Assess Peptide Aggregation check_sterics->check_aggregation Sterics Addressed increase_equivalents Increase Equivalents of AA and Reagent (3-5x) check_sterics->increase_equivalents High Sterics? increase_time_temp Increase Coupling Time/Temp check_sterics->increase_time_temp High Sterics? change_solvent Use NMP or add Chaotropic Salts check_aggregation->change_solvent Aggregation Suspected?

Caption: Troubleshooting workflow for low coupling efficiency.

Side_Reaction_Mitigation start Potential Side Reactions with (R)-Aze-OH racemization Racemization Risk start->racemization ring_opening Ring Opening Risk start->ring_opening use_hindered_base Use Sterically Hindered Base (e.g., 2,4,6-Collidine) racemization->use_hindered_base minimize_preactivation Minimize Pre-activation Time racemization->minimize_preactivation use_additive Use Additive (HOBt, Oxyma) racemization->use_additive avoid_harsh_conditions Avoid Prolonged Exposure to Strong Acids/Bases ring_opening->avoid_harsh_conditions

Caption: Mitigation strategies for common side reactions.

References

Validation & Comparative

Validating the Enantiomeric Purity of (R)-Azetidine-2-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (R)-azetidine-2-carboxylic acid is a critical step in guaranteeing the efficacy and safety of novel therapeutics. This non-proteinogenic amino acid, a constrained analog of proline, is a valuable building block in medicinal chemistry. Its specific stereochemistry can dictate its biological activity, making rigorous validation of its enantiomeric excess essential. This guide provides an objective comparison of common analytical techniques for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

The primary methods for determining the enantiomeric purity of chiral compounds fall into two main categories: direct and indirect separation techniques. Direct methods utilize a chiral environment, typically a chiral stationary phase (CSP) in chromatography, to resolve enantiomers. Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral stationary phase.

Comparative Analysis of Analytical Methods

The choice of analytical method for validating the enantiomeric purity of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of common techniques. It is important to note that while specific data for azetidine-2-carboxylic acid is limited in publicly available literature, the data presented for analogous compounds provides a strong basis for method selection and development.

Analytical TechniqueMethod TypeTypical Stationary PhaseDerivatization Required?Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy/RecoveryPrecision (%RSD)
Gas Chromatography-Mass Spectrometry (GC-MS) DirectChiral (e.g., Chirasil-L-Val)Yes (for volatility)~2.9 µg/mL (for total Aze)[1]~7.8 µg/mL (for total Aze)[1]Not specified for chiral<4.8% (inter-day for total Aze)[1]
High-Performance Liquid Chromatography (HPLC) Direct (Chiral HPLC)Chiral (e.g., polysaccharide-based like Chiralpak®)No0.2 µg/mL (representative)[2][3]0.5 µg/mL (representative)[2][3]99.6-102.2% (representative)[2]<1% (representative)[4]
High-Performance Liquid Chromatography (HPLC) Indirect (Derivatization)Achiral (e.g., C18)Yes (e.g., Marfey's Reagent)1.4–7.6 µmol/L (representative)[5]Not specified95.27–101.12% (representative)[5]<6.77% (inter/intra-day)[5]
Capillary Electrophoresis (CE) DirectN/A (Chiral selector in buffer)No~0.1% enantiomeric impurity[6]~0.1% enantiomeric impurity[6]Good[6]Good[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are protocols for the key experiments discussed.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) - Direct Method

This method involves the derivatization of the amino acid to increase its volatility, followed by separation on a chiral GC column.

a) Derivatization (Esterification/Acylation):

  • To a dried sample of azetidine-2-carboxylic acid (approximately 1 mg), add 1 mL of 2 M HCl in isopropanol.

  • Heat the mixture at 110°C for 1 hour to form the isopropyl ester.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 200 µL of dichloromethane (B109758) and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).

  • Heat at 60°C for 30 minutes to form the N-trifluoroacetyl derivative.

  • Evaporate the reagents and redissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

b) GC-MS Conditions:

  • Column: Chirasil-L-Val capillary column (or equivalent).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 160°C at 5°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

Chiral High-Performance Liquid Chromatography (HPLC) - Direct Method

This technique separates the enantiomers directly on a chiral stationary phase without prior derivatization.

a) Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b) HPLC Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.[2]

  • Mobile Phase: A mixture of n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid (e.g., 84:12:4:0.1 v/v).[2] The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization - Indirect Method

This method converts the enantiomers into diastereomers using a chiral derivatizing agent, allowing separation on a standard achiral column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common choice for amino acids.[7]

a) Derivatization with Marfey's Reagent:

  • Dissolve approximately 0.1 mg of the azetidine-2-carboxylic acid sample in 100 µL of 1 M sodium bicarbonate solution.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone (B3395972).

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

  • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

b) HPLC Conditions:

  • Column: Standard ODS (C18) column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM triethylammonium (B8662869) phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 340 nm.[7]

  • Injection Volume: 20 µL.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the general workflow for enantiomeric purity validation and a conceptual comparison of the analytical approaches.

G cluster_sample Sample Preparation cluster_analysis Analytical Separation cluster_data Data Analysis Sample Azetidine-2-carboxylic Acid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Indirect Method) Dissolution->Derivatization If applicable Separation Chromatographic or Electrophoretic Separation Dissolution->Separation Derivatization->Separation Detection Detection (UV, MS, etc.) Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Purity Enantiomeric Purity Calculation (%ee) Quantification->Purity

General workflow for enantiomeric purity validation.

G cluster_direct Direct Methods cluster_indirect Indirect Methods Chiral_HPLC Chiral HPLC Chiral_GC Chiral GC Separation Separation & Quantification Chiral_HPLC->Separation CE Capillary Electrophoresis Chiral_GC->Separation CE->Separation Deriv_HPLC Derivatization + HPLC Deriv_GC Derivatization + GC Deriv_HPLC->Separation Deriv_GC->Separation Analyte (R/S)-Azetidine-2- carboxylic Acid Analyte->Chiral_HPLC Analyte->Chiral_GC Analyte->CE Diastereomers Diastereomeric Derivatives Analyte->Diastereomers Derivatization Diastereomers->Deriv_HPLC Diastereomers->Deriv_GC

Conceptual comparison of direct and indirect methods.

Conclusion

The validation of the enantiomeric purity of this compound can be reliably achieved through several analytical techniques.

  • Direct Chiral HPLC stands out as a robust and widely applicable method, often providing excellent resolution and sensitivity without the need for derivatization, which simplifies sample preparation and reduces the risk of analytical errors.[8]

  • Indirect HPLC via derivatization with reagents like Marfey's is a powerful alternative, particularly when a chiral column is not available or when enhanced detection sensitivity is required.[5]

  • Chiral GC-MS is a highly sensitive and specific technique, well-suited for the analysis of volatile derivatives of the analyte.[1]

  • Capillary Electrophoresis offers a high-efficiency separation alternative with very low sample and reagent consumption.[6][9]

The selection of the optimal method should be based on a thorough evaluation of the specific requirements of the analysis, including sensitivity, sample throughput, and available resources. For routine quality control in a drug development setting, direct chiral HPLC is often the method of choice due to its balance of performance, simplicity, and reliability. However, for more demanding applications, such as the analysis of low-level enantiomeric impurities, a derivatization-based method or chiral GC-MS may be more appropriate. It is imperative that any chosen method is fully validated according to ICH guidelines to ensure the accuracy and reliability of the results.

References

A Comparative Guide to Methods for Determining Enantiomeric Excess of (R)-Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral molecules like (R)-azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue used as a building block in pharmaceutical synthesis. The stereochemical purity of such intermediates is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative overview of the primary analytical techniques used to determine the enantiomeric excess of this compound, with a focus on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Overview of Analytical Methods

The choice of method for determining enantiomeric excess often depends on factors such as the required sensitivity, sample matrix complexity, availability of instrumentation, and the need for high throughput. The following table summarizes the key performance characteristics of the most common methods.

FeatureGas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)NMR Spectroscopy
Principle Separation of volatile, derivatized enantiomers on a chiral stationary phase.Separation of derivatized or underivatized enantiomers on a chiral stationary phase (CSP).Separation of enantiomers in solution based on differential migration in an electric field containing a chiral selector.Differentiation of diastereomeric complexes formed with a chiral solvating or derivatizing agent.
Derivatization Typically required to increase volatility and thermal stability.Can be direct or indirect (requiring derivatization).Can be direct or indirect; derivatization can be used for detection enhancement.Required (chiral derivatizing agent) or in-situ complexation (chiral solvating agent).
Typical Resolution High (baseline separation is common).Variable, highly dependent on CSP and mobile phase optimization. Good to excellent resolution is achievable.High efficiency and resolution.Dependent on the chiral agent and magnetic field strength; baseline resolution of signals is the goal.
Analysis Time ~10-30 minutes per sample.~10-60 minutes per sample.~10-40 minutes per sample.~5-15 minutes per sample for data acquisition.
Limit of Detection Very low (pg range), especially with MS detection.[1]Low (ng to µg range), depending on the detector (UV, MS, FLD).Very low (amol to fmol range), especially with laser-induced fluorescence.Higher (µg to mg range); less sensitive than chromatographic methods.
Key Advantage High resolution and sensitivity, especially when coupled with Mass Spectrometry (MS).Wide applicability, robust, and well-established with many available chiral stationary phases.Extremely high separation efficiency, low sample and reagent consumption.Rapid, non-separative technique providing structural information.
Key Limitation Derivatization can be time-consuming and introduce errors. Analytes must be thermally stable.Can consume significant amounts of expensive chiral solvents and columns.Can be sensitive to matrix effects; reproducibility can be a challenge.Lower sensitivity, requires higher sample concentration and enantiomerically pure chiral auxiliaries.

Experimental Workflows and Logical Relationships

The general workflow for determining enantiomeric excess involves several key stages, from sample preparation to final calculation. The specific steps, particularly the necessity of derivatization, vary depending on the chosen analytical method.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Racemic or Enantioenriched Azetidine-2-Carboxylic Acid Sample Derivatization Derivatization (if required) Sample->Derivatization Separation Chiral Separation (GC, HPLC, CE) or Diastereomeric Complex Formation (NMR) Sample->Separation Direct Analysis Derivatization->Separation Derivatized Sample Detection Detection (MS, UV, FID, NMR Signal) Separation->Detection Integration Peak Integration / Signal Quantification Detection->Integration Calculation Enantiomeric Excess (ee) Calculation ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 Integration->Calculation

Caption: Workflow for ee determination.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each of the key analytical techniques. These protocols are based on published methods and serve as a guide for laboratory implementation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides excellent resolution and sensitivity for the enantiomers of azetidine-2-carboxylic acid after a two-step derivatization process.

Experimental Protocol

  • Derivatization:

    • Step 1 (Esterification): The sample containing azetidine-2-carboxylic acid is treated with heptafluorobutyl chloroformate (HFBCF) in an aqueous medium. This reaction targets the carboxylic acid and amine groups.

    • Step 2 (Amidation): The resulting derivative is then treated with a methylamine (B109427) reagent solution to form (O,N)-HFB-butoxycarbonyl-methylamide derivatives, which are stable and volatile.

  • GC-MS Analysis:

    • Column: Chirasil-L-Val capillary column.

    • Carrier Gas: Helium.

    • Injection: Splitless injection is typically used for trace analysis.

    • Oven Program: A temperature gradient is employed to ensure optimal separation, for instance, starting at 60°C and ramping up to 200°C.

    • Detector: Mass Spectrometer operating in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target derivatives.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers in the chromatogram.

This protocol is adapted from a detailed workflow for the chiral profiling of secondary amino acids, including azetidine-2-carboxylic acid, in biological matrices.[2]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC allows for the direct or indirect separation of enantiomers. The following protocol is an indirect method, requiring derivatization to form diastereomers that can be separated on a standard chiral column.

Experimental Protocol

  • Derivatization:

    • The amino acid is first converted to its methyl ester using a standard esterification procedure (e.g., with methanolic HCl).

    • The nitrogen of the azetidine (B1206935) ring is then acylated using benzoyl chloride in a basic aqueous solution to form the N-benzoyl methyl ester derivative.

  • HPLC Analysis:

    • Column: Daicel Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), typically 25 cm x 0.46 cm.[3]

    • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 7:1 v/v).[3]

    • Flow Rate: 0.5 mL/min.[3]

    • Detection: UV detector at a wavelength suitable for the benzoyl chromophore (e.g., 230 nm).

  • Quantification: The enantiomeric excess is determined by integrating the peak areas of the two separated diastereomeric derivatives. For (S)-azetidine-2-carboxylic acid derivative, a retention time of approximately 63.4 minutes was reported, while the (R)-enantiomer eluted earlier at 56.7 minutes under these conditions.[3]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that uses a chiral selector added to the background electrolyte to resolve enantiomers. While a specific protocol for azetidine-2-carboxylic acid is not widely published, a representative method can be designed based on established procedures for amino acids.[4][5]

Experimental Protocol (Representative)

  • Sample Preparation: The sample is dissolved in the background electrolyte or a compatible low-ionic-strength buffer. Derivatization is generally not required for separation but can be performed to add a fluorescent tag for sensitive detection.

  • CE Analysis:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).

    • Background Electrolyte (BGE): A low pH buffer, such as 50 mM phosphate (B84403) buffer at pH 2.5.

    • Chiral Selector: A cyclodextrin (B1172386) derivative, such as highly sulfated β-cyclodextrin, is added to the BGE at a concentration of 1-5% (w/v). Cyclodextrins are common and effective chiral selectors for amino acids.[4]

    • Voltage: 15-25 kV.

    • Temperature: 25°C.

    • Detection: UV detector at a low wavelength (e.g., 200 nm) or a more sensitive detector if a derivatizing agent is used.

  • Quantification: Enantiomeric excess is calculated from the corrected peak areas of the two enantiomers, which will migrate at different times due to their differing affinities for the chiral selector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without chromatographic separation. The method relies on converting the enantiomers into diastereomers in situ using a chiral solvating agent (CSA), which induces chemical shift differences between the corresponding protons of the two enantiomers.

Experimental Protocol (Representative)

  • Sample Preparation:

    • An accurate amount of the azetidine-2-carboxylic acid sample is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.

    • Approximately 1.0 to 1.2 equivalents of a chiral solvating agent are added to the solution. For carboxylic acids, (S)-diphenyl(pyrrolidin-2-yl)methanol is an effective CSA.[6]

  • NMR Analysis:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to maximize the chemical shift differences.

    • Experiment: A standard ¹H NMR spectrum is acquired.

    • Analysis: The spectrum is examined for well-resolved signals corresponding to a specific proton in the two diastereomeric complexes (e.g., the α-proton on the azetidine ring). The non-equivalence of these signals (ΔΔδ) allows for separate integration.

  • Quantification: The enantiomeric excess is calculated from the integration values of the separated signals corresponding to the R and S enantiomers. The accuracy of this method shows an excellent linear relationship between the known and measured ee values.[7][8]

References

A Comparative Guide to the Biological Effects of (R)- vs (S)-Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid and a structural analog of proline, has garnered significant interest in the scientific community for its potent biological activities. It exists as two enantiomers, (R)- and (S)-azetidine-2-carboxylic acid. The naturally occurring L-form is the (S)-enantiomer and is known for its toxicity, which stems from its misincorporation into proteins in place of proline.[1][2] This guide aims to provide a comprehensive comparison of the biological effects of the (R)- and (S)-enantiomers of azetidine-2-carboxylic acid. However, a thorough review of the current scientific literature reveals a significant gap in research directly comparing the two. The vast majority of studies have focused exclusively on the biological impact of the L-(S)-enantiomer.

This document will therefore summarize the well-documented biological effects of (S)-azetidine-2-carboxylic acid, and in the absence of direct comparative data, will propose the necessary experimental framework to evaluate the biological activity of (R)-azetidine-2-carboxylic acid and establish a comparative profile.

Part 1: Biological Effects of (S)-Azetidine-2-Carboxylic Acid

The L-(S)-enantiomer of azetidine-2-carboxylic acid is a potent toxin found in various plants, including sugar beets.[3] Its toxicity arises from its ability to be recognized by prolyl-tRNA synthetase and subsequently incorporated into nascent polypeptide chains at positions normally occupied by proline.[1] This misincorporation leads to a cascade of detrimental cellular events.

Protein Misfolding and Destabilization

The substitution of proline with (S)-Aze, which has a four-membered ring instead of proline's five-membered ring, alters the conformational flexibility of polypeptide chains.[4] This structural change can disrupt the proper folding of proteins, leading to the formation of non-functional or aggregated proteins.[2] A notable example is its effect on collagen, a proline-rich protein. Incorporation of (S)-Aze destabilizes the collagen triple helix, impairing its structure and function.[4]

Induction of the Unfolded Protein Response (UPR) and ER Stress

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the unfolded protein response (UPR). (S)-Aze has been shown to be a potent inducer of the UPR. This response involves the activation of several signaling pathways aimed at restoring ER homeostasis, but can lead to apoptosis if the stress is prolonged or severe.

Pro-Inflammatory and Pro-Apoptotic Effects

Recent studies have demonstrated that (S)-Aze can induce pro-inflammatory and pro-apoptotic responses in various cell types. In microglial cells, for instance, (S)-Aze exposure leads to increased production of inflammatory markers and activation of apoptotic pathways, characterized by an increased BAX/Bcl2 ratio.[3]

General Toxicity

The misincorporation of (S)-Aze into proteins results in a wide range of toxic and teratogenic effects in various organisms.[1] In vitro studies on mammalian cells have shown that (S)-Aze exposure can lead to decreased cell viability, alterations in mitochondrial morphology, and a decline in mitochondrial function.[2]

Part 2: The Unexplored Territory: this compound

Currently, there is a notable absence of publicly available data on the biological effects of this compound. It is plausible that the stereochemistry at the alpha-carbon significantly influences its biological activity. The specificity of enzymes, such as aminoacyl-tRNA synthetases, often leads to differential recognition of enantiomers. Therefore, it is reasonable to hypothesize that the (R)-enantiomer may exhibit different, possibly reduced, biological activity compared to the (S)-enantiomer. However, without experimental evidence, this remains speculative.

Part 3: Proposed Experimental Framework for a Comparative Study

To address the current knowledge gap, a direct comparative study of the (R)- and (S)-enantiomers of azetidine-2-carboxylic acid is necessary. The following outlines key experiments that should be performed.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate easy comparison between the (R)- and (S)-enantiomers.

Biological Endpoint(S)-Azetidine-2-carboxylic acidThis compoundProline (Control)
In Vitro Toxicity
IC50 in various cell lines (µM)
Apoptosis Induction (% of cells)
Protein Synthesis Inhibition
IC50 for protein synthesis (µM)
Collagen Synthesis Inhibition
IC50 for collagen synthesis (µM)
UPR Induction
Relative expression of UPR markers
Experimental Protocols

Objective: To determine and compare the cytotoxic effects of (R)- and (S)-Aze on different cell lines.

Methodology:

  • Culture selected cell lines (e.g., HeLa, HepG2, SH-SY5Y) in 96-well plates.

  • Treat cells with a range of concentrations of (R)-Aze and (S)-Aze (e.g., 0.1 µM to 10 mM) for 24, 48, and 72 hours. Proline should be used as a control.

  • Assess cell viability using a standard MTT or PrestoBlue assay.

  • Measure the absorbance at the appropriate wavelength and calculate the half-maximal inhibitory concentration (IC50) for each enantiomer.

Objective: To quantify and compare the extent to which each enantiomer inhibits protein synthesis.

Methodology:

  • Culture cells in a medium deficient in proline but supplemented with a radiolabeled amino acid (e.g., [35S]-methionine).

  • Expose cells to varying concentrations of (R)-Aze and (S)-Aze.

  • After incubation, precipitate total protein using trichloroacetic acid (TCA).

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the rate of protein synthesis and determine the IC50 for each enantiomer.

Objective: To specifically measure and compare the inhibition of collagen synthesis by each enantiomer.

Methodology:

  • Culture fibroblast cells, which are active in collagen production.

  • Treat the cells with (R)-Aze and (S)-Aze at various concentrations.

  • Supplement the culture medium with [3H]-proline.

  • After incubation, harvest the cells and medium, and precipitate the proteins.

  • Digest the protein pellet with purified collagenase.

  • The amount of collagen synthesized is determined by measuring the radioactivity in the collagenase-digestible fraction.

Objective: To compare the ability of each enantiomer to induce the UPR.

Methodology:

  • Treat cells with (R)-Aze and (S)-Aze.

  • Analyze the expression of key UPR markers such as GRP78/BiP, CHOP, and the splicing of XBP1 mRNA.

  • Use quantitative real-time PCR (qRT-PCR) to measure mRNA levels and Western blotting to assess protein levels.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and the known signaling pathway of (S)-Aze.

G cluster_0 Comparative Biological Assays cluster_1 Test Compounds A Cell Viability Assay B Protein Synthesis Assay C Collagen Synthesis Assay D UPR Induction Assay R_Aze (R)-Aze R_Aze->A R_Aze->B R_Aze->C R_Aze->D S_Aze (S)-Aze S_Aze->A S_Aze->B S_Aze->C S_Aze->D Pro Proline (Control) Pro->A Pro->B Pro->C Pro->D

Caption: Proposed experimental workflow for the comparative analysis of (R)- and (S)-Azetidine-2-carboxylic acid.

G S_Aze (S)-Azetidine-2-Carboxylic Acid Pro_tRNA_Synthetase Prolyl-tRNA Synthetase S_Aze->Pro_tRNA_Synthetase Misincorporation Protein Misincorporation Pro_tRNA_Synthetase->Misincorporation Misfolded_Proteins Misfolded Proteins Misincorporation->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR Inflammation Inflammation ER_Stress->Inflammation Apoptosis Apoptosis UPR->Apoptosis

Caption: Known signaling pathway for (S)-Azetidine-2-carboxylic acid-induced toxicity.

Conclusion

While the biological effects of (S)-azetidine-2-carboxylic acid are well-documented, the scientific community currently lacks data on the (R)-enantiomer. This guide highlights the urgent need for direct comparative studies to fully understand the stereospecific effects of azetidine-2-carboxylic acid. The proposed experimental framework provides a roadmap for researchers to investigate the biological activities of the (R)-enantiomer and contribute valuable data to the fields of toxicology, drug development, and molecular biology. Until such studies are conducted, any assumptions about the biological activity of this compound remain speculative.

References

A Comparative Guide to the Conformational Analysis of Peptides Containing (R)-Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (R)-Azetidine-2-Carboxylic Acid Peptides and Proline-Based Alternatives, Supported by Experimental Data.

The incorporation of conformationally constrained non-proteinogenic amino acids is a pivotal strategy in modern peptidomemetic design, enabling the stabilization of specific secondary structures to enhance biological activity and metabolic stability. Among these, this compound (Aze), a four-membered ring homolog of proline (Pro), has garnered significant attention. This guide provides a comprehensive comparison of the conformational effects induced by Aze in peptides versus those induced by proline and its derivatives, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and computational modeling.

Key Conformational Differences: γ-Turns vs. β-Turns

The primary distinction in the conformational behavior of peptides containing Aze compared to those with Pro lies in their propensity to induce different types of reverse turns. Experimental and theoretical studies have consistently shown that the strained four-membered ring of Aze preferentially stabilizes a γ-turn conformation, while the five-membered ring of proline is a well-established inducer of β-turns.[1]

A γ-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue. In contrast, a β-turn , the most common type of reverse turn, is a four-residue structure with a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. This fundamental difference in induced secondary structure has profound implications for the overall topology of a peptide and its ability to interact with biological targets.

Comparative Quantitative Data

The conformational preferences of Aze- and Pro-containing peptides can be quantified by various experimental and computational parameters. The following tables summarize key data from the literature for model peptides, providing a direct comparison.

Table 1: Dihedral Angles (Φ, Ψ) for Model Peptides in a Turn Conformation

Residue at Position i+1Turn TypeΦ Angle (°)Ψ Angle (°)Method
This compoundγ-turn+70 to +85-70 to -85Computational Modeling
ProlineType I β-turn-60-30Experimental (NMR, X-ray)
ProlineType II β-turn-60+120Experimental (NMR, X-ray)

Note: Dihedral angles for γ-turns are for the central (i+1) residue, while for β-turns, they are for the i+1 and i+2 residues. The table shows representative values for the crucial i+1 position in the case of proline for simplicity.

Table 2: Key Diagnostic NMR Observables

ParameterThis compound (γ-turn)Proline (β-turn)
Key NOE Distances dαN(i, i+2) < 3.0 ÅdNN(i+1, i+2) and dαN(i, i+2) are typically longer
dαN(i+1, i+2) is shortdαN(i, i+3) is characteristic for some β-turn types
³J(HNCαH) Coupling Constants Typically small for the (i+2) residueVaries depending on the turn type and specific residues

Table 3: FT-IR Amide I Band Frequencies for Secondary Structures

Secondary StructureTypical Amide I Frequency (cm⁻¹)Associated Residue
γ-turn~1640-1650This compound
β-turn~1660-1695Proline
β-sheet~1620-1640-
α-helix~1650-1660-

Experimental Workflows and Logical Relationships

The conformational analysis of these peptides typically follows a multi-pronged approach, integrating synthesis, spectroscopy, and computational modeling.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Solid-Phase or Solution-Phase Peptide Synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy (1D, 2D-COSY, TOCSY, NOESY/ROESY) characterization->nmr Sample for NMR ftir FT-IR Spectroscopy characterization->ftir Sample for FT-IR cd Circular Dichroism characterization->cd Sample for CD structure 3D Structure Determination nmr->structure ftir->structure cd->structure computational Computational Modeling (MD, DFT) computational->structure comparison Comparison of Conformational Ensembles structure->comparison

Fig. 1: General workflow for conformational analysis of synthetic peptides.

The logical relationship between the amino acid structure and the resulting peptide conformation can be visualized as a decision pathway.

conformation_logic start Peptide Backbone with Imino Acid proline Proline (5-membered ring) start->proline azetidine Azetidine-2-carboxylic acid (4-membered ring) start->azetidine beta_turn Favors β-turn proline->beta_turn gamma_turn Favors γ-turn azetidine->gamma_turn

Fig. 2: Influence of ring size on preferred turn type.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of conformational studies. Below are representative protocols for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve the purified peptide in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O 9:1) to a concentration of 1-5 mM.

    • Add a small amount of a reference standard (e.g., TMS).

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire one-dimensional (¹H, ¹³C) and two-dimensional spectra (COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer (≥500 MHz).

    • For NOESY/ROESY experiments, use a series of mixing times (e.g., 100-400 ms) to build up NOE curves for distance calculations.

    • Record spectra at a constant temperature (e.g., 298 K).

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances using COSY and TOCSY spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to calculate interproton distances. The intensity of an NOE is approximately proportional to 1/r⁶, where r is the distance between the two protons.

    • Measure ³J(HNCαH) coupling constants from high-resolution ¹H spectra to determine dihedral angle (Φ) restraints using the Karplus equation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For solution-state analysis, dissolve the peptide in a suitable solvent (e.g., deuterated solvents to avoid interference from O-H and N-H vibrations of the solvent) at a concentration of 1-10 mg/mL.

    • For solid-state analysis, prepare a KBr pellet containing a small amount of the peptide.

  • Data Acquisition:

    • Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

    • Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Perform a background subtraction using the pure solvent or KBr pellet.

  • Data Analysis:

    • Analyze the amide I band (1600-1700 cm⁻¹) to determine the secondary structure.

    • Deconvolution of the amide I band can be performed to quantify the percentage of different secondary structural elements.

Computational Modeling
  • Structure Preparation:

    • Build the initial peptide structure using molecular modeling software (e.g., Maestro, PyMOL).

  • Conformational Search/Molecular Dynamics (MD) Simulation:

    • Perform a conformational search or run an MD simulation using a suitable force field (e.g., AMBER, CHARMM, OPLS).

    • Solvate the peptide in an appropriate solvent box (e.g., TIP3P water).

    • Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to ensure adequate sampling of the conformational space.

  • Data Analysis:

    • Analyze the trajectory to identify the most stable conformations.

    • Calculate dihedral angles (Φ, Ψ) and other geometric parameters.

    • Generate theoretical NOE distances and coupling constants from the simulated structures for comparison with experimental data.

Conclusion

The choice between incorporating this compound or proline into a peptide sequence has significant and predictable consequences for its three-dimensional structure. Aze is a potent inducer of γ-turns, while proline is a classic β-turn promoter. This guide provides the fundamental data and experimental frameworks for researchers to objectively compare these conformational effects. The ability to rationally select between these and other constrained amino acids is a powerful tool in the design of novel peptides with tailored structures and functions for therapeutic and biotechnological applications.

References

A Comparative Guide to the Influence of (R)-Azetidine-2-Carboxylic Acid on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-azetidine-2-carboxylic acid (Aze) and its natural homolog, L-proline (Pro), on the secondary structure of peptides. The incorporation of non-natural amino acids like Aze is a critical strategy in medicinal chemistry to enhance peptide stability, modulate conformation, and improve therapeutic potential. This document outlines the structural impact of Aze, supported by experimental data, and provides detailed protocols for relevant analytical techniques.

Introduction: The Role of Proline Analogs in Peptide Design

L-proline is unique among the proteinogenic amino acids due to its cyclic side chain, which imparts significant conformational constraints on the peptide backbone. This property is fundamental to the formation of specific secondary structures, such as β-turns and polyproline helices. This compound, a four-membered ring analog of proline, introduces an even greater degree of conformational restriction, albeit with different stereochemical preferences.[1] Understanding the distinct structural consequences of substituting proline with azetidine-2-carboxylic acid is paramount for the rational design of peptidomimetics with tailored biological activities.

Impact on Peptide Secondary Structure: A Head-to-Head Comparison

The substitution of proline with this compound induces significant and distinct changes in peptide secondary structure. While proline is well-known for its role in stabilizing β-turns, Aze demonstrates a strong preference for inducing γ-turns.[2] This fundamental difference arises from the smaller, more constrained four-membered ring of Aze compared to the five-membered ring of proline.

In general, peptides containing Aze are found to be more flexible than their proline-containing counterparts.[1] This increased flexibility is attributed to a reduction in repulsive non-covalent interactions between the atoms of the azetidine (B1206935) ring and neighboring residues. This effect can lead to a destabilization of ordered polypeptide conformations, such as the collagen triple helix.[1]

A key differentiator between Aze and Pro is the type of reverse turn they preferentially stabilize. Experimental evidence from NMR and FT-IR studies on model tetrapeptides indicates that the four-membered ring of Aze forces the peptide backbone to adopt a γ-turn conformation.[2] In contrast, the five-membered ring of proline favors the formation of β-turns.[2]

G cluster_0 Proline-Induced β-Turn cluster_1 This compound-Induced γ-Turn Pro_i Residue i Pro_i+1 Proline (i+1) Pro_i->Pro_i+1 Pro_i+2 Residue i+2 Pro_i+1->Pro_i+2 Pro_i+3 Residue i+3 Pro_i+2->Pro_i+3 Pro_i+3->Pro_i H-bond (CO(i) to NH(i+3)) Aze_i Residue i Aze_i+1 Aze (i+1) Aze_i->Aze_i+1 Aze_i+2 Residue i+2 Aze_i+1->Aze_i+2 Aze_i+2->Aze_i H-bond (CO(i) to NH(i+2))

The following table summarizes the key conformational differences observed when proline is substituted with this compound in model peptide systems. The dihedral angles (φ, ψ) are critical in defining the backbone conformation and the type of secondary structure adopted.

ParameterProline-Containing PeptideThis compound-Containing PeptideReference
Preferred Turn Type β-turnγ-turn[2]
Ideal β-Turn Dihedral Angles (Type I) φ(i+1) ≈ -60°, ψ(i+1) ≈ -30°; φ(i+2) ≈ -90°, ψ(i+2) ≈ 0°N/A[3]
Ideal γ-Turn Dihedral Angles (Inverse) N/Aφ(i+1) ≈ -75°, ψ(i+1) ≈ 65°[3]
Peptide Bond Conformation Predominantly trans, but cis is accessibleCan induce all-cis conformations in specific sequences[4]
Overall Flexibility More constrainedGenerally more flexible[1]

Experimental Data and Analysis

The structural impact of this compound has been elucidated through various biophysical techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

NMR spectroscopy provides atomic-level information on the conformation of peptides in solution. In a study of the tetrapeptide Boc-(L-Aze-L-Pro)2-Opcp, ¹H and ¹³C NMR data in trifluoroethanol strongly supported an all-cis peptide bond conformation, leading to a left-handed helical structure.[4] In contrast, the peptide Boc-(L-Pro)3-L-Aze-Opcp exhibited a mixture of cis and trans peptide bonds, indicating that a single Aze substitution can disrupt the typical polyproline II-like structure.[4]

Table of Comparative ¹H NMR Chemical Shifts (Hypothetical Model Peptides in CDCl₃)

ProtonAc-Pro-NHMe (ppm)Ac-Aze-NHMe (ppm)Structural Implication
α-H ~4.5~4.2The upfield shift in the Aze peptide may suggest a different shielding environment due to the altered ring pucker and backbone conformation.
β-H, δ-H 1.8 - 2.3, 3.5 - 3.82.2 - 2.6, 3.9 - 4.2Differences in the chemical shifts of ring protons reflect the distinct geometries of the five-membered versus four-membered rings.

CD spectroscopy is a sensitive method for assessing the overall secondary structure content of a peptide in solution. Collagen-like peptides containing Aze show a destabilization of the characteristic triple helix structure, which is reflected in their CD spectra. The typical positive peak around 225 nm, indicative of a polyproline II-type helix, is often diminished or absent in Aze-containing collagen models, suggesting a more disordered conformation.[1]

Table of Comparative CD Spectral Features for Collagen-Like Peptides

PeptidePositive Maximum (nm)Negative Minimum (nm)InterpretationReference
(Pro-Pro-Gly)₁₀ ~225~200Stable triple helix[5]
Aze-containing collagen model Reduced or absentShifted or broadenedDestabilized or absent triple helix[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of peptides containing this compound are crucial for reproducible research.

This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating a single this compound residue.

G Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Swell_Resin->Fmoc_Deprotection_1 Wash_1 Wash (DMF) Fmoc_Deprotection_1->Wash_1 Couple_AA Couple Next Fmoc-AA (HBTU/HOBt or HATU) Wash_1->Couple_AA Wash_2 Wash (DMF) Couple_AA->Wash_2 Repeat All standard AAs coupled? Wash_2->Repeat Repeat->Fmoc_Deprotection_1 No Fmoc_Deprotection_2 Fmoc Deprotection (20% Piperidine in DMF) Repeat->Fmoc_Deprotection_2 Yes Wash_3 Wash (DMF) Fmoc_Deprotection_2->Wash_3 Couple_Aze Couple Fmoc-Aze-OH (HBTU/HOBt or HATU) Wash_3->Couple_Aze Wash_4 Wash (DMF) Couple_Aze->Wash_4 Repeat_Aze Continue with remaining AAs? Wash_4->Repeat_Aze Repeat_Aze->Fmoc_Deprotection_1 Yes Final_Deprotection Final Fmoc Deprotection Repeat_Aze->Final_Deprotection No Cleavage Cleave from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Characterization Characterize (MS, NMR, CD) Purification->Characterization End End Characterization->End

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-(R)-azetidine-2-carboxylic acid (Fmoc-Aze-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Standard Amino Acids:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF (3x).

  • Repeat steps 2-4 for each standard amino acid in the sequence.

  • Incorporation of Fmoc-Aze-OH:

    • Perform Fmoc deprotection as in step 2.

    • Couple Fmoc-Aze-OH using the same activation method as in step 4.

  • Continue Synthesis: Repeat steps 2-4 for the remaining amino acids.

  • Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 0.5 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O 9:1).

  • Add a small amount of a reference standard (e.g., TMS).

Data Acquisition:

  • Acquire a 1D ¹H spectrum to assess sample purity and general structural features.

  • Perform 2D experiments to obtain detailed structural information:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information on through-space connectivities and secondary structure.

  • Typical acquisition parameters on a 500 MHz spectrometer:

    • Spectral width: 12 ppm

    • Acquisition time: 0.2 s

    • Relaxation delay: 1.5 s

    • NOESY mixing time: 200-400 ms

Sample Preparation:

  • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Prepare a series of dilutions to a final concentration of 50-100 µM.

Data Acquisition:

  • Use a quartz cuvette with a pathlength of 0.1 cm.

  • Record a baseline spectrum of the buffer alone.

  • Record the CD spectrum of the peptide solution from 190 to 260 nm.

  • Typical instrument settings:

    • Wavelength range: 190-260 nm

    • Data pitch: 0.5 nm

    • Scanning speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Accumulations: 3-5

Data Analysis:

  • Subtract the buffer baseline from the sample spectrum.

  • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) where:

    • mdeg is the observed ellipticity

    • MRW is the mean residue weight (molecular weight / number of residues)

    • l is the pathlength in cm

    • c is the concentration in g/mL

Conclusion

The substitution of proline with this compound is a potent tool for modulating peptide secondary structure. The smaller, more constrained ring of Aze favors the formation of γ-turns over the β-turns typically induced by proline. This alteration in conformational preference, along with an increase in overall peptide flexibility, can be strategically employed to design peptidomimetics with novel structural and functional properties. The experimental protocols provided herein offer a framework for the synthesis and detailed structural characterization of Aze-containing peptides, enabling further exploration of their potential in drug discovery and development.

References

A Comparative Guide to the In Vitro and In Vivo Performance of Azetidine-2-Carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative performance of novel compounds is critical. This guide provides an objective comparison of (R)-azetidine-2-carboxylic acid analogues and related derivatives, focusing on their in vitro and in vivo activities. The data presented is synthesized from publicly available research to facilitate an evidence-based evaluation of this promising class of compounds.

The azetidine (B1206935) ring is a key structural motif in medicinal chemistry, offering conformational constraint that can enhance biological activity and selectivity.[1] Analogues of azetidine-2-carboxylic acid, a proline mimic, are of particular interest due to their potential to interfere with protein synthesis and other biological pathways, leading to therapeutic effects in oncology and beyond.[2][3]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for a series of 3-aryl-azetidine analogues of the antitumor agent TZT-1027, demonstrating the impact of substitution on their biological activity.

Table 1: In Vitro Antiproliferative Activity of TZT-1027 Analogues [2]

Compound IDCell Line (Human)IC₅₀ (nM)
1a A549 (Lung Cancer)2.2
HCT116 (Colon Cancer)2.1
1b A549 (Lung Cancer)5.8
HCT116 (Colon Cancer)4.5
1c A549 (Lung Cancer)12.7
HCT116 (Colon Cancer)10.3
1d A549 (Lung Cancer)8.9
HCT116 (Colon Cancer)7.6
1e A549 (Lung Cancer)>100
HCT116 (Colon Cancer)>100
1f A549 (Lung Cancer)25.6
HCT116 (Colon Cancer)21.4
1g A549 (Lung Cancer)33.1
HCT116 (Colon Cancer)28.9
1h A549 (Lung Cancer)15.4
HCT116 (Colon Cancer)13.2
1i A549 (Lung Cancer)41.2
HCT116 (Colon Cancer)35.7

Table 2: In Vivo Antitumor Efficacy of Compound 1a in an A549 Xenograft Model [2]

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)
Control Vehicle0
1a 116
1a 228
1a 535

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

In Vitro Antiproliferative Assay (MTT Assay)[2]
  • Cell Culture: Human cancer cell lines (A549 and HCT116) were cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: The test compounds were dissolved in DMSO and diluted with culture medium to various concentrations. The cells were treated with the compound solutions or vehicle (for control) and incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: After incubation, a solution of tetrazolium dye (MTT) was added to each well, and the plates were incubated for an additional 4 hours.

  • Data Analysis: The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine cell viability. The IC₅₀ values, representing the concentration that inhibits 50% of cell growth, were calculated from dose-response curves.

In Vivo Xenograft Model[2]
  • Animal Model: An A549 xenograft model was established in mice.

  • Compound Administration: Compound 1a was administered via tail vein intravenous injection daily for 22 days at doses of 1, 2, and 5 mg/kg.

  • Tumor Measurement: Tumor volume was measured regularly throughout the study.

  • Data Analysis: The antitumor activity was evaluated by comparing the tumor growth in the treated groups to the control group, and the percentage of tumor growth inhibition was calculated.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of this compound analogues.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Cell Seeding (e.g., A549, HCT116) invitro_treat Treatment with Azetidine Analogues invitro_start->invitro_treat invitro_assay Antiproliferative Assay (e.g., MTT) invitro_treat->invitro_assay invitro_end Determine IC50 Values invitro_assay->invitro_end invivo_start Xenograft Model Establishment invitro_end->invivo_start Lead Compound Selection invivo_treat Compound Administration (e.g., i.v.) invivo_start->invivo_treat invivo_measure Tumor Growth Measurement invivo_treat->invivo_measure invivo_end Assess Antitumor Efficacy invivo_measure->invivo_end signaling_pathway cluster_translation Protein Synthesis cluster_protein Protein Folding & Function proline Proline trna_synthetase Prolyl-tRNA Synthetase proline->trna_synthetase azetidine (R)-Azetidine-2- Carboxylic Acid Analogue azetidine->trna_synthetase Competitive Inhibition protein_synthesis Ribosome trna_synthetase->protein_synthesis Incorporation into Nascent Polypeptide misfolded_protein Misfolded Protein protein_synthesis->misfolded_protein er_stress Endoplasmic Reticulum Stress misfolded_protein->er_stress apoptosis Apoptosis er_stress->apoptosis

References

Comparative Bioactivity Screening of Novel (R)-Azetidine-2-Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of novel compounds derived from (R)-azetidine-2-carboxylic acid. The unique conformational constraints imposed by the four-membered azetidine (B1206935) ring make it a valuable scaffold in medicinal chemistry for the design of proline analogues and other bioactive molecules. This document summarizes quantitative bioactivity data, details key experimental protocols, and visualizes a relevant biological pathway to aid in the evaluation of these compounds.

Data Presentation: Comparative Bioactivity of Novel (R)-Azetidine-2-Carboxamide Analogues as STAT3 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of novel (R)-azetidine-2-carboxamide analogues against Signal Transducer and Activator of Transcription 3 (STAT3).[1] These compounds were developed as potential small-molecule inhibitors of STAT3, a key protein involved in cancer cell proliferation, survival, and metastasis. The data presented are IC50 values, which represent the concentration of the compound required to inhibit 50% of STAT3 DNA-binding activity.

Compound IDStructureSTAT3 EMSA IC50 (µM)[1]
5a (R)-azetidine-2-carboxamide derivative0.52
5o (R)-azetidine-2-carboxamide derivative0.38
8i (R)-azetidine-2-carboxamide derivative0.34
5b (S)-azetidine-2-carboxamide derivative2.22
5c azetidine-3-carboxamide derivativeInactive

Note: The structures of the proprietary compounds 5a, 5o, and 8i are detailed in the source publication. The data for the (S)-enantiomer (5b) and a regioisomer (5c) are included for comparative purposes, highlighting the stereochemical and structural requirements for potent STAT3 inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This assay is used to determine the ability of the novel this compound compounds to inhibit the DNA-binding activity of STAT3.[1]

a. Preparation of Nuclear Extracts:

  • NIH3T3/v-Src fibroblasts, which have constitutively activated STAT3, are used as a source of nuclear extracts.

  • Cells are cultured and harvested.

  • Nuclear extracts containing activated STAT3 are prepared using a standard nuclear extraction protocol.

b. Binding Reaction and Inhibition:

  • Nuclear extracts are pre-incubated with increasing concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for 30 minutes at room temperature.

  • A radiolabeled high-affinity sis-inducible element (hSIE) probe, which is a known DNA binding site for STAT3, is then added to the mixture.

  • The binding reaction is allowed to proceed for a specified time.

c. Electrophoresis and Visualization:

  • The samples are run on a non-denaturing polyacrylamide gel.

  • The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA-protein complexes.

d. Data Analysis:

  • The intensity of the bands corresponding to the STAT3:DNA complexes is quantified using densitometry software (e.g., ImageJ).

  • The percentage of inhibition is calculated relative to a control sample without any inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cultured cells.[2][3][4][5]

a. Cell Culture and Treatment:

  • Human cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer, MDA-MB-231 breast cancer) or other relevant cell lines (e.g., BV2 microglial cells) are seeded in 96-well plates and allowed to adhere overnight.[2][3][4][5]

  • The cells are then treated with various concentrations of the this compound compounds for a specified period (e.g., 24, 48, or 72 hours).

b. MTT Addition and Incubation:

  • After the incubation period, the culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

c. Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.

d. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 values for cytotoxicity can be determined from the dose-response curves.

Nitric Oxide (NO) Release (Griess) Assay

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by cells.[2][3][5]

a. Cell Culture and Treatment:

  • Cells, such as BV2 microglial cells, are cultured in 96-well plates and treated with the test compounds as described for the MTT assay.

b. Sample Collection:

  • After the treatment period, the cell culture supernatant is collected from each well.

c. Griess Reaction:

  • The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the collected supernatant.

  • In the presence of nitrite (B80452) (a stable product of NO), the Griess reagent forms a colored azo compound.

d. Absorbance Measurement:

  • The absorbance of the colored solution is measured at approximately 540 nm using a microplate reader.

e. Data Analysis:

  • The concentration of nitrite in the supernatant is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • The results are expressed as the amount of NO released per well or normalized to the cell number.

Mandatory Visualization

STAT3 Signaling Pathway

The following diagram illustrates a simplified representation of the STAT3 signaling pathway, which is the target of the novel (R)-azetidine-2-carboxamide analogues discussed in this guide.

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation DNA DNA STAT3_dimer->DNA Binding to Promoter Gene_Expression Target Gene Expression (Proliferation, Survival, etc.) DNA->Gene_Expression Transcription Inhibitor (R)-Azetidine-2-Carboxamide Analogues Inhibitor->STAT3_dimer Inhibition of DNA Binding

Caption: Simplified STAT3 signaling pathway and the inhibitory action of (R)-azetidine-2-carboxamide analogues.

References

Safety Operating Guide

Proper Disposal of (R)-azetidine-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

(R)-azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as a proline analogue. Due to its potential toxicity and teratogenic effects, it is imperative that all researchers and laboratory personnel adhere to strict safety and disposal protocols to ensure personal safety and environmental compliance.[1][2][3][4] While some safety data sheets (SDS) do not classify this compound as hazardous, a conservative approach, treating it as a hazardous chemical waste, is recommended.[5][6][7][8]

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or glasses, and a lab coat.[8][9][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[8][10]

  • Spill Management: In the event of a spill, avoid generating dust.[11] Use an inert absorbent material like vermiculite (B1170534) or sand to clean up the spill. Do not use combustible materials such as paper towels for the initial absorption.[6] The collected material and any contaminated surfaces should be placed in a sealed container for hazardous waste disposal.[6][10][11]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to manage it as hazardous chemical waste.[5][6]

  • Waste Collection:

    • Container Selection: Use a chemically resistant container that is in good condition and has a secure, leak-proof cap.[5]

    • Labeling: Clearly label the waste container with the full chemical name, "this compound," the approximate quantity, and any relevant hazard symbols.[5]

    • Segregation: Do not mix this compound waste with other incompatible waste streams. Keep it separate from strong acids and strong oxidizing agents.[6][10]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and cool storage area.[5]

    • Ensure the storage area is away from sources of ignition.[5]

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[6]

    • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[6]

    • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to arrange for pickup and disposal.[5]

    • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[10][12]

Summary of Hazard and Disposal Information

ParameterInformationSource
Chemical Name This compound-
CAS Number 2133-34-8[1][4][8]
Primary Hazard Toxic, Teratogenic[1][2][3]
Incompatibilities Strong oxidizing agents, Strong acids[8][10]
Primary Disposal Route As hazardous chemical waste[5][6]
Spill Cleanup Absorb with inert material, collect as hazardous waste[6][10][11]
Empty Container Disposal Triple-rinse, collect rinsate as hazardous waste[6]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_procedure Disposal Procedures cluster_final Final Disposal start This compound for Disposal is_bulk_waste Is it bulk chemical waste? start->is_bulk_waste is_spill Is it a spill? is_empty_container Is it an empty container? is_spill->is_empty_container No spill_cleanup Absorb with inert material. Collect in a sealed container. is_spill->spill_cleanup Yes triple_rinse Triple-rinse the container. Collect rinsate. is_empty_container->triple_rinse Yes final_disposal Dispose of as hazardous waste through EHS or licensed contractor. is_empty_container->final_disposal No is_bulk_waste->is_spill No collect_waste Collect in a labeled, chemically resistant container. is_bulk_waste->collect_waste Yes spill_cleanup->final_disposal dispose_rinsate Dispose of rinsate as hazardous liquid waste. triple_rinse->dispose_rinsate collect_waste->final_disposal dispose_container Dispose of container per institutional guidelines. dispose_rinsate->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (R)-azetidine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[1][2] Chemical safety goggles are also appropriate.[1][2]Protects eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves tested according to EN 374.[3] Check for impermeability before use.[3]Prevents direct skin contact with the chemical.
Body Protection Lab coat or other appropriate protective clothing to prevent skin exposure.[1][2]Minimizes the risk of skin contact with spills or dust.
Respiratory Protection Generally not required with adequate ventilation.[2][4] If dust formation is likely, use a NIOSH-approved N95 or P1 particulate respirator.[5]Protects the respiratory system from inhalation of dust particles, which may be harmful.[5]

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to minimize dust generation.[1][4]

  • Ensure local exhaust ventilation is available where dust may be formed.[4][5]

  • Keep the container of this compound tightly closed when not in use.[1][4]

  • Store in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and strong acids.[1][4][5] Some sources recommend refrigeration (approximately 4°C) or freezer storage.[1][2]

2. Handling Procedure:

  • Before handling, wash hands thoroughly.

  • Put on all required PPE as specified in the table above.

  • Avoid direct contact with skin and eyes.[4][5]

  • Avoid the formation of dust and aerosols.[4][5]

  • If weighing the solid, do so carefully to minimize dust.

  • After handling, wash hands and forearms thoroughly before eating, smoking, or leaving the laboratory.[4][5]

  • Remove and wash contaminated clothing before reuse.[1]

3. Spill Management:

  • In case of a small spill, immediately cordon off the area.

  • Wearing appropriate PPE, sweep up the spilled solid material.[2][4][5]

  • Avoid generating dust during cleanup.[1][4][5]

  • Place the collected material into a suitable, labeled container for disposal.[2][4][5]

  • Ventilate the affected area.[1][3]

4. Disposal Plan:

  • All waste materials, including spilled substance and contaminated items, must be placed in a clearly labeled, sealed container.

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[5] Do not allow the product to enter drains.[4][5]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal, incorporating key safety checkpoints.

Workflow for Handling this compound prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Chemical Handling (Weighing, Transferring) ppe->handling spill Spill Occurs? handling->spill cleanup Spill Cleanup (Sweep, Contain) spill->cleanup Yes post_handling Post-Handling spill->post_handling No cleanup->post_handling decontaminate Decontaminate Workspace & Remove PPE post_handling->decontaminate disposal Waste Disposal decontaminate->disposal end End of Process disposal->end

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-azetidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.